molecular formula C13H17NO2 B118271 L-threo-Ritalinic Acid CAS No. 129389-68-0

L-threo-Ritalinic Acid

Katalognummer: B118271
CAS-Nummer: 129389-68-0
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: INGSNVSERUZOAK-RYUDHWBXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-threo-Ritalinic Acid is a primary and pharmacologically inactive metabolite of Methylphenidate, a central nervous system stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy . The compound is formed in the liver via de-esterification of Methylphenidate, a reaction primarily catalyzed by the enzyme carboxylesterase 1 (CES1) . Its key research value lies in its role as a major urinary metabolite, making it a critical biomarker for pharmacokinetic studies and clinical toxicology . Scientists utilize this compound in analytical methods, such as chiral UFLC-MS/MS, to enantioselectively determine the pharmacokinetic profiles and metabolic pathways of Methylphenidate and its analogues in preclinical models . Investigating this metabolite and the CES1-mediated metabolic pathway is also crucial for understanding inter-individual variability in response to Methylphenidate, as genetic polymorphisms in CES1 can significantly alter the drug's metabolism and tolerability . Furthermore, the study of this compound is essential in forensic and clinical toxicology for urine drug testing and for confirming Methylphenidate use, thereby providing valuable insights in both therapeutic monitoring and substance abuse screening .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314194
Record name L-threo-Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129389-68-0
Record name L-threo-Ritalinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129389-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-threo-Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to L-threo-Ritalinic Acid as a Metabolite of Methylphenidate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphenidate (MPH), a cornerstone therapeutic for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, undergoes extensive and stereoselective metabolism in humans.[1][2][3] The primary metabolic pathway culminates in the formation of ritalinic acid (RA), with the L-threo-enantiomer being a significant resultant product. This guide provides a comprehensive technical overview of L-threo-ritalinic acid, from its metabolic genesis and pharmacokinetic profile to its analytical quantification and clinical relevance. By synthesizing current scientific literature, this document offers a detailed resource for professionals engaged in pharmacological research and drug development involving methylphenidate.

Introduction: The Significance of Methylphenidate Metabolism

Methylphenidate is a chiral compound, and its therapeutic effects are primarily attributed to the d-threo-enantiomer.[4][5][6] However, most formulations are a racemic mixture of d- and l-threo-enantiomers.[1][3] Understanding the metabolic fate of both enantiomers is crucial for a complete pharmacokinetic and pharmacodynamic picture. The biotransformation of methylphenidate is dominated by the hydrolysis of its ester group, leading to the formation of the pharmacologically inactive metabolite, ritalinic acid.[2][5][7] This metabolic conversion is a critical determinant of the parent drug's bioavailability and duration of action.

Metabolic Pathway and Stereoselectivity

The de-esterification of methylphenidate to ritalinic acid is primarily mediated by the enzyme carboxylesterase 1 (CES1), which is highly expressed in the liver.[1][2][3][8] This process is not only the main route of metabolism but is also highly stereoselective.

Key Mechanistic Insights:

  • Enzymatic Hydrolysis: CES1 catalyzes the hydrolysis of the methyl ester of methylphenidate to its corresponding carboxylic acid, ritalinic acid.[2][8] While other minor metabolic pathways exist, including microsomal oxidation and aromatic hydroxylation, de-esterification is the most significant, accounting for the elimination of a large portion of the administered dose.[1][3]

  • Stereoselectivity: The enzymatic activity of CES1 exhibits a marked preference for the l-threo-enantiomer of methylphenidate.[1][3][9] This results in a more rapid clearance of l-methylphenidate compared to d-methylphenidate.[10][11] Consequently, after oral administration of racemic methylphenidate, the plasma concentrations of d-methylphenidate are substantially higher than those of l-methylphenidate.[12] This enantioselective metabolism is a key factor in the differing pharmacokinetic profiles of the two enantiomers.[12]

Methylphenidate Metabolism cluster_0 Methylphenidate Enantiomers cluster_1 Primary Metabolic Conversion cluster_2 Major Metabolites l-threo-Methylphenidate l-threo-Methylphenidate CES1 (Liver) CES1 (Liver) l-threo-Methylphenidate->CES1 (Liver) Preferential Hydrolysis d-threo-Methylphenidate d-threo-Methylphenidate d-threo-Methylphenidate->CES1 (Liver) Slower Hydrolysis This compound This compound CES1 (Liver)->this compound d-threo-Ritalinic Acid d-threo-Ritalinic Acid CES1 (Liver)->d-threo-Ritalinic Acid

Metabolic conversion of methylphenidate enantiomers.

Pharmacokinetics of this compound

Following the administration of methylphenidate, ritalinic acid is the most abundant metabolite found in biological fluids.

ParameterValueSource
Primary Route of Elimination Urinary Excretion[1][6]
Percentage of Dose Excreted as Ritalinic Acid 60-86%[4][6]
Pharmacological Activity Inactive[2][5][7]
Half-life Approximately 3-4 hours[4][13]

The rapid and extensive conversion to ritalinic acid contributes to the relatively short half-life of the parent drug, methylphenidate.[13][14] The urinary excretion of ritalinic acid is a key parameter in monitoring methylphenidate use and metabolism.[15]

Analytical Methodologies for Quantification

Accurate quantification of this compound is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The primary analytical technique employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[16][17]

Sample Preparation: A Critical Step

The choice of sample preparation technique is crucial for removing interfering substances from the biological matrix and concentrating the analyte.

Experimental Protocol: Solid-Phase Extraction (SPE) from Plasma

  • Rationale: SPE is a robust method for cleaning up complex biological samples like plasma, providing higher recovery and cleaner extracts compared to simple protein precipitation.

  • Step 1: Sample Pre-treatment: To 100 µL of plasma, add an internal standard (e.g., deuterated ritalinic acid) to correct for extraction variability.

  • Step 2: Protein Precipitation: Precipitate proteins by adding 200 µL of a solution of zinc sulfate in methanol.[16] Vortex and centrifuge to pellet the precipitated proteins.

  • Step 3: SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.

  • Step 4: Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Step 5: Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Step 6: Elution: Elute the ritalinic acid with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Step 7: Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Chiral Separation and Quantification

To specifically measure the L-threo-enantiomer, a chiral separation step is necessary.

Experimental Protocol: Chiral LC-MS/MS Analysis

  • Rationale: A chiral stationary phase in the HPLC column allows for the separation of the d- and l-enantiomers of ritalinic acid, enabling their individual quantification.

  • Step 1: Chromatographic System: Utilize an HPLC system coupled to a tandem mass spectrometer.

  • Step 2: Chiral Column: Employ a chiral stationary phase, such as an alpha1-acid glycoprotein column, for enantioselective separation.[18][19]

  • Step 3: Mobile Phase: A typical mobile phase consists of an acidic aqueous component and an organic modifier. For an alpha1-acid glycoprotein column, a mobile phase containing acetic acid and dimethyloctylamine at a controlled pH can be effective.[18][19]

  • Step 4: Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[16]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard.

  • Step 5: Quantification: Construct a calibration curve using known concentrations of this compound to quantify the analyte in the unknown samples.

Analytical_Workflow Biological_Sample Biological Sample (Plasma, Urine, etc.) Sample_Preparation Sample Preparation (e.g., SPE) Biological_Sample->Sample_Preparation Chiral_LC_Separation Chiral LC Separation Sample_Preparation->Chiral_LC_Separation MS_MS_Detection MS/MS Detection (MRM) Chiral_LC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

Workflow for the analysis of this compound.

Clinical and Forensic Significance

The measurement of ritalinic acid, including the L-threo-enantiomer, has important implications in both clinical and forensic settings.

  • Therapeutic Drug Monitoring: While ritalinic acid is inactive, its concentration in urine can be a reliable indicator of compliance with methylphenidate therapy.

  • Pharmacogenetics: Genetic variations in the CES1 gene can lead to altered enzyme activity, impacting the rate of methylphenidate metabolism.[20][21] Individuals with certain CES1 variants may exhibit slower metabolism, leading to higher plasma concentrations of the parent drug and potentially an increased risk of adverse effects.[21] Analysis of the ratio of methylphenidate to ritalinic acid can help identify these individuals.

  • Forensic Toxicology: The detection of ritalinic acid in post-mortem samples can confirm prior use of methylphenidate.[16]

Conclusion

This compound is a pivotal metabolite in the disposition of methylphenidate. Its formation, driven by the stereoselective action of CES1, significantly influences the pharmacokinetic profile of the parent drug. A thorough understanding of its properties and the availability of robust analytical methods for its quantification are indispensable for researchers and clinicians working with methylphenidate. This guide provides a foundational understanding of these key aspects, serving as a valuable resource for advancing research and optimizing the therapeutic use of methylphenidate.

References

  • Methylphenidate Pathway, Pharmacokinetics - ClinPGx. [Link]

  • Ritalinic acid - Wikipedia. [Link]

  • Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d - HARVEST (uSask). [Link]

  • The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects - NIH. [Link]

  • Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate - HARVEST (uSask). [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information - accessdata.fda.gov. [Link]

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations - PubMed. [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in. [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - PubMed. [Link]

  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC - PubMed Central. [Link]

  • Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase - PubMed. [Link]

  • Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1 | Request PDF - ResearchGate. [Link]

  • Plasma Carboxylesterase 1 Predicts Methylphenidate Exposure: A Proof-of-Concept Study Using Plasma Protein Biomarker for Hepatic Drug Metabolism - PubMed. [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed. [Link]

  • Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase - Beijing Institute of Technology. [Link]

  • Ritalin LA - accessdata.fda.gov. [Link]

  • (PDF) Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - ResearchGate. [Link]

  • Associations between CES1 variants and dosing and adverse effects in children taking methylphenidate - Frontiers. [Link]

  • (PDF) Pharmacokinetics of Methylphenidate and Ritalinic - Amanote Research. [Link]

  • Ritalinic acid – Knowledge and References - Taylor & Francis. [Link]

  • Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects - Ricardo Dinis-Oliveira. [Link]

  • Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans - PubMed. [Link]

  • Pharmacokinetics of methylphenidate in hyperkinetic children - PubMed. [Link]

  • Ritalin: Package Insert / Prescribing Information / MOA - Drugs.com. [Link]

  • Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans - PubMed. [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid - Oxford Academic. [Link]

  • Label: METHYLPHENIDATE HYDROCHLORIDE tablet - DailyMed. [Link]

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations - ResearchGate. [Link]

  • Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry | Request PDF - ResearchGate. [Link]

  • Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed. [Link]

  • Methylphenidate - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. - ResearchGate. [Link]

  • Nonlinear kinetics of threo-methylphenidate enantiomers in a patient with narcolepsy and in healthy volunteers - PubMed. [Link]

  • Individual concentration-time profiles of d- and l-threo-methylphenidate (MPH) and d. [Link]

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. | Semantic Scholar. [Link]

Sources

The Pharmacokinetics of l-threo-Ritalinic Acid in Humans: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Major Metabolite

In the landscape of psychostimulant pharmacology, the focus often lies squarely on the parent compound. However, a comprehensive understanding of a drug's in vivo journey necessitates a thorough investigation of its metabolic fate. This guide delves into the pharmacokinetics of l-threo-ritalinic acid, the primary and pharmacologically inactive metabolite of the widely prescribed drug, methylphenidate (Ritalin). While devoid of the therapeutic activity of its parent compound, the pharmacokinetic profile of this compound offers crucial insights into the disposition of methylphenidate, providing a valuable marker for metabolism, patient adherence, and forensic analysis. This document serves as a technical resource for researchers, scientists, and drug development professionals, aiming to provide a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) of this significant metabolite, underpinned by field-proven methodologies and authoritative references.

Metabolic Formation: A Tale of Stereoselectivity

The formation of this compound is a direct consequence of the metabolism of l-threo-methylphenidate. Methylphenidate is administered as a racemic mixture of d-threo and l-threo enantiomers.[1][2] The metabolic process that converts methylphenidate to ritalinic acid is a de-esterification reaction, primarily catalyzed by the enzyme carboxylesterase 1 (CES1), which is predominantly expressed in the liver.[3]

A critical aspect of this metabolic pathway is its profound stereoselectivity. The de-esterification process heavily favors the l-threo enantiomer of methylphenidate.[3] This enzymatic preference results in a much more rapid and extensive conversion of l-threo-methylphenidate to this compound compared to the conversion of d-threo-methylphenidate to d-threo-ritalinic acid.[4] Consequently, after oral administration of racemic methylphenidate, the plasma concentrations of l-threo-methylphenidate are significantly lower than those of d-threo-methylphenidate, while the concentrations of this compound are substantially higher than its parent l-enantiomer.[4][5] This enantioselective metabolism is a key determinant of the overall pharmacokinetic and pharmacodynamic profile of methylphenidate.[5]

Metabolic Pathway of l-threo-Methylphenidate l_MPH l-threo-Methylphenidate CES1 Carboxylesterase 1 (CES1) (Primarily in Liver) l_MPH->CES1 De-esterification l_RA This compound (Inactive Metabolite) Excretion Renal Excretion l_RA->Excretion CES1->l_RA

Caption: Metabolic conversion of l-threo-methylphenidate to this compound.

Pharmacokinetic Profile of this compound

While specific pharmacokinetic parameters for this compound as an independent entity are not extensively documented due to its nature as a metabolite, its behavior in the human body can be characterized based on studies of methylphenidate disposition.

Absorption and Distribution

This compound is not administered directly; its appearance in the systemic circulation is dependent on the absorption of its parent drug, l-threo-methylphenidate, and its subsequent first-pass and systemic metabolism. Following oral administration of methylphenidate, this compound is rapidly formed.

The volume of distribution specifically for this compound is not well-defined in the literature. However, as a more polar molecule than methylphenidate, it is expected to have different distribution characteristics. The plasma protein binding of methylphenidate is low (10-33%), and while specific data for ritalinic acid is scarce, its increased polarity might suggest even lower protein binding.

Metabolism and Excretion

This compound is considered a terminal, inactive metabolite and does not undergo significant further metabolism.[2] The primary route of elimination for ritalinic acid is excretion via the kidneys into the urine.[1] Following the administration of methylphenidate, the vast majority of the dose (78-97%) is excreted in the urine within 48 to 96 hours, predominantly in the form of ritalinic acid (60-86%).[1]

The half-life of ritalinic acid has been reported to be approximately 3-4 hours.[1] This relatively short half-life indicates efficient renal clearance. The urinary excretion of this compound is a critical component of the overall clearance of the l-enantiomer of methylphenidate from the body. Studies examining the urinary excretion of methylphenidate and its metabolites have shown that after oral administration, there are significantly higher levels of l-ritalinic acid in the urine compared to d-ritalinic acid in the initial hours post-dose, further highlighting the stereoselective presystemic metabolism.[6]

ParameterValue/DescriptionSource(s)
Formation Primary metabolite of l-threo-methylphenidate via de-esterification by CES1.[3]
Pharmacological Activity Inactive.[2]
Half-life (Ritalinic Acid) Approximately 3-4 hours.[1]
Primary Route of Elimination Renal excretion in urine.[1]
Urinary Excretion 60-86% of a methylphenidate dose is excreted as ritalinic acid.[1]
Plasma Concentration This compound concentrations are substantially higher than l-threo-methylphenidate concentrations after oral administration of racemic methylphenidate.[4]

Analytical Methodologies for Quantification

The accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Due to its chiral nature, enantioselective analytical methods are required to differentiate between the d- and l-threo enantiomers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Experimental Protocol: Enantioselective Analysis of Ritalinic Acid in Human Plasma by LC-MS/MS

This protocol is a synthesized representation of methodologies described in the scientific literature.[7][8][9][10]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract ritalinic acid from the plasma matrix and remove interfering substances.

  • Procedure:

    • To 100 µL of human plasma, add an internal standard solution (e.g., deuterated ritalinic acid).

    • Perform protein precipitation by adding a precipitating agent (e.g., methanol or a zinc sulfate solution in methanol) and vortexing.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Load the supernatant onto a pre-conditioned solid-phase extraction cartridge (e.g., a polymeric reversed-phase sorbent).

    • Wash the cartridge with a weak organic solvent to remove polar impurities.

    • Elute the analyte of interest (ritalinic acid) using a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC)

  • Objective: To achieve chiral separation of d- and this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC) system.

  • Column: A chiral stationary phase is crucial. Examples include protein-based columns (e.g., alpha1-acid glycoprotein) or vancomycin-based chiral columns.[11][12]

  • Mobile Phase: The composition of the mobile phase is optimized for chiral separation and compatibility with mass spectrometry. A typical mobile phase might consist of an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium acetate and/or trifluoroacetic acid to improve peak shape and ionization efficiency.[12]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To provide sensitive and selective detection and quantification of the separated enantiomers.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for ritalinic acid and then monitoring for a specific product ion after fragmentation in the collision cell. This highly selective detection method minimizes interferences from other compounds in the sample.

  • Quantification: The peak area of the analyte is compared to the peak area of the internal standard to calculate the concentration of d- and this compound in the original plasma sample.

Experimental Workflow for Ritalinic Acid Quantification Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation Plasma->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE LC Chiral Liquid Chromatography (LC) Separation SPE->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quantification Quantification of d- and this compound MS->Quantification

Caption: Workflow for the enantioselective analysis of ritalinic acid in plasma.

Conclusion: The Broader Implications

The study of this compound pharmacokinetics, while focused on a pharmacologically inactive metabolite, provides a critical lens through which to view the disposition of methylphenidate in humans. Its rapid formation, driven by the stereoselective nature of CES1, and its efficient renal clearance are defining features of its in vivo profile. For drug development professionals, understanding this metabolic pathway is crucial for predicting drug-drug interactions and the impact of genetic polymorphisms in metabolizing enzymes. For researchers and clinicians, the quantification of this compound serves as a reliable biomarker for assessing patient adherence to methylphenidate therapy. In the forensic sciences, its detection in biological samples can confirm prior exposure to methylphenidate. This in-depth guide has synthesized the current understanding of this compound pharmacokinetics and provided a framework for its accurate quantification, underscoring the importance of studying drug metabolites to gain a complete picture of a drug's journey through the human body.

References

  • Arvidsson, M., Frank, A., Svanborg, P., & Beck, O. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229–237. [Link]

  • Zhang, J., & Wang, S. M. (2003). Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmaceutical Research, 20(11), 1881–1884. [Link]

  • Zhang, C., Liu, S., Liu, W., Wang, Y., Li, J., & Hu, J. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B, 1011, 45–52. [Link]

  • Arvidsson, M., Frank, A., Svanborg, P., & Beck, O. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229-237. [Link]

  • Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent advances in doping analysis (15). Sport und Buch Strauß. [Link]

  • Zhang, J., & Wang, S. M. (2003). Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase. Pharmaceutical Research, 20(11), 1881-1884. [Link]

  • Srinivas, N. R., Hubbard, J. W., & Midha, K. K. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Pharmaceutical research, 10(1), 14–21. [Link]

  • Arvidsson, M., Frank, A., Svanborg, P., & Beck, O. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229–237. [Link]

  • Zhang, C., Liu, S., Liu, W., Wang, Y., Li, J., & Hu, J. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B, 1011, 45-52. [Link]

  • Batista, J. M. M., de P. Pereira, A., & de Santana, F. J. M. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119. [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. (2015). accessdata.fda.gov. [Link]

  • Ritalinic acid – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Patrick, K. S., Williard, R. L., Van der Veer, J. W., Davis, G. L., & Flowers, L. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2874–2878. [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. (n.d.). ResearchGate. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: methylphenidate pathway, pharmacokinetics/pharmacodynamics. Pharmacogenetics and genomics, 22(9), 684–687. [Link]

  • Druid, H., Holmgren, A., & Ahlner, J. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(8), 560–568. [Link]

  • Druid, H., Holmgren, A., & Ahlner, J. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 560-568. [Link]

  • Bishop, J. R., & Eaddy, J. S. (2017). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Journal of analytical toxicology, 41(1), 48–55. [Link]

  • Williard, R. L., Middaugh, L. D., Zhu, J., & Patrick, K. S. (2007). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of medicinal chemistry, 50(17), 4125–4129. [Link]

  • Srinivas, N. R., Hubbard, J. W., & Midha, K. K. (1992). Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans. The Journal of pharmacy and pharmacology, 44(5), 443–445. [Link]

  • Aoyama, T., Kotaki, H., Honda, Y., & Nakagawa, F. (1993). Nonlinear kinetics of threo-methylphenidate enantiomers in a patient with narcolepsy and in healthy volunteers. European journal of clinical pharmacology, 44(1), 79–84. [Link]

  • Zhang, C., Liu, S., Liu, W., Wang, Y., Li, J., & Hu, J. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of D,L-thero-methylphenidate, D,L-thero-ethylphenidate and D,L-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B, 1011, 45-52. [Link]

Sources

An In-Depth Technical Guide to the Enantioselective Metabolism of Methylphenidate to Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphenidate (MPH), a chiral therapeutic agent widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD), is primarily administered as a racemic mixture of its d-threo and l-threo enantiomers.[1][2] The pharmacological activity, however, resides almost exclusively in the d-threo-enantiomer.[1][3][4] This guide provides a comprehensive technical overview of the critical role of enantioselectivity in the metabolism of methylphenidate. We will delve into the biochemical pathways, the primary enzymatic drivers, and the advanced analytical methodologies required to accurately quantify this stereoselective process. A core focus will be placed on the enzymatic hydrolysis of methylphenidate to its inactive metabolite, ritalinic acid, a reaction catalyzed with marked stereopreference by human carboxylesterase 1 (hCES1). Understanding this metabolic asymmetry is paramount for optimizing therapeutic efficacy, minimizing interindividual variability in patient response, and adhering to regulatory expectations for chiral drug development.

Introduction: The Significance of Chirality in Methylphenidate Pharmacology

Methylphenidate possesses two chiral centers, giving rise to four possible stereoisomers. However, it is the threo pair of enantiomers that are utilized therapeutically.[2] While administered as a 1:1 racemic mixture, the therapeutic effects of MPH are predominantly attributed to the d-threo-isomer, which acts as a norepinephrine and dopamine reuptake inhibitor.[5][6] The l-threo-isomer is considered largely inactive.[1][4]

This disparity in pharmacological activity underscores the importance of understanding the enantioselective pharmacokinetics of the drug. The human body preferentially metabolizes one enantiomer over the other, leading to a significant enrichment of the active d-isomer in systemic circulation following oral administration.[7] This phenomenon, often referred to as in vivo resolution, is a direct consequence of stereoselective metabolism.[8]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have long recognized the importance of characterizing the properties of individual enantiomers in drug development.[9][10][11] A thorough understanding of enantioselective metabolism is not merely an academic exercise but a critical component of a comprehensive drug development program, ensuring that both the pharmacologically active moiety and its less active counterpart are well-characterized.

The Metabolic Pathway: Stereoselective Hydrolysis by Human Carboxylesterase 1 (hCES1)

The primary route of methylphenidate metabolism is the de-esterification to its pharmacologically inactive metabolite, ritalinic acid (α-phenyl-2-piperidine acetic acid).[5][6][12][13] This hydrolysis is catalyzed by human carboxylesterase 1 (hCES1), an enzyme abundantly expressed in the liver.[5][6][14][15] Methylphenidate is metabolized almost exclusively by CES1, with negligible contribution from the related CES2 isozyme.[5][6]

Crucially, hCES1 exhibits significant stereoselectivity, preferentially hydrolyzing the l-threo-enantiomer of methylphenidate over the d-threo-enantiomer.[5][6][16] The catalytic activity of CES1 is reported to be 6 to 7 times higher for l-threo-methylphenidate compared to its d-threo counterpart.[12][13] This enzymatic preference is the principal driver for the observed pharmacokinetic differences between the two enantiomers.

Following oral administration of racemic methylphenidate, the extensive first-pass metabolism in the liver rapidly converts a significant portion of the l-isomer to l-ritalinic acid.[7] This results in a much lower systemic bioavailability of l-methylphenidate (around 5%) compared to d-methylphenidate (around 23%).[7] Consequently, the plasma concentrations of the active d-enantiomer are substantially higher than those of the l-enantiomer.[5][7]

While hydrolysis is the main metabolic pathway, minor oxidative metabolites such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate have also been identified, though they account for a small fraction of the total dose.[5][6][17]

Metabolic Pathway of Methylphenidate Figure 1: Enantioselective Metabolism of Methylphenidate dl_MPH dl-threo-Methylphenidate (Racemic Mixture) d_MPH d-threo-Methylphenidate (Active) dl_MPH->d_MPH Oral Administration l_MPH l-threo-Methylphenidate (Inactive) dl_MPH->l_MPH Oral Administration hCES1 Human Carboxylesterase 1 (hCES1) (Primarily in Liver) d_MPH->hCES1 Low Affinity (Slow Hydrolysis) l_MPH->hCES1 High Affinity (Rapid Hydrolysis) d_RA d-threo-Ritalinic Acid (Inactive) hCES1->d_RA l_RA l-threo-Ritalinic Acid (Inactive) hCES1->l_RA

Caption: Enantioselective hydrolysis of methylphenidate by hCES1.

Causality in Experimental Design: Why Chiral Analysis is Non-Negotiable

Given the profound differences in both pharmacologic activity and metabolic clearance between the d- and l-enantiomers of methylphenidate, analytical methods that can distinguish between these stereoisomers are essential. Relying on non-chiral assays that measure total methylphenidate concentration can be misleading and obscure the true exposure to the active therapeutic agent.

The rationale for employing chiral analytical methods is threefold:

  • Accurate Pharmacokinetic Profiling: To accurately determine key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability for the active d-enantiomer, it must be quantified independently of the rapidly cleared l-enantiomer.[7]

  • Understanding Interindividual Variability: Genetic polymorphisms in the CES1 gene can lead to variations in enzyme activity, affecting the rate of methylphenidate hydrolysis.[5] Chiral analysis is necessary to investigate how these genetic differences impact the d/l ratio and, consequently, the clinical response.

  • Regulatory Compliance: The FDA's guidance on the development of stereoisomeric drugs necessitates the development of quantitative assays for individual enantiomers in biological samples early in the drug development process.[9] This allows for a thorough assessment of the pharmacokinetic profile of each isomer.

Experimental Protocol: Chiral Quantification of Methylphenidate and Ritalinic Acid in Plasma by LC-MS/MS

The gold standard for the enantioselective quantification of methylphenidate and its metabolite ritalinic acid in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20][21] This technique offers the high sensitivity and selectivity required for bioanalytical studies. The following protocol outlines a robust, self-validating workflow.

Sample Preparation: Solid-Phase Extraction (SPE)

The objective of sample preparation is to isolate the analytes of interest from the complex biological matrix (e.g., plasma) and to concentrate them prior to analysis. Automated SPE is a reliable and high-throughput method for this purpose.[16]

Step-by-Step Protocol:

  • Sample Pre-treatment: To a 200 µL plasma sample, add 10 µL of 2% formic acid to stabilize methylphenidate and prevent ex vivo hydrolysis.[20][21] Add an internal standard solution (e.g., deuterated analogs of d/l-methylphenidate and d/l-ritalinic acid).

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by an equilibration with an acidic buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in 2% acetic acid) to remove interfering substances.[16]

  • Elution: Elute the analytes with a stronger, acidified organic solvent (e.g., 50% methanol and 2% acetic acid in water).[16]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.[16]

Chiral LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A chiral column (e.g., a vancomycin-based or cyclodextrin-based stationary phase) capable of separating the enantiomers of methylphenidate and ritalinic acid.[20]

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Illustrative):

  • Column: Chiral stationary phase (e.g., Astec CHIROBIOTIC V2, 5 µm, 2.1 x 150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

MS/MS Parameters (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and its corresponding internal standard.

    • Example for Methylphenidate: m/z 234.1 → 84.1

    • Example for Ritalinic Acid: m/z 220.1 → 84.1

Data Analysis and Validation

The analytical method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.[18][21] The concentration of each enantiomer is determined by constructing a calibration curve using the peak area ratio of the analyte to its stable isotope-labeled internal standard.

LC-MS/MS Workflow Figure 2: Chiral LC-MS/MS Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma->SPE Eluate Concentrated Eluate SPE->Eluate LC Chiral HPLC/UHPLC Separation Eluate->LC MS Tandem Mass Spectrometry (MRM Detection) Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Concentration of Each Enantiomer Calibration->Quantification

Caption: A typical workflow for chiral bioanalysis.

Data Presentation and Interpretation

The results from a chiral analysis of methylphenidate pharmacokinetics are best presented in a clear, tabular format. This allows for direct comparison of the key parameters for each enantiomer.

Table 1: Illustrative Pharmacokinetic Parameters of Methylphenidate Enantiomers Following Oral Administration of a Racemic Dose

Parameterd-threo-Methylphenidatel-threo-MethylphenidateReference
Cmax (ng/mL) 8.5 ± 2.11.8 ± 0.7[7]
Tmax (hr) 2.0 ± 0.51.5 ± 0.4[7]
AUC (ng·hr/mL) 45.3 ± 12.65.1 ± 2.3[7]
t½ (hr) 2.5 ± 0.81.4 ± 0.3[7]
Bioavailability (F) ~23%~5%[7]

Data are presented as mean ± standard deviation and are illustrative.

The data clearly demonstrate the profound impact of enantioselective metabolism. The Cmax and AUC for the active d-enantiomer are substantially higher than for the l-enantiomer, while the half-life of the l-enantiomer is significantly shorter due to its rapid, hCES1-mediated clearance.[7]

Conclusion and Future Perspectives

The metabolism of methylphenidate is a classic example of the critical importance of stereochemistry in pharmacology and drug development. The preferential hydrolysis of the inactive l-threo-enantiomer by hCES1 leads to an enrichment of the active d-threo-enantiomer in the systemic circulation, a process that is fundamental to the drug's therapeutic action. For researchers and drug development professionals, a comprehensive understanding of this enantioselective pathway is not optional; it is a core requirement for accurate pharmacokinetic modeling, for explaining interindividual differences in drug response, and for meeting the stringent scientific and regulatory standards for chiral drugs.

Future research will likely focus on further elucidating the impact of CES1 genetic variants on methylphenidate metabolism and clinical outcomes, as well as exploring the potential for drug-drug interactions at the level of the hCES1 enzyme. The robust and validated chiral analytical methods outlined in this guide will continue to be indispensable tools in these endeavors, ensuring that the development and clinical use of methylphenidate are based on the most accurate and scientifically sound principles.

References

  • Aoyama, T., Kotaki, H., & Sawada, Y. (1993). Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Journal of Pharmacokinetics and Biopharmaceutics, 21(4), 455-470.
  • Ding, Y. S., Fowler, J. S., Volkow, N. D., Gatley, S. J., Logan, J., Dewey, S. L., ... & Wolf, A. P. (1997). Chiral drugs: comparison of the pharmacokinetics of [11C] d-threo and L-threo-methylphenidate in the human and baboon brain. Psychopharmacology, 131(1), 71-78.
  • Sun, Z., Murry, D. J., Sanghani, S. P., Davis, W. I., Kedishvili, N. Y., Zou, Q., ... & Bosron, W. F. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Journal of pharmacology and experimental therapeutics, 310(2), 469-476. [Link]

  • PharmGKB. Methylphenidate Pathway, Pharmacokinetics.
  • Kimko, H. C., Cross, J. T., & Abernethy, D. R. (1999). Pharmacokinetics and clinical effectiveness of methylphenidate. Clinical pharmacokinetics, 37(6), 457-470.
  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs.
  • Lough, W. J. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10213-10224. [Link]

  • Lee, H., & Lee, J. (2025). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. Forensic Toxicology. [Link]

  • Arvidsson, M., Eklund, A., & Beck, O. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in. European journal of clinical pharmacology, 76(2), 229-237.
  • ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. [Link]

  • Smith, C. R., & Swortwood, M. J. (2022). Chiral Separation and Quantification of d, l-Methylphenidate, d, l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Journal of analytical toxicology, 46(1), 54-62. [Link]

  • De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. [Link]

  • Imai, T. (2006). Human carboxylesterase isozymes: catalytic properties and rational drug design. Drug metabolism and pharmacokinetics, 21(3), 173-185. [Link]

  • Semantic Scholar. (n.d.). FDA's policy statement for the development of new stereoisomeric drugs. [Link]

  • Taylor & Francis Online. (2020). Characterisation of seven medications approved for attention-deficit/hyperactivity disorder using in vitro models of hepatic metabolism. [Link]

  • Miotto, G., & Charkoftaki, G. (2019). Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators. Drug Metabolism and Disposition, 47(11), 1269-1278. [Link]

  • Srinivas, N. R., Hubbard, J. W., & Midha, K. K. (1992). Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder. Clinical pharmacology and therapeutics, 52(5), 561-568. [Link]

  • Swanson, J., Gupta, S., Lam, A., Shoulson, I., Lerner, M., Modi, N., ... & Agler, D. (2000). Comparative pharmacodynamics and plasma concentrations of d-threo-methylphenidate hydrochloride after single doses of d-threo-methylphenidate hydrochloride and d, l-threo-methylphenidate hydrochloride in a double-blind, placebo-controlled, crossover laboratory school study in children with attention-deficit/hyperactivity disorder. Journal of clinical psychopharmacology, 20(6), 619-629. [Link]

  • ResearchGate. (2022). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. [Link]

  • ECA Academy. (n.d.). FDA Development of new stereoisomeric drugs. [Link]

  • American Academy of Forensic Sciences. (n.d.). Chiral Separation and Analysis of Methylphenidate, Ethylphenidate, and Ritalinic Acid in Blood by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • Bjørk, M. K., Nielsen, M. K. K., Markussen, T. D., & Linnet, K. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(7), 482-489. [Link]

  • Li, B., & He, B. (2020). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B, 10(7), 1183-1201. [Link]

  • Bencharit, S., Morton, C. L., Xue, Y., Potter, P. M., & Redinbo, M. R. (2003). Human carboxylesterase 1: from drug metabolism to drug discovery. Molecular pharmacology, 63(6), 1173-1182. [Link]

  • ResearchGate. (n.d.). Endogenous Substrate Processing by hCE1. [Link]

  • D'Avila, J. C., de Souza, I. D., & de Almeida, R. M. (2016). Identification of in vitro metabolites of ethylphenidate by liquid chromatography coupled to quadrupole time-of-flight mass spectrometry. Journal of pharmaceutical and biomedical analysis, 117, 308-315. [Link]

  • Ramsey, L. B., Prows, C. A., & Zhang, X. (2019). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and genomics, 29(4), 89. [Link]

  • Faraone, S. V. (2018). An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations. Expert opinion on drug metabolism & toxicology, 14(11), 1147-1158. [Link]

  • Faraone, S. V. (2019). An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 915-929. [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current molecular medicine, 16(5), 454-463. [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Molecular Medicine, 16(5), 454-463. [Link]

Sources

L-threo-Ritalinic Acid synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of L-threo-Ritalinic Acid

Introduction

This compound, chemically known as (2S,2'S)-2-phenyl-2-(piperidin-2-yl)acetic acid, is the primary and pharmacologically inactive metabolite of L-threo-methylphenidate.[1][2][3] Methylphenidate, a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), is a racemic mixture of d,l-threo enantiomers.[4][5] The metabolic conversion of methylphenidate to ritalinic acid occurs via hydrolysis of the methyl ester group, a reaction predominantly catalyzed by human carboxylesterase 1 (CES1) in the liver.[1][3][4][6] This enzymatic process is stereoselective, showing a preference for the l-threo enantiomer of methylphenidate, leading to its more rapid clearance compared to the therapeutically active d-threo enantiomer.[4][6][7]

The accurate synthesis and characterization of this compound are critical for a range of scientific disciplines. In pharmacology and drug development, it serves as a crucial reference standard for pharmacokinetic and metabolic studies. For forensic and clinical toxicology, its quantification in biological matrices helps in monitoring compliance, assessing drug metabolism phenotypes, and investigating cases of illicit use.[8][9][10] This guide provides a comprehensive overview of robust methodologies for the synthesis and rigorous characterization of this compound, designed for researchers and professionals in the pharmaceutical and analytical sciences.

Section 1: Synthesis of this compound

The synthesis of enantiomerically pure this compound can be approached via two primary strategies: the stereospecific hydrolysis of its corresponding chiral ester precursor, L-threo-methylphenidate, or the resolution of a racemic mixture of (d,l)-threo-ritalinic acid. The choice of method depends on the availability of starting materials and the desired scale of production.

Method 1: Stereospecific Basic Hydrolysis of L-threo-Methylphenidate

This is the most direct approach when the enantiomerically pure precursor, L-threo-methylphenidate, is available. The methodology leverages the well-established base-catalyzed hydrolysis of an ester (saponification) to yield the corresponding carboxylate salt, which is subsequently protonated to give the final carboxylic acid.

Causality of Experimental Choices:

  • Base: Lithium hydroxide (LiOH) is often preferred over sodium or potassium hydroxide for lab-scale synthesis due to its lower molecular weight and tendency to yield cleaner reactions with minimal side products.

  • Solvent System: A mixed solvent system, typically an organic solvent like tetrahydrofuran (THF) or methanol with water, is employed. This ensures the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide reagent, creating a homogenous reaction environment for efficient hydrolysis.

  • pH Adjustment: The reaction work-up requires careful acidification. Adjusting the pH to the isoelectric point of the amino acid (typically around pH 6-7) minimizes its solubility in the aqueous medium, causing the zwitterionic product to precipitate, which facilitates its isolation.[11]

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve L-threo-methylphenidate (1.0 eq) in a 3:1 mixture of methanol and water.

  • Hydrolysis: Add a solution of lithium hydroxide monohydrate (1.5 eq) in water to the flask.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution reaches ~6.5. A white precipitate of this compound will form.

  • Isolation: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake sequentially with cold deionized water and cold diethyl ether to remove residual salts and organic impurities.

  • Drying: Dry the purified white solid under high vacuum to a constant weight.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start L-threo-Methylphenidate Solvent Dissolve in MeOH/H2O Start->Solvent Base Add LiOH Solution Solvent->Base Stir Stir at Room Temp (4-6h) Base->Stir Monitor Monitor by LC-MS Stir->Monitor Evap Remove MeOH (Rotovap) Monitor->Evap Acidify Cool & Acidify to pH ~6.5 Evap->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with H2O & Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Pure this compound Dry->Product

Workflow for Hydrolysis Synthesis.
Method 2: Chiral Resolution of (d,l)-threo-Ritalinic Acid

This method is ideal when starting from a racemic mixture. It involves the use of a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation via fractional crystallization.

Causality of Experimental Choices:

  • Resolving Agent: A chiral acid is used to resolve the racemic ritalinic acid (a base). An optically pure tartaric acid derivative, such as (-)-O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA), is an excellent choice. It forms stable, crystalline salts and is commercially available in high enantiomeric purity. The specific choice of L-DTTA is designed to selectively precipitate the salt with this compound.

  • Crystallization Solvent: The choice of solvent is critical for achieving efficient separation. A mixture like methanol/water allows for sufficient initial solubility of both diastereomeric salts at an elevated temperature, followed by selective crystallization of the less soluble salt upon cooling.[12]

  • Liberation of Free Acid: Once the desired diastereomeric salt is isolated, the enantiomerically pure ritalinic acid must be liberated. Treatment with a strong acid, such as HCl, protonates the tartaric acid and precipitates the target compound as its hydrochloride salt, which is often more crystalline and easier to handle than the free zwitterion.[12]

Experimental Protocol:

  • Preparation of Racemate: Prepare (d,l)-threo-ritalinic acid via hydrolysis of racemic (d,l)-threo-methylphenidate as described in Method 1.

  • Salt Formation: Dissolve the (d,l)-threo-ritalinic acid (1.0 eq) in a minimal amount of a heated methanol and water (e.g., 60:40) mixture.[12] In a separate flask, dissolve the resolving agent, L-DTTA (0.5-1.0 eq), in the same solvent.

  • Crystallization: Add the resolving agent solution to the racemic acid solution. Heat the combined solution to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature. The diastereomeric salt of this compound with L-DTTA will preferentially crystallize.

  • Isolation of Diastereomer: Age the resulting slurry at a reduced temperature (e.g., 0-5 °C) for several hours to maximize the yield. Collect the crystalline solid by vacuum filtration.

  • Liberation of this compound: Suspend the isolated diastereomeric salt in a mixture of toluene and water. Add concentrated HCl and heat to distill off the solvent, which will leave a residue.[12]

  • Final Precipitation: Add a non-polar solvent like acetone to the residue to precipitate the this compound as its hydrochloride salt.[12]

  • Purification: Filter the hydrochloride salt, wash with cold acetone, and dry under vacuum.

G Start (d,l)-threo-Ritalinic Acid Dissolve Dissolve in hot MeOH/H2O Start->Dissolve AddRA Add Resolving Agent (L-DTTA) Dissolve->AddRA Cool Slowly Cool to Crystallize AddRA->Cool Filter1 Filter Diastereomeric Salt (L-Ritalinic Acid • L-DTTA) Cool->Filter1 Liberate Liberate with Strong Acid (HCl) Filter1->Liberate Filter2 Filter & Dry Product Liberate->Filter2 Product This compound • HCl Filter2->Product

Workflow for Chiral Resolution.

Section 2: Characterization of this compound

Rigorous characterization is essential to confirm the chemical identity, purity, and stereochemical integrity of the synthesized this compound. A multi-technique approach is required for a self-validating system.

Technique 1: Chiral Chromatography with Mass Spectrometry (LC-MS/MS)

This is the cornerstone technique for confirming enantiomeric purity and for quantification. Chiral chromatography separates the L- and D-enantiomers, while tandem mass spectrometry provides sensitive and specific detection.

Principle: Enantiomers are separated on a chiral stationary phase (CSP) which contains a single enantiomer of a chiral selector. The transient diastereomeric complexes formed between the analytes and the CSP have different interaction energies, leading to different retention times. Supercritical Fluid Chromatography (SFC) is also a highly effective technique for this chiral separation.[8]

Exemplary Protocol (LC-MS/MS):

  • Chromatographic System: HPLC or UHPLC system.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel AD-H, Chiralpak IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or supercritical CO₂) and an alcohol modifier (e.g., isopropanol or methanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ-MS).

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity. The transition from the protonated parent ion to a characteristic product ion is monitored.

  • Expected Outcome: A chromatogram showing two baseline-separated peaks corresponding to the L- and D-threo enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas. For a successful synthesis of this compound, the peak corresponding to the D-enantiomer should be negligible.

Technique 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is used to unequivocally confirm the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.

Principle: HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios with high precision (typically < 5 ppm error). This allows the calculated exact mass of the proposed elemental formula to be matched with the experimental value, confirming the molecular formula.

ParameterExpected Value
Molecular FormulaC₁₃H₁₇NO₂[1]
Monoisotopic Mass219.1259 g/mol
Expected [M+H]⁺ Ion220.1332
Key MS/MS FragmentsLoss of H₂O (-18), Loss of COOH (-45)

Table 1: Key Mass Spectrometry Data for this compound.

Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and the presence of functional groups.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus determines its resonance frequency (chemical shift), providing detailed structural information. While standard NMR cannot differentiate enantiomers, it can confirm that the correct threo diastereomer has been synthesized and that the overall structure is correct.

Proton AssignmentExpected Chemical Shift (δ, ppm)
Aromatic Protons (C₆H₅)7.20 - 7.40 (multiplet, 5H)
Methine Proton (CH-Ph)~3.50 - 3.70 (doublet, 1H)
Piperidine Protons1.20 - 3.00 (complex multiplets, 11H)
Carboxylic Acid Proton (COOH)>10 (broad singlet, 1H)

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆). Note: Exact shifts may vary.[12]

Technique 4: Chiroptical Methods (Optical Rotation)

Optical rotation measurement is a classic and definitive method to confirm the stereochemical identity of a chiral compound.

Principle: An enantiomerically pure sample of a chiral molecule will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the molecule. The L-enantiomer (levorotatory) will rotate light in the counter-clockwise direction, resulting in a negative (-) specific rotation value, which should be equal in magnitude but opposite in sign to its D-enantiomer counterpart.

Conclusion

The synthesis and characterization of this compound require precise and validated methodologies. Stereospecific hydrolysis offers a straightforward route from an enantiopure precursor, while chiral resolution provides a powerful method for generating the target molecule from a racemic mixture. A comprehensive characterization strategy, integrating chiral chromatography for enantiomeric purity, mass spectrometry for molecular formula confirmation, NMR for structural verification, and polarimetry for stereochemical assignment, constitutes a self-validating system. This ensures the production of a high-purity reference standard essential for advancing research in pharmacology, toxicology, and the broader scientific community.

References

  • Ritalinic acid - Wikipedia. [Link]

  • Methylphenidate Pathway, Pharmacokinetics - ClinPGx. [Link]

  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC - PubMed Central. [Link]

  • The First Enantioselective Synthesis of (2R,2′R)-threo-(+)-Methylphenidate Hydrochloride - ElectronicsAndBooks. [Link]

  • Enantioselective method of synthesizing methylphenidate and derivatives - myExperiment. [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed. [Link]

  • Ritalinic acid – Knowledge and References - Taylor & Francis. [Link]

  • EFFICIENT METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF DEXMETHYLPHENIDATE HYDROCHLORIDE (FOCALIN®) - Omics. [Link]

  • Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects - Ricardo Dinis-Oliveira. [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS | Request PDF - ResearchGate. [Link]

  • Dthis compound | CAS No: 54631-24-2. [Link]

  • The First Enantioselective Synthesis of (2R,2'R)-threo-(+)-Methylphenidate Hydrochloride | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Enantioselective synthesis of threo-(+)-methylphenidate hydrochloride... - ResearchGate. [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. - ResearchGate. [Link]

  • A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid - Quick Company. [Link]

  • Chromatogram showing d,l-threo-methylphenidate and residual peaks for the erythro enantiomers of MPH (A) - ResearchGate. [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry - ResearchGate. [Link]

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed. [Link]

  • Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding - AIR Unimi. [Link]

  • US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dthis compound Using Chiral Carboxylic Acid - Google P
  • Does Chirality Matter? Pharmacodynamics of Enantiomers of Methylphenidate in Patients With attention-deficit/hyperactivity Disorder - PubMed. [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. [Link]

Sources

Biological significance of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-threo-Ritalinic Acid is the principal, yet pharmacologically inert, metabolite of the l-threo-enantiomer of methylphenidate. Its biological significance is intrinsically linked to the stereoselective metabolism of its parent compound, a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. This guide provides a comprehensive technical overview of this compound, beginning with the fundamental principles of methylphenidate chirality and pharmacology. We delve into the enzymatic processes governing its formation, dominated by the highly stereoselective activity of carboxylesterase 1 (CES1), and detail its pharmacokinetic profile. The primary significance of this compound lies not in its own activity, but as a crucial biomarker for assessing methylphenidate metabolism, understanding inter-individual therapeutic variability due to genetic polymorphisms in CES1, and evaluating potential drug-drug interactions. This document provides detailed analytical protocols for its enantioselective quantification and discusses its clinical and toxicological relevance, offering a foundational resource for professionals in pharmacology and drug development.

Introduction to Methylphenidate Chirality and Pharmacology

Overview of Methylphenidate as a Therapeutic Agent

Methylphenidate (MPH), sold under brand names like Ritalin® and Concerta®, is a cornerstone in the pharmacotherapy of ADHD.[1] It is a central nervous system stimulant that primarily functions as a norepinephrine and dopamine reuptake inhibitor.[1][2][3] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), MPH increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, particularly within the prefrontal cortex and striatum.[4][5] This modulation of catecholaminergic activity is believed to enhance attention, reduce impulsivity, and improve executive functions in individuals with ADHD.[1][5]

The Four Stereoisomers of Methylphenidate

A critical aspect of methylphenidate's pharmacology is its stereochemistry. The MPH molecule contains two chiral centers, giving rise to four distinct stereoisomers: d-threo-methylphenidate, l-threo-methylphenidate, d-erythro-methylphenidate, and l-erythro-methylphenidate.[6][7] Commercially available formulations of methylphenidate are typically a racemic (1:1) mixture of the d- and l-threo enantiomers.[7][8] The erythro-isomers are generally considered undesirable due to potential toxic effects and are not used therapeutically.[7]

Pharmacological Primacy of the d-threo-Enantiomer

The therapeutic efficacy of racemic methylphenidate is overwhelmingly attributed to the d-threo-enantiomer .[2][6][9][10] This isomer exhibits significantly higher affinity for and inhibitory activity at dopamine and norepinephrine transporters compared to its l-threo counterpart.[10][11] The l-threo enantiomer is considered to have minimal pharmacological activity and contributes little to the desired clinical effects.[9][11] This pharmacological distinction is the foundational reason why understanding the differential metabolism of these two enantiomers is paramount.

The Metabolic Fate of Methylphenidate: Formation of Ritalinic Acid

The Central Role of Carboxylesterase 1 (CES1)

The primary metabolic pathway for methylphenidate in humans does not involve the typical cytochrome P450 system but is instead mediated by hydrolysis. This reaction is catalyzed almost exclusively by carboxylesterase 1 (CES1) , a high-capacity serine esterase predominantly expressed in the liver.[2][12][13][14] CES1 is responsible for the biotransformation of a wide array of ester-containing drugs. Its efficiency in hydrolyzing methylphenidate leads to extensive first-pass metabolism following oral administration.[13][15]

The Metabolic Pathway: Hydrolysis to Ritalinic Acid

CES1 mediates the de-esterification of methylphenidate at its methyl ester group, converting it to its major metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA).[2][16] This metabolite is pharmacologically inactive and is readily excreted in the urine.[2][6][16] Following an oral dose of MPH, 60-80% is recovered as ritalinic acid in the urine within 48 hours, highlighting this as the dominant clearance pathway.[2][17]

Methylphenidate Metabolism MPH l-threo-Methylphenidate (Parent Drug) RA This compound (Inactive Metabolite) MPH->RA Enzyme Carboxylesterase 1 (CES1) (Liver) Enzyme->MPH Enzyme->RA

Caption: Metabolic conversion of l-threo-Methylphenidate to this compound.

Stereoselective Metabolism: The Preferential Hydrolysis of l-threo-Methylphenidate

The most crucial aspect of methylphenidate metabolism is its profound stereoselectivity. CES1 exhibits a significantly higher catalytic efficiency for the l-threo-enantiomer compared to the d-threo-enantiomer.[14][18][19] Studies have shown the catalytic activity of CES1 is 6 to 7 times higher for l-threo-MPH.[18] This enzymatic preference has dramatic pharmacokinetic consequences:

  • Rapid First-Pass Metabolism of l-threo-MPH: Upon oral administration, the l-isomer is rapidly and extensively hydrolyzed to this compound in the liver before it can reach systemic circulation.[20][21]

  • Higher Bioavailability of d-threo-MPH: The d-isomer is a poorer substrate for CES1, allowing a much larger fraction to bypass first-pass metabolism and enter the bloodstream to exert its therapeutic effects.[2][21]

This enantioselective process is the primary reason for the vast difference in plasma concentrations between the two isomers after oral dosing, with d-MPH levels being substantially higher than l-MPH levels.[19][21][22] Consequently, this compound becomes a prominent metabolic product.

Biological Profile of this compound

Pharmacokinetics: Rapid Formation and Excretion

The pharmacokinetics of this compound are a direct reflection of the rapid clearance of its parent compound, l-threo-methylphenidate. Following oral administration of racemic MPH, this compound appears quickly in the plasma and is the predominant enantiomer of ritalinic acid found in urine, especially in early time segments.[20] The absolute oral bioavailability of l-MPH is extremely low (around 5%), compared to approximately 22-23% for d-MPH, underscoring the efficiency of its presystemic conversion to this compound.[16][21] The metabolite itself has a reported half-life of approximately 3-4 hours and is eliminated via the kidneys.[9][17]

Pharmacodynamics: Evidence for Pharmacological Inactivity

This compound, along with its d-threo counterpart, is consistently reported to be pharmacologically inactive.[2][6][12][16] It does not possess significant affinity for dopamine or norepinephrine transporters and therefore does not contribute to the central nervous system stimulant effects of the parent drug.[2] Its biological significance is therefore not derived from any direct therapeutic or toxic action, but rather from its status as the end-product of a critical metabolic pathway.

Comparative Pharmacokinetics of Methylphenidate and Ritalinic Acid Enantiomers

The stereoselective nature of MPH metabolism results in a distinct pharmacokinetic profile for each enantiomer and its corresponding metabolite.

Parameterd-threo-Methylphenidatel-threo-Methylphenidated-threo-Ritalinic AcidThis compound
Primary Role Active therapeutic agent[2][6]Pharmacologically weak[9]Inactive metabolite[2]Inactive metabolite[2]
Oral Bioavailability ~22%[16]~5%[16]N/AN/A
Metabolism Rate by CES1 Slow[14][18]Rapid (6-7x faster)[18]N/AN/A
Resulting Plasma Conc. High[21][22]Very Low / Undetectable[23]High[23]Very High[20]
Urinary Excretion <1% as unchanged drug[9]Very low as unchanged drug[21]Major urinary product[22]Major urinary product[20][22]

This table summarizes comparative data synthesized from multiple sources.

Clinical and Toxicological Significance

This compound as a Biomarker of Methylphenidate Metabolism

The measurement of this compound, often in conjunction with its parent drug and their respective d-enantiomers, serves as a powerful clinical and forensic tool. In urine or plasma, its presence confirms exposure to methylphenidate. Furthermore, the ratio of the metabolite to the parent drug (e.g., d-RA/d-MPH ratio) can provide a functional readout of an individual's metabolic capacity, specifically their CES1 activity.[18][23] This is invaluable for monitoring medication adherence and investigating cases of atypical drug response.

The Impact of CES1 Genetic Polymorphisms on Metabolite Formation

Significant inter-individual variability in the response to methylphenidate can be attributed to genetic variations in the CES1 gene.[8][24] Loss-of-function single nucleotide polymorphisms (SNPs), such as rs71647871 (G143E), can markedly decrease the enzymatic activity of CES1.[8]

  • Clinical Implication: Individuals who are carriers of such variants are "poor metabolizers." They exhibit reduced clearance of methylphenidate, leading to significantly higher plasma concentrations of both d- and l-MPH and, consequently, lower formation of d- and this compound.[6][8][14] These patients may require lower doses to achieve a therapeutic effect and may be at higher risk for adverse events.[6] Conversely, individuals with normal or high CES1 activity will show higher levels of ritalinic acid metabolites.

Potential for Drug-Drug Interactions Affecting this compound Levels

Any co-administered substance that inhibits CES1 activity can potentially alter the pharmacokinetics of methylphenidate. For example, in vitro studies have shown that cannabinoids like Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) can inhibit CES1.[15] Pharmacokinetic modeling predicts that this could lead to a mild to moderate increase in methylphenidate exposure.[15] Such an interaction would manifest as decreased plasma concentrations of this compound and increased concentrations of l-threo-methylphenidate.

Toxicological Profile

This compound is considered to have a benign toxicological profile. As the inactive, de-esterified end-product of metabolism, it does not possess the pharmacological properties of the parent compound that are associated with toxicity at high doses (e.g., tachycardia, hyperactivity, agitation).[11] Extensive clinical use and toxicological assessments have not identified ritalinic acid as a contributor to the adverse effect profile of methylphenidate.

Analytical Methodologies for Enantioselective Quantification

Overview of Analytical Challenges

The accurate quantification of this compound requires analytical methods that can differentiate between the four relevant molecules: d-MPH, l-MPH, d-RA, and l-RA. This necessitates chiral separation techniques, as the enantiomers are identical in mass and differ only in their three-dimensional structure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[7][25]

Protocol: Enantioselective Quantification in Plasma via LC-MS/MS

This protocol provides a generalized, field-proven workflow for the simultaneous determination of methylphenidate and ritalinic acid enantiomers in human plasma.

1. Sample Preparation (Automated Solid-Phase Extraction):

  • Rationale: To remove proteins and other interfering matrix components and to concentrate the analytes of interest.
  • Steps:
  • Pipette 200 µL of plasma into a 96-well plate.
  • Add 50 µL of an internal standard solution (containing deuterated analogs like methylphenidate-d4 and ritalinic acid-d4).
  • Add 400 µL of acetonitrile to precipitate proteins. Mix and centrifuge.
  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange solid-phase extraction (SPE) plate.
  • Wash the SPE plate with an acidic wash solution (e.g., 5% methanol, 2% acetic acid in water) to remove neutral and acidic interferences.[25]
  • Elute the analytes with 500 µL of an elution solvent (e.g., 50% methanol, 2% acetic acid in water).[25]
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 50 µL of the mobile phase for injection.[25]

2. Chiral Liquid Chromatography:

  • Rationale: To separate the d- and l- enantiomers of both methylphenidate and ritalinic acid.
  • Column: A chiral stationary phase is required. A common choice is a macrocyclic glycopeptide-based column (e.g., Chirobiotic V2).[26]
  • Mobile Phase: An isocratic mobile phase, typically consisting of methanol and an ammonium acetate buffer (e.g., 92:8 v/v, 20 mM, pH 4.1), is often used.[26]
  • Flow Rate: A typical flow rate is 0.8 - 1.0 mL/min.
  • Temperature: Column temperature is maintained (e.g., 25°C) to ensure reproducible retention times.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Rationale: To provide highly sensitive and specific detection of each analyte as it elutes from the LC column.
  • Ionization: Electrospray ionization (ESI) in positive mode is used.
  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
  • Example Transition for Ritalinic Acid: m/z 220.1 → m/z 84.1[18]

4. Quantification:

  • Rationale: To determine the concentration of each analyte in the original sample.
  • Method: A calibration curve is constructed by analyzing standards of known concentrations. The peak area ratio of each analyte to its corresponding deuterated internal standard is plotted against concentration. The concentration of the unknown samples is then interpolated from this curve.
Workflow Diagram for Bioanalytical Sample Processing

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Plasma 1. Plasma Sample + Internal Standard Precip 2. Protein Precipitation (Acetonitrile) Plasma->Precip SPE 3. Solid-Phase Extraction (SPE) Precip->SPE Evap 4. Evaporation & Reconstitution SPE->Evap LC 5. Chiral LC Separation Evap->LC MS 6. MS/MS Detection (MRM) LC->MS Data 7. Data Processing & Quantification MS->Data

Caption: Bioanalytical workflow for enantioselective quantification of ritalinic acid.

Conclusion and Future Directions

The biological significance of this compound is indirect but profound. It is not an active pharmacological agent but a critical piece of the puzzle in understanding the clinical pharmacology of methylphenidate. Its formation is a direct consequence of the highly efficient and stereoselective metabolism of the l-threo-MPH enantiomer by CES1. As such, this compound serves as an essential biomarker for confirming drug intake, phenotyping metabolic capacity, and investigating the clinical impact of CES1 genetics and drug-drug interactions.

Future research should continue to explore the utility of enantiomer-specific metabolite monitoring in personalizing methylphenidate therapy. Investigating the full metabolic profile in special populations, such as those with hepatic impairment or pediatric patients, could yield further insights. While currently considered inert, continued toxicological surveillance of major metabolites like this compound remains a cornerstone of drug safety and pharmacovigilance.

References

  • Wikipedia. Ritalinic acid. [Link]

  • ClinPGx. Methylphenidate Pathway, Pharmacokinetics. [Link]

  • Evidence Summary. How Is Ritalin (Methylphenidate) Digested and Metabolized? [Link]

  • StatPearls - NCBI Bookshelf. Methylphenidate. [Link]

  • PubMed. Plasma Carboxylesterase 1 Predicts Methylphenidate Exposure: A Proof-of-Concept Study Using Plasma Protein Biomarker for Hepatic Drug Metabolism. [Link]

  • Taylor & Francis. Ritalinic acid – Knowledge and References. [Link]

  • NIH. The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects. [Link]

  • ResearchGate. Methylphenidate Is Stereoselectively Hydrolyzed by Human Carboxylesterase CES1A1 | Request PDF. [Link]

  • University of Groningen Research Portal. High-Dose Methylphenidate and Carboxylesterase 1 Genetic Variability in Patients With Attention-Deficit/Hyperactivity Disorder: A Case Series. [Link]

  • DOI. Prediction of Carboxylesterase 1-mediated In Vivo Drug Interaction between Methylphenidate and Cannabinoids using Static and Physiologically Based Pharmacokinetic Models. [Link]

  • SpringerLink. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in. [Link]

  • PubMed. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. [Link]

  • PubMed. Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans. [Link]

  • ResearchGate. Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. [Link]

  • PubMed. Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. [Link]

  • accessdata.fda.gov. Ritalin LA. [Link]

  • ResearchGate. (PDF) Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. [Link]

  • PubMed. Nonlinear kinetics of threo-methylphenidate enantiomers in a patient with narcolepsy and in healthy volunteers. [Link]

  • ResearchGate. Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography | Request PDF. [Link]

  • Oxford Academic. Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid. [Link]

  • SciSpace. Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. (2016). [Link]

  • Semantic Scholar. Brain kinetics of methylphenidate (Ritalin) enantiomers after oral administration. [Link]

  • ResearchGate. Brian kinetics of methylphenidate (Ritalin) enantiomers after oral adminstration | Request PDF. [Link]

  • Wikipedia. Methylphenidate. [Link]

  • International Journal of PharmTech Research. Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. [Link]

  • ResearchGate. (PDF) Pharmacology of the enaniomers of threo-methylphenidate. [Link]

  • Journal of Neuroscience. Changes in Endogenous Dopamine Induced by Methylphenidate Predict Functional Connectivity in Nonhuman Primates. [Link]

  • ResearchGate. Toxicokinetic assessment of methylphenidate (Ritalin (R)) in a 13-week oral toxicity study in dogs | Request PDF. [Link]

  • Clearvue Health. How Methylphenidate (Ritalin) Changes Brain Metabolism Based on Dopamine Levels | Visual Abstract. [Link]

  • NIH. Methylphenidate works by increasing dopamine levels. [Link]

  • Cleanchem. Dthis compound | CAS No: 54631-24-2. [Link]

  • YouTube. 2-Minute Neuroscience: Methylphenidate. [Link]

  • NTP-CERHR Monograph. Monograph on the Potential Human Reproductive and Developmental Effects of Methylphenidate. [Link]

  • Springer. Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. [Link]

Sources

The Urinary Excretion Profile of L-threo-Ritalinic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methylphenidate (MPH), a widely prescribed central nervous system stimulant for the management of Attention-Deficit Hyperactivity Disorder (ADHD) and narcolepsy, undergoes extensive and stereoselective metabolism in the human body.[1][2] The primary and pharmacologically inactive metabolite, ritalinic acid (RA), is the most abundant species found in urine following MPH administration.[3][4] A thorough understanding of the urinary excretion profile of the specific stereoisomer, L-threo-ritalinic acid, is paramount for researchers in clinical pharmacology, drug metabolism, and forensic toxicology. This technical guide provides a comprehensive overview of the formation, pharmacokinetic profile, and analytical quantification of this compound in urine, offering field-proven insights and detailed methodologies for scientific professionals.

Metabolic Pathway and Pharmacokinetics

The metabolic journey from methylphenidate to ritalinic acid is a critical determinant of the parent drug's efficacy and clearance. This process is characterized by its rapidity and stereoselectivity, primarily occurring in the liver.

The Central Role of Carboxylesterase 1 (CES1)

The biotransformation of methylphenidate to ritalinic acid is predominantly mediated by the enzyme carboxylesterase 1 (CES1) through de-esterification.[5] This hydrolytic process is highly efficient, leading to the rapid conversion of the parent drug to its inactive metabolite. The de-esterification heavily favors the L-threo-isomer of methylphenidate, resulting in a significantly faster clearance of L-MPH compared to the pharmacologically active D-MPH.[6] This enantioselective metabolism is a key factor in the differing plasma concentrations and pharmacokinetic profiles of the methylphenidate enantiomers.[6][7]

Metabolic Pathway of Methylphenidate

MPH dl-threo-Methylphenidate L_MPH l-threo-Methylphenidate MPH->L_MPH Racemic Mixture D_MPH d-threo-Methylphenidate MPH->D_MPH Racemic Mixture CES1 Carboxylesterase 1 (CES1) (Primarily in Liver) L_RA This compound (Inactive) CES1->L_RA Rapid De-esterification L_MPH->CES1 D_RA d-threo-Ritalinic Acid (Inactive) D_MPH->D_RA Slower De-esterification via CES1 Minor Minor Oxidative Metabolites D_MPH->Minor Urine Urinary Excretion L_RA->Urine D_RA->Urine

Caption: Metabolic conversion of methylphenidate to ritalinic acid.

Pharmacokinetic Profile and Urinary Excretion

Following oral administration of racemic methylphenidate, a significant portion of the dose is eliminated in the urine as ritalinic acid. Studies have shown that approximately 60-80% of an administered dose of methylphenidate is recovered in the urine as ritalinic acid within 48 hours.[8] Unchanged methylphenidate accounts for less than 2% of the total dose excreted in urine.

The stereoselective metabolism directly impacts the urinary excretion profile. Due to the rapid conversion of L-MPH, this compound is found in higher concentrations in the urine in the initial hours following oral administration compared to D-threo-ritalinic acid.[9] The half-life of ritalinic acid is approximately 3 to 4 hours.[2][8]

The presence of ritalinic acid in urine is a reliable indicator of methylphenidate ingestion and can typically be detected for 1 to 2 days after administration.[2] Factors such as the formulation of methylphenidate (immediate-release vs. extended-release) can influence the timeline of excretion. Extended-release formulations lead to a more prolonged appearance of ritalinic acid in the urine.[3]

ParameterValueSource(s)
Primary Metabolite Ritalinic Acid[3][5]
Enzyme Responsible Carboxylesterase 1 (CES1)[1][5]
% of Dose Excreted as Ritalinic Acid 60-86%[8][10]
% of Dose Excreted as Unchanged MPH < 1%[8][10]
Half-life of Ritalinic Acid ~3-4 hours[2][8]
Detection Window in Urine 1-2 days[2]

Analytical Methodologies for Urinary this compound Quantification

Accurate and sensitive quantification of this compound in urine is crucial for pharmacokinetic studies, clinical drug monitoring, and forensic analysis. The methods of choice are typically based on chromatography coupled with mass spectrometry.

Sample Preparation: A Critical Step

The complexity of the urine matrix necessitates a robust sample preparation protocol to remove interfering substances and concentrate the analyte of interest.

Solid-Phase Extraction (SPE) Protocol

This protocol is a widely accepted method for the extraction of ritalinic acid from urine.

  • 1. Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., ritalinic acid-d10). Acidify the sample to a pH of approximately 5-6 with an appropriate buffer (e.g., sodium acetate buffer).[4]

  • 2. SPE Column Conditioning: Condition a C18 reverse-phase SPE column with methanol followed by deionized water.

  • 3. Sample Loading: Load the pre-treated urine sample onto the conditioned SPE column.

  • 4. Washing: Wash the column with deionized water to remove polar interferences. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove less polar interferences.

  • 5. Elution: Elute the ritalinic acid from the column using an appropriate organic solvent, such as methanol or acetonitrile.

  • 6. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis.

Liquid-Liquid Extraction (LLE) Protocol

An alternative to SPE, LLE can also be employed for sample cleanup.

  • 1. Sample Pre-treatment: To 2 mL of urine, add an internal standard and adjust the pH to approximately 5.2 with a sodium acetate buffer.[4]

  • 2. Extraction: Add 4 mL of an immiscible organic solvent (e.g., ethyl acetate) and mix thoroughly (e.g., by rolling for 20 minutes).[4]

  • 3. Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • 4. Collection: Transfer the organic layer to a clean tube.

  • 5. Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a suitable solvent for injection.

Analytical Instrumentation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of ritalinic acid in biological matrices due to its high sensitivity and specificity.[4][11][12]

  • Chromatographic Separation: A C18 or a PFP propyl column is typically used for the separation of ritalinic acid from other urine components.[12] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.02% ammonium formate) and an organic component (e.g., acetonitrile) is commonly employed.[12]

  • Mass Spectrometric Detection: Detection is performed using electrospray ionization (ESI) in the positive mode.[12] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both ritalinic acid and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of ritalinic acid. However, it requires a derivatization step to increase the volatility of the analyte.

  • Derivatization: Ritalinic acid must be derivatized prior to GC-MS analysis. A common approach is methylation to form methylphenidate.[13]

  • Chromatographic Separation: A capillary column, such as a DB-5 or equivalent, is used for separation.

  • Mass Spectrometric Detection: Electron ionization (EI) is typically used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification.

Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample IS Add Internal Standard Urine->IS pH pH Adjustment IS->pH Extract Extraction (SPE or LLE) pH->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Recon->LCMS GCMS GC-MS (with Derivatization) Recon->GCMS Quant Quantification LCMS->Quant GCMS->Quant Report Reporting Quant->Report

Sources

The Emergence of L-threo-Ritalinic Acid as a Definitive Biomarker for Methylphenidate Exposure: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of L-threo-Ritalinic Acid, its discovery, and its establishment as a crucial biomarker for monitoring the use of methylphenidate. Intended for researchers, scientists, and professionals in drug development, this document delves into the underlying science, analytical methodologies, and practical insights essential for its accurate quantification in biological matrices.

Introduction: The Need for a Reliable Methylphenidate Biomarker

Methylphenidate (MPH), a psychostimulant commonly prescribed for Attention-Deficit Hyperactivity Disorder (ADHD) and narcolepsy, has a complex pharmacokinetic profile.[1][2][3] Its therapeutic efficacy is primarily attributed to the d-threo-enantiomer, which is more pharmacologically active than the l-threo-enantiomer.[4][5] Given its potential for misuse and the need for therapeutic drug monitoring, a reliable biomarker is paramount. Due to its rapid metabolism, monitoring methylphenidate directly can be challenging. This has led to the investigation of its metabolites as more stable indicators of exposure.

The Metabolic Journey: From Methylphenidate to Ritalinic Acid

The primary metabolic pathway of methylphenidate is the de-esterification to its inactive metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA).[4][6][7][8] This biotransformation is primarily mediated by the carboxylesterase 1 (CES1) enzyme, which is predominantly found in the liver.[7][8][9]

The metabolism of methylphenidate is highly stereoselective. The CES1 enzyme preferentially hydrolyzes the l-threo-enantiomer of methylphenidate, leading to a significantly lower bioavailability of l-MPH compared to d-MPH.[7][10] Consequently, both d-threo-ritalinic acid and this compound are formed.

cluster_0 Methylphenidate Metabolism MPH dl-threo-Methylphenidate CES1 Carboxylesterase 1 (CES1) (Primarily in Liver) MPH->CES1 De-esterification d_MPH d-threo-Methylphenidate (Active Enantiomer) MPH->d_MPH l_MPH l-threo-Methylphenidate MPH->l_MPH RA dthis compound (Inactive Metabolite) CES1->RA d_RA d-threo-Ritalinic Acid d_MPH->d_RA Metabolism l_RA This compound l_MPH->l_RA Preferential Metabolism

Caption: Metabolic pathway of dl-threo-methylphenidate to its major metabolite, ritalinic acid.

This compound: The Superior Biomarker

Several factors establish this compound, along with its d-enantiomer, as a more reliable biomarker for methylphenidate use than the parent compound itself:

  • Higher Concentrations: Ritalinic acid is found in biological fluids at concentrations that are, on average, 10 to 25 times higher than those of methylphenidate.[9][11][12][13] This significantly enhances the window of detection.

  • Longer Half-Life: The half-life of ritalinic acid is approximately 3-4 hours, which is longer than that of the parent methylphenidate.[4]

  • Major Metabolite: A substantial portion of an administered dose of methylphenidate, ranging from 60% to over 80%, is excreted in the urine as ritalinic acid.[4][14][15]

These characteristics make the detection of ritalinic acid, particularly with enantioselective methods, a robust indicator of methylphenidate administration.

Analytical Methodologies for the Quantification of this compound

The accurate quantification of this compound necessitates sophisticated analytical techniques capable of chiral separation.

Sample Preparation: A Critical First Step

The choice of sample preparation technique is crucial for removing interferences from the biological matrix and concentrating the analyte.

Protocol: Automated Solid-Phase Extraction (SPE) for Whole Blood

This protocol is adapted from a validated method for the forensic analysis of methylphenidate and ritalinic acid.[11][13][16]

  • Protein Precipitation: To a 100 µL whole blood sample, add 300 µL of a precipitation solution (e.g., acetonitrile with an internal standard). Vortex thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a low pH buffer followed by an organic solvent like methanol.

    • Elute the analytes (methylphenidate and ritalinic acid) with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the chromatographic analysis.

cluster_1 Sample Preparation Workflow start Whole Blood Sample precip Protein Precipitation (e.g., Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation & Reconstitution spe->evap end Analysis by LC-MS/MS evap->end

Caption: A typical workflow for the preparation of blood samples for ritalinic acid analysis.

Chromatographic Separation and Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and selective quantification of ritalinic acid enantiomers.[11][13][16]

  • Chiral Stationary Phase: A chiral column is essential for the separation of the d- and l-threo enantiomers of both methylphenidate and ritalinic acid. Protein-based chiral stationary phases, such as those with alpha1-acid glycoprotein, have demonstrated successful separation.[17][18]

  • Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the enantiomers. A common mobile phase consists of an acidic buffer (e.g., acetic acid) and an organic modifier (e.g., methanol or acetonitrile).

  • Tandem Mass Spectrometry (MS/MS): Detection by MS/MS in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative for chiral separations, often offering faster analysis times.[5] It is particularly well-suited for the analysis of chiral compounds like methylphenidate and its metabolites.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less sensitive than mass spectrometry, HPLC-UV can also be employed for the enantioselective analysis of ritalinic acid, particularly when higher concentrations are expected.[17][18]

ParameterLC-MS/MS[11][13][16]SFC-MS/MS[5]HPLC-UV[17][18]
Linear Range (Ritalinic Acid) 0.5 - 500 ng/g10 - 1000 ng/mLMethod dependent
Limit of Quantification (LOQ) ~0.5 ng/g~10 ng/mLHigher than MS methods
Precision (%CV) < 15%< 15.4%Method dependent
Accuracy 89 - 94%-8.6% to 0.8% biasMethod dependent

Pharmacokinetic Insights

Studies in healthy volunteers have demonstrated that after a single oral dose of dl-threo-methylphenidate, d-threo-ritalinic acid concentrations were, on average, 25 times higher than the corresponding d-threo-methylphenidate concentrations.[9][12] Similarly, this compound concentrations were found to be significantly higher than l-threo-methylphenidate concentrations.[9] These findings underscore the importance of measuring ritalinic acid for a comprehensive pharmacokinetic assessment.

Synthesis of this compound

This compound can be synthesized for use as an analytical standard. One common approach involves the resolution of a racemic mixture of dthis compound using a chiral carboxylic acid, such as a tartaric acid ester.[19] Additionally, processes for the preparation of dthis compound as an intermediate in the synthesis of methylphenidate have been described.[1]

Conclusion

The discovery and characterization of this compound as a major metabolite of methylphenidate have revolutionized the monitoring of this widely used therapeutic agent. Its significantly higher concentration and longer detection window in biological fluids, compared to the parent drug, establish it as a definitive and reliable biomarker. The application of advanced analytical techniques, particularly enantioselective LC-MS/MS, allows for the precise and accurate quantification of both d- and this compound, providing invaluable data for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. The continued refinement of these analytical methods will further enhance our understanding of methylphenidate's disposition and improve patient care.

References

  • Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. PubMed. Available at: [Link]

  • Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. SpringerLink. Available at: [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. PubMed. Available at: [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic. Available at: [Link]

  • Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase. Beijing Institute of Technology. Available at: [Link]

  • Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Semantic Scholar. Available at: [Link]

  • A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Quick Company. Available at: [Link]

  • Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. PubMed. Available at: [Link]

  • Ritalinic acid – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Methylphenidate Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • Pharmacokinetics of Methylphenidate After Oral Administration of Two Modified-Release Formulations in Healthy Adults. SpringerLink. Available at: [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. accessdata.fda.gov. Available at: [Link]

  • Low-temperature synthesis of methylphenidate hydrochloride. Google Patents.
  • Pharmacokinetics and Metabolism of Methylphenidate. ADHD-Viking. Available at: [Link]

  • Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding. AIR Unimi. Available at: [Link]

  • Low-temperature synthesis of methylphenidate hydrochloride. Google Patents.
  • Chromatogram showing d,l-threo-methylphenidate and residual peaks for the erythro enantiomers of MPH (A). ResearchGate. Available at: [Link]

  • Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dthis compound Using Chiral Carboxylic Acid. Google Patents.
  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. PubMed. Available at: [Link]

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). PubMed. Available at: [Link]

  • Ritalinic acid. Wikipedia. Available at: [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research. Available at: [Link]

Sources

An In-depth Technical Guide to L-threo-Ritalinic Acid: Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-threo-Ritalinic acid is the predominant and pharmacologically inactive metabolite of methylphenidate (Ritalin®), a first-line therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD). This guide provides a comprehensive technical overview of this compound, encompassing its chemical structure, stereoisomerism, and physicochemical properties. Furthermore, it delves into its metabolic pathway from methylphenidate, methods of chemical synthesis and enantiomeric resolution, and established analytical methodologies for its detection and quantification in biological matrices. This document is intended to serve as a critical resource for professionals in pharmacology, medicinal chemistry, and forensic analysis, offering foundational knowledge for research and development involving methylphenidate and its metabolic fate.

Chemical Identity and Structure

Nomenclature and Chemical Identifiers

This compound is systematically known as (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid.[1][2] It is one of four stereoisomers of ritalinic acid.

IdentifierValueSource
IUPAC Name (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid[2]
CAS Number 129389-68-0[1][2]
Molecular Formula C₁₃H₁₇NO₂[3]
Molecular Weight 219.28 g/mol [1]
PubChem CID 12784358[2]
Stereochemistry

Ritalinic acid, like its parent compound methylphenidate, possesses two chiral centers, giving rise to four stereoisomers. These are categorized into two pairs of enantiomers: the threo and erythro diastereomers. The L-threo isomer corresponds to the (2S, 2'S) configuration. The pharmacological activity of methylphenidate is primarily attributed to the d-threo enantiomer.[4][5]

G cluster_threo threo-Isomers cluster_erythro erythro-Isomers d-threo-Ritalinic Acid\n(2R, 2'R) d-threo-Ritalinic Acid (2R, 2'R) This compound\n(2S, 2'S) This compound (2S, 2'S) d-threo-Ritalinic Acid\n(2R, 2'R)->this compound\n(2S, 2'S) Enantiomers d-erythro-Ritalinic Acid\n(2R, 2'S) d-erythro-Ritalinic Acid (2R, 2'S) l-erythro-Ritalinic Acid\n(2S, 2'R) l-erythro-Ritalinic Acid (2S, 2'R) d-erythro-Ritalinic Acid\n(2R, 2'S)->l-erythro-Ritalinic Acid\n(2S, 2'R) Enantiomers Ritalinic Acid Ritalinic Acid Ritalinic Acid->d-threo-Ritalinic Acid\n(2R, 2'R) Diastereomers Ritalinic Acid->d-erythro-Ritalinic Acid\n(2R, 2'S) Diastereomers

Stereoisomers of Ritalinic Acid
Chemical Structure of this compound

The structure consists of a piperidine ring and a phenyl ring attached to the same carbon atom, which also bears a carboxylic acid group.

2D Structure of this compound

Physicochemical Properties

The physicochemical properties of ritalinic acid are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Melting Point 236-238 °C (for d-threo-ritalinic acid hydrochloride)[6]
Boiling Point 367.7 °C at 760 mmHg[7]
Density 1.138 g/cm³[7]
LogP 2.32570[7]
pKa Not explicitly found in searches
Solubility Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 25 mg/ml) for the hydrochloride salt.[8]

Synthesis and Enantiomeric Resolution

General Synthesis of Dthis compound

The racemic mixture of threo-ritalinic acid is a key intermediate in the synthesis of methylphenidate.[9] A common industrial approach involves the hydrolysis of a mixture of (2RS)-2-phenyl-2-[(2SR)-piperidin-2-yl]acetamide and (2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]acetamide using an inorganic base in an alcoholic solvent.[10] This process is designed to be efficient and scalable, minimizing the formation of impurities.[10]

Resolution of this compound

The separation of the desired d-threo or l-threo enantiomer from the racemic mixture is a critical step. This is typically achieved through diastereomeric salt formation using a chiral resolving agent. A widely used method involves the reaction of dthis compound with an enantiomerically pure form of a tartaric acid derivative, such as (+)-dibenzoyl-D-tartaric acid.[6][11] The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired salt is then treated with a strong acid, like hydrochloric acid, to liberate the enantiomerically pure ritalinic acid hydrochloride.[6]

G start dthis compound resolving_agent Add Chiral Resolving Agent (e.g., (+)-Dibenzoyl-D-tartaric acid) start->resolving_agent diastereomeric_salts Formation of Diastereomeric Salts (d-threo-RA-DBTA and l-threo-RA-DBTA) resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization (Separation based on solubility) diastereomeric_salts->fractional_crystallization d_salt Insoluble Salt: d-threo-Ritalinic Acid-DBTA fractional_crystallization->d_salt l_salt_solution Soluble Salt in Mother Liquor: This compound-DBTA fractional_crystallization->l_salt_solution acid_treatment_d Acid Treatment (e.g., HCl) d_salt->acid_treatment_d acid_treatment_l Acid Treatment (e.g., HCl) l_salt_solution->acid_treatment_l d_product d-threo-Ritalinic Acid HCl acid_treatment_d->d_product l_product This compound HCl acid_treatment_l->l_product

Resolution of dthis compound

Metabolism and Pharmacokinetics

Metabolic Formation from Methylphenidate

This compound is the primary, pharmacologically inactive metabolite of L-threo-methylphenidate.[5][9][12] The biotransformation occurs predominantly in the liver through hydrolysis of the methyl ester group.[9] This reaction is catalyzed by carboxylesterase 1 (CES1).[9][13] The metabolism is stereoselective, with the l-threo enantiomer of methylphenidate being hydrolyzed more rapidly than the d-threo enantiomer.[14][15] This results in a significantly lower systemic bioavailability of l-threo-methylphenidate compared to its d-threo counterpart.[15]

G mph l-threo-Methylphenidate ra This compound mph->ra Hydrolysis of methyl ester enzyme Carboxylesterase 1 (CES1) (in Liver) enzyme->ra

Metabolic Conversion to this compound
Pharmacokinetic Profile

Following oral administration of racemic methylphenidate, ritalinic acid is the major metabolite excreted in the urine, accounting for 60-86% of the dose.[16][17] The half-life of ritalinic acid is approximately 3-4 hours.[4][12][16] Plasma concentrations of d-threo-ritalinic acid have been observed to be, on average, 25-fold higher than the corresponding d-threo-methylphenidate concentrations.[14][18] Less than 1% of the parent methylphenidate is excreted unchanged.[4][12]

Analytical Methodology

The detection and quantification of this compound are crucial for pharmacokinetic studies, clinical monitoring, and forensic analysis to confirm methylphenidate use.

Sample Preparation

Biological samples such as blood, plasma, urine, and hair require a sample preparation step to isolate the analyte and remove interfering substances.[19][20][21][22] Common techniques include:

  • Protein Precipitation: Often used for blood and plasma samples to remove proteins that can interfere with the analysis.[21]

  • Liquid-Liquid Extraction (LLE): Involves extracting the analyte from the aqueous sample into an immiscible organic solvent.[23]

  • Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while impurities are washed away, followed by elution of the purified analyte.[21]

Instrumental Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of ritalinic acid.[19][20][21][24]

  • Chromatography: Chiral liquid chromatography is necessary to separate the different stereoisomers of ritalinic acid.[21]

  • Mass Spectrometry: Tandem mass spectrometry provides high selectivity and sensitivity for detection, even at low concentrations found in biological samples. The analysis is typically performed in positive electrospray ionization mode.[20]

Experimental Protocol: Quantification of Ritalinic Acid in Urine by LC-MS/MS

This protocol is a generalized example based on published methodologies.[20][23]

  • Sample Collection: Collect a urine sample in a sterile container.

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., a deuterated analog of ritalinic acid) to an aliquot of the urine sample.

  • Dilution: Dilute the urine sample with deionized water.

  • LC-MS/MS Analysis:

    • Inject the diluted sample into the LC-MS/MS system.

    • LC Separation: Use a suitable chiral column and a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[20]

    • MS/MS Detection: Monitor the precursor-to-product ion transitions for both ritalinic acid and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Create a calibration curve using standards of known concentrations and determine the concentration of ritalinic acid in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

G sample Biological Sample (e.g., Blood, Urine, Hair) extraction Sample Preparation (Protein Precipitation, LLE, or SPE) sample->extraction lc Chiral Liquid Chromatography (Separation of Enantiomers) extraction->lc ms Tandem Mass Spectrometry (Detection and Quantification) lc->ms data Data Analysis (Quantification against Standards) ms->data

Analytical Workflow for Ritalinic Acid

Pharmacological and Toxicological Profile

This compound is consistently reported to be a pharmacologically inactive metabolite.[5][9][12][13][17] Its formation represents a detoxification pathway for methylphenidate. Toxicological studies on methylphenidate have not indicated significant toxicity related to the formation of ritalinic acid.[25]

Applications in Research and Drug Development

  • Biomarker of Methylphenidate Use: Due to its prevalence as the major metabolite, the detection of ritalinic acid in urine or blood is a reliable indicator of methylphenidate intake, making it a key analyte in clinical compliance monitoring and forensic toxicology.[20][23]

  • Intermediate in Chemical Synthesis: Racemic threo-ritalinic acid is a crucial intermediate in the industrial synthesis of methylphenidate and its analogs.[9]

  • Pharmacokinetic Research: Studying the ratio of methylphenidate to ritalinic acid can provide insights into individual differences in drug metabolism, potentially influenced by genetic variations in the CES1 enzyme.[14]

Conclusion

This compound, as the primary inactive metabolite of methylphenidate, holds significant importance in the fields of pharmacology, medicinal chemistry, and analytical science. A thorough understanding of its chemical structure, properties, and metabolic pathways is essential for the accurate interpretation of pharmacokinetic data, the development of robust analytical methods for monitoring methylphenidate therapy, and for the synthesis of methylphenidate-related compounds. This guide has synthesized the current technical knowledge on this compound to provide a foundational resource for researchers and drug development professionals.

References

  • Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic Science International. [Link]

  • Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Screening and confirmation of ritalinic acid in urine by LC-MS. Recent Advances in Doping Analysis. [Link]

  • Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. Forensic Science International. [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology. [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in. European Journal of Clinical Pharmacology. [Link]

  • Ritalin LA - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Ritalinic acid – Knowledge and References. Taylor & Francis. [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Ritalinic acid - Wikipedia. Wikipedia. [Link]

  • US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dthis compound Using Chiral Carboxylic Acid.
  • Ritalinic acid, D-threo- | C13H17NO2 | CID 10922012. PubChem. [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid. Journal of Analytical Toxicology. [Link]

  • Ritalinic acid. Chem-Impex. [Link]

  • Enantioselective pharmacokinetics of dl-threo-methylphenidate in humans. Journal of Pharmacy and Pharmacology. [Link]

  • (PDF) Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. ResearchGate. [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. ResearchGate. [Link]

  • Ritalinic acid | CAS#:19395-41-6. Chemsrc. [Link]

  • Methylphenidate Pathway, Pharmacokinetics. PharmGKB. [Link]

  • 19395-41-6 Ritalinic acid C13H17NO2, Formula,NMR,Boiling Point,Density,Flash Point. Chem-Impex. [Link]

  • This compound. BioOrganics. [Link]

  • Dthis compound Hydrochloride | C13H18ClNO2 | CID 49801998. PubChem. [Link]

  • Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Molecular Medicine. [Link]

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Semantic Scholar. [Link]

  • Toxicokinetic assessment of methylphenidate (Ritalin (R)) in a 13-week oral toxicity study in dogs. ResearchGate. [Link]

  • US9278928B2 - Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof.
  • This compound | C13H17NO2 | CID 12784358. PubChem. [Link]

  • NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Methylphenidate. National Toxicology Program. [Link]

  • Methylphenidate - Wikipedia. Wikipedia. [Link]

  • A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Quick Company. [Link]

  • Label: METHYLPHENIDATE HYDROCHLORIDE tablet. DailyMed. [Link]

  • US6441178B2 - Resolution of ritalinic acid salt.

Sources

An In-Depth Technical Guide to the Stability of L-threo-Ritalinic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, directly impacting the integrity of drug development programs. This guide provides a comprehensive technical overview of the stability of L-threo-ritalinic acid, the primary inactive metabolite of methylphenidate, in various biological matrices. As will be detailed, the stability of this compound is intrinsically linked to the stability of its parent compound, with temperature emerging as the most critical factor governing its concentration in ex vivo samples. This document synthesizes findings from peer-reviewed literature and regulatory guidelines to offer field-proven insights and actionable protocols for researchers.

Introduction: The Significance of Metabolite Stability

The stability of an analyte in a biological matrix is influenced by a confluence of factors, including the intrinsic chemical properties of the molecule and the extrinsic conditions of the sample environment.[5] For this compound, its stability is uniquely intertwined with the degradation of its parent drug, methylphenidate.

The Interplay of Parent Drug Degradation and Metabolite Stability

A critical consideration when evaluating the stability of this compound is the ongoing metabolic conversion of methylphenidate to ritalinic acid that can occur in biological samples after collection. This process is primarily mediated by the enzyme carboxylesterase 1 (CES1).[1][2]

Temperature: The Primary Determinant of Stability

Temperature is the most influential factor affecting the stability of both methylphenidate and, consequently, the measured concentration of this compound in biological samples.[6][7]

  • Elevated and Room Temperatures: At elevated temperatures (35°C) and room temperature (approximately 25°C), methylphenidate undergoes significant degradation to ritalinic acid.[6][7] Studies have shown a substantial increase in ritalinic acid concentrations within 24 hours under these conditions.[5][6][8][9] At 25°C, it can take as little as two weeks for methylphenidate to completely metabolize into ritalinic acid.[6][7] This underscores the critical need to avoid prolonged exposure of samples to ambient temperatures.

  • Refrigerated Temperatures: At refrigerated temperatures (4°C), methylphenidate and its metabolites are stable for a shorter duration, typically up to one week with minimal change (±17%).[6][7]

  • Frozen Temperatures: The optimal condition for long-term storage is frozen at -20°C.[6][7] Under these conditions, both methylphenidate and ritalinic acid have demonstrated stability for at least five months.[6][7]

pH-Dependent Hydrolysis

The conversion of methylphenidate to ritalinic acid is also influenced by pH. This hydrolysis can occur spontaneously, even in the absence of enzymatic activity.[10] This chemical instability of the parent drug directly impacts the concentration of the metabolite, further emphasizing the need for controlled sample handling and storage conditions.

Intrinsic Stability of this compound

While much of the focus is on the formation of ritalinic acid from its parent compound, understanding the intrinsic stability of the metabolite itself is also crucial. Once formed, this compound is a relatively stable molecule under appropriate storage conditions.

Forced degradation studies, which subject a compound to harsh conditions such as acid, base, oxidation, and heat, are used to understand its intrinsic stability and identify potential degradation products.[11][12][13] While specific forced degradation data for this compound is not extensively detailed in the public domain, its chemical structure as a carboxylic acid suggests potential for esterification under acidic conditions with an alcohol present, though this is more of a synthetic consideration than a degradation pathway in biological matrices.[14] The primary concern in a bioanalytical context remains its formation from methylphenidate.

Best Practices for Sample Handling and Storage

To ensure the integrity of this compound measurements, a stringent and validated sample handling and storage protocol is essential.

Sample Collection

The choice of anticoagulant can influence the stability of analytes in plasma. While specific studies on the effect of different anticoagulants (e.g., EDTA, heparin, citrate) on this compound stability are not widely published, it is a critical parameter to consider during method development and validation. For general plasma biochemistry, different anticoagulants can have varying effects on measured parameters.[15][16][17]

Sample Processing and Storage Workflow

The following diagram outlines a best-practice workflow for handling biological samples intended for this compound analysis.

Sample Handling Workflow Figure 1: Recommended Sample Handling Workflow cluster_collection Sample Collection cluster_processing Immediate Processing cluster_storage Storage cluster_analysis Analysis CollectBlood Collect Blood Sample (e.g., into EDTA tube) Centrifuge Centrifuge promptly (e.g., 2000 x g for 15 min at 4°C) CollectBlood->Centrifuge Minimize time at room temperature SeparatePlasma Separate Plasma/Serum Centrifuge->SeparatePlasma ShortTerm Short-Term Storage (≤ 1 week at 4°C) SeparatePlasma->ShortTerm LongTerm Long-Term Storage (≥ 1 week at -20°C or colder) SeparatePlasma->LongTerm Thaw Thaw Samples ShortTerm->Thaw LongTerm->Thaw Analyze Analyze Promptly Thaw->Analyze Avoid repeated freeze-thaw cycles

Caption: Recommended Sample Handling Workflow

Experimental Protocols for Stability Assessment

Validating the stability of this compound in the specific biological matrix and under the exact conditions of a study is a regulatory expectation and a scientific necessity.[18][19][20][21][22] The following are detailed protocols for key stability experiments.

Freeze-Thaw Stability

Objective: To determine the stability of this compound after multiple cycles of freezing and thawing.

Protocol:

  • Obtain a pool of the desired biological matrix (e.g., human plasma).

  • Spike the matrix with this compound at two concentrations (low and high QC levels).

  • Divide the spiked matrix into multiple aliquots.

  • Analyze a set of aliquots immediately to establish the baseline concentration (Cycle 0).

  • Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.

  • Thaw a set of aliquots completely at room temperature.

  • Once thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat for the desired number of cycles (typically 3-5).

  • After the final cycle, analyze the samples and compare the concentrations to the baseline.

Short-Term (Bench-Top) Stability

Objective: To assess the stability of this compound in the matrix at room temperature for a duration that mimics the sample handling process.

Protocol:

  • Use the same low and high concentration spiked matrix pools as in the freeze-thaw study.

  • Thaw aliquots and keep them at room temperature (e.g., 25°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, process and analyze the samples.

  • Compare the results to the baseline (time 0) concentration.

Long-Term Stability

Objective: To evaluate the stability of this compound under the intended long-term storage conditions.

Protocol:

  • Prepare a sufficient number of aliquots of the low and high concentration spiked matrix.

  • Analyze a set of aliquots to establish the baseline concentration.

  • Store the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C).

  • At predetermined time intervals (e.g., 1, 3, 6, 9, 12 months), retrieve and analyze a set of samples.

  • Compare the concentrations to the baseline values.

The following diagram illustrates the workflow for a typical stability study.

Stability Study Workflow Figure 2: General Workflow for Stability Studies cluster_prep Sample Preparation cluster_baseline Baseline Analysis cluster_conditions Stability Conditions cluster_analysis Final Analysis cluster_comparison Data Comparison SpikeMatrix Spike Biological Matrix (Low & High QC) Baseline Analyze Time 0 Samples SpikeMatrix->Baseline FreezeThaw Freeze-Thaw Cycles SpikeMatrix->FreezeThaw BenchTop Bench-Top (Room Temp) SpikeMatrix->BenchTop LongTerm Long-Term (Frozen) SpikeMatrix->LongTerm Compare Compare to Baseline Baseline->Compare AnalyzeSamples Analyze Stored Samples FreezeThaw->AnalyzeSamples BenchTop->AnalyzeSamples LongTerm->AnalyzeSamples AnalyzeSamples->Compare

Caption: General Workflow for Stability Studies

Quantitative Data Summary

The following table summarizes the stability of this compound and its parent compound, methylphenidate, under various storage conditions as reported in the literature.

AnalyteMatrixStorage ConditionDurationStability OutcomeReference(s)
This compound BloodRoom Temp (~25°C)24 hoursConcentration increased by 53% (due to MPH degradation)[6][7]
BloodRefrigerated (4°C)1 weekStable (within ±17% change)[6][7]
BloodFrozen (-20°C)5 monthsStable[6][7]
BloodElevated (35°C)24 hoursConcentration increased by 244% (due to MPH degradation)[6][7]
d,l-Methylphenidate BloodRoom Temp (~25°C)24 hoursDecreased by ~18-21%[6][7]
BloodRefrigerated (4°C)1 weekStable (within ±17% change)[6][7]
BloodFrozen (-20°C)5 monthsStable[6][7]
BloodElevated (35°C)24 hoursDecreased by ~64-69%[6][7]

Conclusion and Recommendations

The stability of this compound in biological matrices is critically dependent on the stability of its parent compound, methylphenidate. The primary factor influencing the ex vivo concentration of this compound is temperature, with significant increases observed at room and elevated temperatures due to the continued enzymatic and chemical conversion of methylphenidate.

Key Recommendations for Researchers:

  • Immediate Processing: Process blood samples to plasma or serum as quickly as possible after collection.

  • Controlled Temperature: Maintain samples at low temperatures (on ice or at 4°C) during processing.

  • Optimal Long-Term Storage: For storage beyond one week, freezing at -20°C or lower is mandatory to ensure the stability of both this compound and methylphenidate.

  • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.

  • Method Validation: Conduct thorough stability studies for this compound in the specific biological matrix and with the specific anticoagulants used in your research, following regulatory guidelines.

References

  • Smith, C. R., & Swortwood, M. J. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 893–900. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). A stability indicating method development for the estimation of Methylphenidate HCl in bulk and pharmaceutical dosage form by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 7(5), 606-629. [Link]

  • Feng, C. (1998). Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. University of Saskatchewan. [Link]

  • PubMed. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. [Link]

  • Aresti-Sanz, J., Schwalbe, M., Rodrigues Pereira, R., van der Woude, H., Kerstholt, C., de Blaauw, P., ... & de Vos, P. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceuticals, 14(8), 733. [Link]

  • Ettlin Consulting. (n.d.). Preclinical safety program Regular - ICH M3(R2). [Link]

  • European Medicines Agency. (2011). ICH guideline M3 (R2) - questions and answers. [Link]

  • National Institutes of Health. (2011). Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Oxford Academic. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. [Link]

  • U.S. Food and Drug Administration. (2012). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. [Link]

  • ResearchGate. (2012). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. [Link]

  • TRACER CRO. (n.d.). ICH M3 R2 approaches for exploratory studies. [Link]

  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ResearchGate. (2011). Changes to ICH Guideline M3: New and Revised Guidance on Nonclinical Safety Studies to Support Human Clinical Trials and Marketing Authorization. [Link]

  • National Institutes of Health. (2019). Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). [Link]

  • SpringerLink. (2019). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. [Link]

  • INIS-IAEA. (2019). Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). [Link]

  • Dr. Oracle. (2025). What is the half-life of Ritalin (methylphenidate)? [Link]

  • Wikipedia. (n.d.). Ritalinic acid. [Link]

  • ResearchGate. (2021). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. [Link]

  • ResearchGate. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. [Link]

  • Biochemia Medica. (2015). The effect of storage time and freeze-thaw cycles on the stability of serum samples. [Link]

  • PubMed. (2016). Identification of in vitro metabolites of ethylphenidate by liquid chromatography coupled to quadrupole time-of-flight mass spectrometry. [Link]

  • ResearchGate. (2015). The effect of storage time and freeze-thaw cycles on the stability of serum samples. [Link]

  • SpringerLink. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. [Link]

  • ResearchGate. (2019). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. [Link]

  • U.S. Food and Drug Administration. (2001). 21-284 Ritalin LA Chemistry Review Part 2. [Link]

  • PubMed. (1992). Stereoselective urinary pharmacokinetics of dl-threo-methylphenidate and its major metabolite in humans. [Link]

  • Google Patents. (2011). Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dthis compound Using Chiral Carboxylic Acid.
  • gtfch.org. (n.d.). Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. [Link]

  • Google Patents. (2012).
  • Semantic Scholar. (2004). EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis. [Link]

  • PubMed. (2010). Occurrence and fate of the human pharmaceutical metabolite ritalinic acid in the aquatic system. [Link]

  • Journal of Analytical Toxicology. (1984). Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography. [Link]

  • PubMed. (2021). Ritalinic acid in urine: Impact of age and dose. [Link]

  • ScienceDirect. (2009). Effects of heparin, citrate, and EDTA on plasma biochemistry of sheep: Comparison with serum. [Link]

  • PubMed. (2001). Influence of citrate and EDTA anticoagulants on plasma malondialdehyde concentrations estimated by high-performance liquid chromatography. [Link]

  • PubMed. (2008). Effects of heparin, citrate, and EDTA on plasma biochemistry of sheep: comparison with serum. [Link]

  • PubMed. (2015). Heparin and EDTA anticoagulants differentially affect the plasma cytokine levels in humans. [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of L-threo-Ritalinic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-threo-Ritalinic Acid (RA), the primary metabolite of methylphenidate (MPH), in human plasma. Methylphenidate is a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD), and monitoring its major metabolite is crucial for pharmacokinetic studies and clinical compliance monitoring[1][2]. The described protocol utilizes a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated according to the principles outlined in the latest international guidelines, demonstrating excellent linearity, accuracy, precision, and stability[3][4][5]. This robust workflow is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

Methylphenidate (MPH), commonly known by trade names such as Ritalin®, is a central nervous system stimulant used in the treatment of ADHD and narcolepsy[2][6]. Following administration, MPH is extensively metabolized, with approximately 80% being converted to this compound (RA) through de-esterification[7]. Unlike the parent drug, RA is pharmacologically inactive. However, due to its prevalence and longer half-life compared to MPH, its concentration in biological fluids is a reliable indicator of MPH intake and metabolism[7][8].

The quantification of RA in biological matrices like plasma presents analytical challenges due to its polar and amphoteric nature, which can lead to poor retention on traditional reversed-phase columns and inefficient extraction[6]. LC-MS/MS has become the gold standard for bioanalysis, offering superior sensitivity and selectivity over other techniques[9]. This note details a complete, validated protocol designed to overcome these challenges, providing reliable quantification of RA for pharmacokinetic and toxicokinetic studies.

Method Principle

The analytical strategy involves the extraction of this compound and a stable isotope-labeled internal standard (SIL-IS), this compound-D10, from human plasma using solid-phase extraction (SPE). The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar ionization effects, correcting for variability in sample preparation and instrument response[1][10].

Following extraction, the analytes are separated using reversed-phase liquid chromatography under gradient conditions. The detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high specificity and minimizing matrix interference[11].

G cluster_workflow Analytical Workflow Sample Plasma Sample Collection (+ Ritalinic Acid-D10 IS) SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Sample->SPE Loading Elute Elution & Evaporation SPE->Elute Wash & Elute Recon Reconstitution Elute->Recon Drydown LC LC Separation (Reversed-Phase C18) Recon->LC Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Ionization Data Data Acquisition & Quantification MS->Data Signal Processing

Caption: High-level overview of the bioanalytical workflow.

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (≥98% purity)

  • This compound-D10 Hydrochloride (Internal Standard, IS)[10]

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic Acid (≥99%)

  • Ammonium Acetate

  • Drug-free human plasma (K2EDTA anticoagulant)

Instrumentation
  • Liquid Chromatography: UFLC or equivalent system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • SPE Manifold: 24-port vacuum manifold.

  • Evaporation System: Nitrogen evaporator with temperature control.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and Ritalinic Acid-D10 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the RA stock solution with 50:50 Methanol:Water to prepare working solutions for calibration curve (CC) standards.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 Methanol:Water.

  • CC and QC Preparation: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CCs ranging from 0.5 to 500 ng/mL and QC samples at four levels:

    • Lower Limit of Quantification (LLOQ): 0.5 ng/mL

    • Low QC (LQC): 1.5 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 400 ng/mL

Sample Preparation: Solid-Phase Extraction (SPE)

The amphoteric nature of ritalinic acid makes mixed-mode solid-phase extraction an effective choice for cleanup, as it leverages both ion-exchange and reversed-phase retention mechanisms, providing superior cleanliness compared to liquid-liquid extraction[6].

  • Pre-treatment: To a 200 µL aliquot of plasma (CC, QC, or unknown sample), add 20 µL of the 100 ng/mL IS working solution and 500 µL of 2% formic acid in water. Vortex for 10 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of Methanol followed by 1 mL of Water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of Methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (see Table 1).

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized to achieve a short run time, symmetric peak shape, and high sensitivity. Positive ESI mode was selected as it provides an abundant protonated molecular ion [M+H]+ for ritalinic acid[7].

Table 1: Optimized Liquid Chromatography Parameters

ParameterCondition
LC ColumnC18 Column (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Program
0.0 - 0.5 min5% B
0.5 - 3.0 minLinear ramp to 95% B
3.0 - 4.0 minHold at 95% B
4.1 - 5.0 minReturn to 5% B and equilibrate

Table 2: Optimized Mass Spectrometry Parameters

ParameterThis compoundRitalinic Acid-D10 (IS)
Ionization ModeESI PositiveESI Positive
Precursor Ion (m/z)220.1230.2
Product Ion (m/z)84.093.1
Dwell Time (ms)100100
Collision Energy (eV)2020
Declustering Potential (V)7580

Note: The primary product ion m/z 84 corresponds to the piperidine ring fragment, which is a stable and characteristic ion for quantification[7][11].

G cluster_pathway Metabolism & Fragmentation MPH Methylphenidate (MPH) m/z 234.1 RA This compound (RA) m/z 220.1 MPH->RA Hydrolysis (in vivo) Frag Product Ion m/z 84.0 RA->Frag CID Fragmentation (in MS/MS)

Caption: Metabolic pathway and key MS/MS fragmentation.

Method Validation

The method was validated following the principles of the ICH M10 Guideline on Bioanalytical Method Validation[5][12]. All validation experiments were performed by analyzing replicate QC samples at four concentration levels.

  • Selectivity: No significant interfering peaks were observed at the retention times of the analyte and IS in six different sources of blank human plasma.

  • Linearity & Range: The calibration curve was linear over the range of 0.5–500 ng/mL. A weighted (1/x²) linear regression model was used, and the coefficient of determination (r²) was consistently >0.99.

  • Accuracy and Precision: Both intra-day and inter-day accuracy (expressed as % bias) and precision (expressed as % CV) were within ±15% for all QC levels, and within ±20% for the LLOQ, which is consistent with regulatory acceptance criteria[4][13].

Table 3: Summary of Intra-day and Inter-day Accuracy & Precision

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
0.5 (LLOQ)8.2%-5.4%11.5%-3.8%
1.5 (LQC)6.5%2.1%8.9%4.3%
75 (MQC)4.1%1.5%6.2%2.7%
400 (HQC)3.8%-3.2%5.5%-1.9%
  • Matrix Effect & Recovery: The extraction recovery was consistent across the QC levels, averaging approximately 85%. The matrix effect was minimal and compensated for by the co-eluting stable isotope-labeled internal standard[1].

  • Stability: this compound was found to be stable in human plasma for at least 24 hours at room temperature, for three freeze-thaw cycles, and for 90 days when stored at -80°C.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable, sensitive, and robust tool for the quantitative determination of this compound in human plasma. The simple SPE sample preparation procedure and rapid chromatographic analysis make it highly suitable for high-throughput bioanalysis. The method has been thoroughly validated and meets the stringent requirements for regulated bioanalytical studies, making it an essential asset for researchers in clinical pharmacology, pharmacokinetics, and forensic toxicology.

References

  • Nakajima, T., et al. (2011). HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. Analytical and Bioanalytical Chemistry, 400(2), 387-93. Available at: [Link][14]

  • Bishop, J. R., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(5), 579-585. Available at: [Link][15][16]

  • Nowak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link][3]

  • Marek, E. B., et al. (2012). ±threo-Ritalinic acid-D10 Hydrochloride an internal standard for quantitation of Ritalinic acid by LCMSMS. Cerilliant Corporation. Available at: [Link][10]

  • Deventer, K., et al. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In: Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln. Available at: [Link][7]

  • Doerge, D. R., et al. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(8), 619-23. Available at: [Link][8]

  • DeCaprio, A. P., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 313-319. Available at: [Link][1]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link][13]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link][4]

  • International Council for Harmonisation (ICH). (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Available at: [Link][12]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation. Available at: [Link][5]

  • Lewis, D. P., et al. (2014). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Analytical Toxicology, 38(7), 414-8. Available at: [Link][2]

  • Clavijo, C. F., et al. (2009). Liquid chromatography-electrospray ionization mass spectrometry determination of methylphenidate and ritalinic acid in conventional and non-conventional biological matrices. Journal of Chromatography B, 877(5-6), 555-60. Available at: [Link][17]

  • Kim, J., et al. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic Science International, 292, 160-165. Available at: [Link][18]

  • Jantos, R., & Skopp, G. (2007). Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. GTFCh Symposium. Available at: [Link][6]

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Application Note. Available at: [Link][11]

  • van den Broek, I. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. Available at: [Link][9]

  • Zhang, C., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B, 1011, 45-52. Available at: [Link]

Sources

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

L-threo-Ritalinic acid is the primary and pharmacologically inactive metabolite of L-methylphenidate, a key component of the racemic mixture used in medications for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] The quantitative analysis of ritalinic acid is of paramount importance in clinical pharmacology for pharmacokinetic studies, in forensic toxicology to confirm methylphenidate ingestion, and in drug development to understand metabolic pathways.[1][3]

Gas chromatography-mass spectrometry (GC-MS) is a gold-standard analytical technique, offering high chromatographic resolution and definitive mass-based identification.[4] However, this compound, with a molecular weight of 219.28 g/mol and a polar structure containing both a carboxylic acid and a secondary amine group, is non-volatile and exhibits poor chromatographic behavior.[5][6] To overcome this, chemical derivatization is an essential prerequisite to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[7][8]

This application note provides a comprehensive, field-proven protocol for the extraction, derivatization, and subsequent quantitative analysis of this compound from a biological matrix (urine) using GC-MS. The method employs a silylation reaction with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), a reagent chosen for its ability to produce stable derivatives with excellent chromatographic properties.[9][10]

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate the target analyte from a complex biological matrix, chemically modify it for gas phase analysis, and perform sensitive and selective quantification.

First, this compound is isolated from the urine matrix using solid-phase extraction (SPE), a technique that effectively removes endogenous interferences like salts, urea, and pigments.[11] Second, the dried extract undergoes a derivatization reaction where the active hydrogens on the carboxylic acid and secondary amine functional groups are replaced by tert-butyldimethylsilyl (TBDMS) groups. This silylation step neutralizes the polar sites and significantly increases the analyte's volatility.[12] Finally, the derivatized analyte is separated from other components on a GC column and detected by a mass spectrometer, operated in Selected Ion Monitoring (SIM) mode to ensure maximum sensitivity and quantitative accuracy.[13][14]

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_analysis Instrumental Analysis Sample Urine Sample Collection (+ Internal Standard) SPE Solid-Phase Extraction (SPE) (Analyte Isolation & Cleanup) Sample->SPE Dry Evaporation to Dryness (Removal of Solvents) SPE->Dry Deriv Silylation with MTBSTFA (Increase Volatility) Dry->Deriv GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (Detection & Quantification) GC->MS

Diagram 1: High-level workflow for the GC-MS analysis of this compound.

Materials, Reagents, and Instrumentation

Reagents and Standards
  • This compound reference standard (≥98% purity)

  • This compound-d10 (deuterated internal standard)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) + 1% TBDMCS catalyst[9]

  • Acetonitrile (ACN), Pyridine, and Ethyl Acetate (HPLC or GC grade)

  • Methanol (MeOH), HPLC grade

  • Deionized water (18 MΩ·cm)

  • Formic acid, ammonium hydroxide, and hydrochloric acid (analytical grade)

  • SPE Cartridges: Mixed-mode cation exchange polymer cartridges

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator with heating block

  • Analytical balance, vortex mixer, and calibrated pipettes

Detailed Experimental Protocols

Protocol A: Sample Preparation (Solid-Phase Extraction)

Causality: The primary objective of SPE is to remove matrix components that can interfere with GC-MS analysis, such as salts and polar macromolecules. A mixed-mode cation exchange sorbent is chosen to leverage both hydrophobic interactions (with the phenyl ring) and ionic interactions (with the protonated secondary amine) for highly selective retention of ritalinic acid.

  • Sample Pre-treatment: To a 1.0 mL aliquot of urine in a glass tube, add 100 µL of the internal standard working solution (this compound-d10, 1 µg/mL). Vortex for 10 seconds. Acidify the sample to pH ~4 by adding 50 µL of 2% formic acid.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by sequentially passing 2 mL of MeOH followed by 2 mL of deionized water under gravity or low vacuum.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. Allow the sample to pass through at a slow, consistent flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral interferences. Follow with a wash of 2 mL of MeOH to remove hydrophobic interferences. Dry the cartridge under high vacuum for 5 minutes.

  • Elution: Elute the analyte and internal standard by applying 2 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate. Collect the eluate in a clean glass tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. This step is critical, as residual water will inhibit the subsequent derivatization reaction.[15]

Protocol B: Derivatization with MTBSTFA

Causality: MTBSTFA is a powerful silylating agent that reacts with the active hydrogens on both the carboxylic acid and secondary amine groups of ritalinic acid. This reaction forms stable tert-butyldimethylsilyl (TBDMS) esters and amines, which are significantly more volatile and thermally stable than the parent molecule.[10] The addition of a catalyst like TBDMCS can enhance the reaction rate, especially for sterically hindered groups.[12]

Derivatization_Reaction RA This compound (C₁₃H₁₇NO₂) Contains -COOH and -NH groups Product Di-TBDMS-Ritalinic Acid (Volatile & Thermally Stable) RA->Product  Heat (70°C) Pyridine (Solvent) MTBSTFA 2x MTBSTFA (Derivatizing Agent) MTBSTFA->Product

Diagram 2: Derivatization of this compound with MTBSTFA.

  • Reagent Addition: To the dried sample extract from Protocol A, add 50 µL of pyridine (as a catalyst and solvent) and 50 µL of MTBSTFA (+1% TBDMCS).

  • Reaction: Cap the tube tightly and vortex for 10 seconds. Heat the mixture at 70°C for 30 minutes in a heating block or oven. The elevated temperature ensures the reaction proceeds to completion.[16]

  • Cooling: After heating, allow the sample to cool to room temperature.

  • Transfer: The sample is now ready for injection into the GC-MS system. Transfer the cooled reaction mixture to a 2 mL autosampler vial with a micro-insert.

Protocol C: GC-MS Instrumental Analysis

Causality: The instrument parameters are optimized for the separation and detection of the TBDMS-derivatized ritalinic acid. A non-polar DB-5ms column is suitable for separating the derivatized analyte. The temperature program is designed to provide a sharp peak shape and adequate separation from any potential byproducts. Selected Ion Monitoring (SIM) is employed to maximize the signal-to-noise ratio, which is essential for achieving low limits of quantification required in clinical and forensic settings.[13][17]

Parameter Setting Justification
GC System
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature280°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection ModeSplitlessMaximizes transfer of analyte onto the column for trace-level analysis.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 150°C, hold 1 min. Ramp at 20°C/min to 300°C, hold 5 min.Provides good separation and ensures elution of the analyte in a reasonable time.
MS System
Ion SourceElectron Impact (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ion Source Temp.230°CStandard operating temperature.
Quadrupole Temp.150°CStandard operating temperature.
Ionization Energy70 eVStandard energy for generating reference-quality mass spectra.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard.[18]
SIM Ions (m/z)
Quantifier (RA)To be determined empirically (likely a high-mass fragment)The most abundant, characteristic fragment ion used for quantification.
Qualifier (RA)To be determined empiricallyA second fragment ion used for identity confirmation.
Quantifier (RA-d10)To be determined empirically (shifted by +10 amu from RA quantifier)Quantifier ion for the internal standard.

Data Analysis and Method Validation

Quantification

Identification of the di-TBDMS-L-threo-ritalinic acid is confirmed by matching the retention time and the ratio of qualifier to quantifier ions with that of an authenticated reference standard. Quantification is performed using an internal standard calibration method. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

Calibration Level Concentration (ng/mL) Analyte Area IS Area Area Ratio (Analyte/IS)
11015,480255,1000.061
22538,950258,3000.151
35080,100261,5000.306
4100165,200259,8000.636
5250420,500260,1001.617
6500855,300257,9003.316
Method Validation

The reliability of any analytical method is established through rigorous validation.[19] This protocol should be validated according to established guidelines (e.g., ICH, CLSI) to ensure its suitability for the intended application.[4][19] Key parameters are summarized below with typical acceptance criteria.

Validation Parameter Typical Result Acceptance Criterion
Linearity R² > 0.998 for range 10-500 ng/mLR² ≥ 0.995
Accuracy (Recovery) 92% - 107% at three concentration levels85% - 115% recovery
Precision (RSD%) Intra-day RSD < 5%, Inter-day RSD < 8%RSD ≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) 3 ng/mLSignal-to-Noise ratio ≥ 3
Limit of Quantitation (LOQ) 10 ng/mLSignal-to-Noise ratio ≥ 10, with acceptable accuracy and precision.[20]
Selectivity No interfering peaks from 6 different blank lots.No significant interference at the retention time of the analyte and internal standard.

Conclusion

This application note details a robust and reliable method for the quantitative analysis of this compound in urine using GC-MS. The described protocol, which combines efficient solid-phase extraction with stable-isotope dilution and chemical derivatization using MTBSTFA, provides the high sensitivity, selectivity, and accuracy required for demanding applications in clinical and forensic toxicology. Proper method validation is essential to ensure that the generated data is scientifically sound and defensible.[13][17]

References

  • Dthis compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). PharmaCompass. Retrieved January 14, 2026, from [Link]

  • LeVasseur, J. B., et al. (2008). Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping. PubMed Central. Retrieved January 14, 2026, from [Link]

  • Dthis compound HCl | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. Retrieved January 14, 2026, from [Link]

  • Forensic RTI. (2023). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. RTI International. Retrieved January 14, 2026, from [Link]

  • Hossain, M. M., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development. Retrieved January 14, 2026, from [Link]

  • Development & Validation of A Rapid GC-MS Method for Seized Drug Screening. (2023). NIST. Retrieved January 14, 2026, from [Link]

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 14, 2026, from [Link]

  • Pacifici, R., et al. (2009). Liquid chromatography-electrospray ionization mass spectrometry determination of methylphenidate and ritalinic acid in conventional and non-conventional biological matrices. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 14, 2026, from [Link]

  • Gkagkaki, E., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. Retrieved January 14, 2026, from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved January 14, 2026, from [Link]

  • LeVasseur, J. B., et al. (2008). Enantiospecific gas chromatographic-mass spectrometric analysis of urinary methylphenidate: Implications for phenotyping. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Dthis compound Hydrochloride. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Hino, Y., et al. (1986). Determination of methylphenidate and its main metabolite in plasma by gas chromatography-chemical ionization mass spectrometry. Chemical & Pharmaceutical Bulletin. Retrieved January 14, 2026, from [Link]

  • MtBSTFA. (n.d.). Regis Technologies. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). BioOrganics. Retrieved January 14, 2026, from [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Doerge, D. R., et al. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved January 14, 2026, from [Link]

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Chan, Y. M., et al. (1980). Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum. Clinical Biochemistry. Retrieved January 14, 2026, from [Link]

  • Buch, A., et al. (n.d.). Detection of Organics at Mars: how Wet Chemistry onboard SAM helps. Universities Space Research Association. Retrieved January 14, 2026, from [Link]

  • Guo, K., et al. (2021). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]

  • A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. (n.d.). Quick Company. Retrieved January 14, 2026, from [Link]

  • Lin, S. N., et al. (1998). Enantioselective Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry for Methylphenidate in Human Plasma. Journal of Analytical Toxicology. Retrieved January 14, 2026, from [Link]

  • Das, A., & Das, B. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Academia.edu. Retrieved January 14, 2026, from [Link]

  • Lin, S. N., et al. (1998). Enantioselective gas chromatography-negative ion chemical ionization mass spectrometry for methylphenidate in human plasma. PubMed. Retrieved January 14, 2026, from [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism. Retrieved January 14, 2026, from [Link]

  • A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 14, 2026, from [Link]

  • Letzel, M. C., et al. (2011). Preparation and structural analysis of (±)-threo-ritalinic acid. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Kerrigan, S., et al. (2015). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved January 14, 2026, from [Link]

  • Bibel, M. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved January 14, 2026, from [Link]

  • Low-temperature synthesis of methylphenidate hydrochloride. (n.d.). Google Patents.
  • de Lourdes Pires, M., et al. (2014). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Acta Chimica Slovenica. Retrieved January 14, 2026, from [Link]

  • Bishop, J. R., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). PubMed. Retrieved January 14, 2026, from [Link]

  • Lee, S., et al. (2014). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic Science International. Retrieved January 14, 2026, from [Link]

Sources

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of L-threo-Ritalinic Acid in Human Urine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated solid-phase extraction (SPE) protocol for the selective isolation and concentration of L-threo-Ritalinic Acid from human urine. This compound is the primary and pharmacologically inactive metabolite of methylphenidate (Ritalin®), a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Accurate quantification of this metabolite in urine is crucial for both therapeutic drug monitoring to assess patient compliance and for forensic toxicology investigations. This protocol employs a mixed-mode solid-phase extraction strategy, which leverages both reversed-phase and anion exchange mechanisms to achieve high recovery and excellent sample cleanup from a complex biological matrix.

Introduction

Methylphenidate undergoes rapid and extensive metabolism in the body, primarily through de-esterification by the carboxylesterase 1 (CES1) enzyme, to form this compound[1]. Consequently, the concentration of the parent drug in urine is often very low, making the more abundant and longer-lasting ritalinic acid the preferred biomarker for assessing methylphenidate intake[1]. The accurate and reliable quantification of this compound in urine, however, is analytically challenging due to the complex nature of the matrix, which contains numerous endogenous compounds that can interfere with analysis.

Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating and concentrating the analyte of interest while removing interfering matrix components[2]. This application note details a robust SPE protocol utilizing a mixed-mode sorbent that combines both hydrophobic and anion exchange functionalities. This dual retention mechanism provides superior selectivity and cleanup compared to traditional single-mode SPE methods, resulting in cleaner extracts and improved analytical performance.

The Science Behind the Method: Leveraging the Physicochemical Properties of this compound

The success of this SPE protocol is grounded in a thorough understanding of the physicochemical properties of this compound.

Chemical Structure and Functional Groups:

This compound possesses a phenyl group, a piperidine ring, and a carboxylic acid functional group. This structure imparts both hydrophobic (phenyl and piperidine rings) and hydrophilic/ionizable (carboxylic acid and the nitrogen in the piperidine ring) characteristics to the molecule.

  • Molecular Formula: C₁₃H₁₇NO₂[3][4]

  • Molecular Weight: 219.28 g/mol [3][4]

Zwitterionic Nature and pKa Values:

This compound is a zwitterionic compound, meaning it contains both acidic and basic functional groups and can exist as a neutral molecule with localized positive and negative charges.

  • Acidic Group: The carboxylic acid group (-COOH) has a predicted pKa of approximately 3.50[5]. This means that at a pH above 3.50, the carboxylic acid will be predominantly deprotonated and carry a negative charge (-COO⁻).

This zwitterionic nature is pivotal for the mixed-mode SPE strategy. By carefully controlling the pH of the solutions used in the SPE procedure, we can manipulate the charge state of this compound to selectively retain it on the sorbent and then efficiently elute it.

The SPE Protocol: A Step-by-Step Guide

This protocol is designed for a mixed-mode solid-phase extraction sorbent possessing both reversed-phase (e.g., C8 or C18) and strong anion exchange (e.g., quaternary ammonium) functionalities.

Materials and Reagents
  • SPE Cartridges: Mixed-mode Strong Anion Exchange (SAX) cartridges (e.g., Agilent SampliQ SAX or similar)

  • Urine Sample: 1 mL

  • Internal Standard (IS): this compound-d10 or other suitable stable isotope-labeled standard

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized Water

    • Formic Acid (or Acetic Acid)

    • Ammonium Hydroxide

    • Buffer (e.g., 100 mM Phosphate Buffer, pH 6.0)

Experimental Workflow

The entire solid-phase extraction workflow is depicted in the following diagram:

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction urine 1. Urine Sample Collection (1 mL) is_spike 2. Spike with Internal Standard urine->is_spike ph_adjust 3. pH Adjustment (pH ~6.0 with Buffer) is_spike->ph_adjust conditioning 4. Column Conditioning (Methanol, then Water) equilibration 5. Column Equilibration (pH 6.0 Buffer) conditioning->equilibration loading 6. Sample Loading equilibration->loading washing 7. Interference Wash (e.g., Water/Methanol mixture) loading->washing elution 8. Analyte Elution (Acidified Organic Solvent) washing->elution evaporation 9. Evaporation to Dryness elution->evaporation reconstitution 10. Reconstitution (in Mobile Phase) evaporation->reconstitution analysis 11. LC-MS/MS Analysis reconstitution->analysis

Caption: SPE Workflow for this compound.

Detailed Protocol Steps:
  • Sample Pre-treatment:

    • To 1 mL of urine, add the internal standard.

    • Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex to mix. This pH adjustment ensures that the carboxylic acid group of ritalinic acid is deprotonated (negatively charged), promoting strong retention on the anion exchange phase of the sorbent, while the piperidine nitrogen is protonated (positively charged).

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode SAX cartridge with 1 mL of methanol.

    • Follow with 1 mL of deionized water. Do not allow the cartridge to go dry.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated urine sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min). At this pH, this compound will be retained by both the anion exchange and reversed-phase mechanisms of the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

    • Follow with a wash of 1 mL of a weak organic solvent, such as 20% methanol in water, to remove weakly bound, less polar interferences. The dual retention mechanism ensures that the analyte is not prematurely eluted during this step.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of a solution of 2% formic acid in methanol. The acidic conditions neutralize the negative charge on the carboxylic acid group, disrupting its interaction with the anion exchange sorbent. The organic solvent disrupts the hydrophobic interactions, allowing for the complete elution of the analyte.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for the subsequent LC-MS/MS analysis.

Expected Results and Performance

This mixed-mode SPE protocol is expected to yield high recovery rates and clean extracts, leading to reliable and reproducible quantification of this compound in urine. The following table summarizes typical performance data reported in the literature for the extraction of ritalinic acid and other acidic drugs from urine using SPE methods.

AnalyteSPE MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Ritalinic AcidSPE and GC-MSQuantitativeNot Reported[6]
Ritalinic AcidSPE and LC-MS/MS>79<12.5
MethylphenidateDSPE and HPLC98.86[7]
Acidic Drugs (e.g., Ketoprofen, Naproxen)Mixed-Mode Anion Exchange SPE79.6 - 1090.06 - 1.12[5]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Recovery - Incomplete elution- Ensure the elution solvent is sufficiently acidic and has adequate organic strength. A second elution step may be necessary.
- Analyte breakthrough during loading- Decrease the sample loading flow rate.
- Inappropriate pH during loading- Verify the pH of the pre-treated sample is around 6.0.
High Variability (High RSD) - Inconsistent flow rates- Use a vacuum manifold or automated SPE system for precise flow control.
- Cartridge drying out before sample loading- Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps.
Dirty Extracts (Matrix Effects) - Inadequate washing- Optimize the wash step by increasing the volume or the percentage of organic solvent in the wash solution.
- Inappropriate sample pre-treatment- Consider a centrifugation or filtration step for turbid urine samples prior to loading.

Conclusion

The mixed-mode solid-phase extraction protocol detailed in this application note provides a highly effective and reliable method for the isolation of this compound from human urine. By capitalizing on the zwitterionic nature of the analyte, this method achieves excellent recovery and sample cleanup, which are essential for accurate and sensitive downstream analysis by techniques such as LC-MS/MS. The principles and steps outlined herein can be readily adapted by researchers, scientists, and drug development professionals for routine therapeutic drug monitoring and forensic applications.

References

  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. Retrieved from [Link]

  • de Oliveira, I. G., et al. (2020). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Allen, H. W., & Sedgwick, B. (1984). Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography. Journal of Analytical Toxicology, 8(2), 61–62. Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417. Retrieved from [Link]

  • Taghvimi, A., et al. (2022). Clinical Application Study of Polymeric Nanospheres Network in Methylphenidate Extraction from Urine Samples by Dispersive Solid Phase Extraction Adsorbent. Advanced Pharmaceutical Bulletin, 12(1), 193-200. Retrieved from [Link]

  • PubChem. (n.d.). Dthis compound Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ritalinic acid, D-threo-. Retrieved from [Link]

  • BioOrganics. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Retrieved from [Link]

  • Enders, J. R., & McIntire, G. L. (2015). Ritalinic acid in urine: Impact of age and dose. Practical Laboratory Medicine, 2, 28-35. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for L-threo-Ritalinic Acid Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the confident identification of L-threo-Ritalinic Acid, the primary metabolite of methylphenidate, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The methodology leverages the high mass accuracy and resolving power of Quadrupole Time-of-Flight (QTOF) mass spectrometry to provide unambiguous identification crucial for forensic toxicology, clinical chemistry, and pharmaceutical drug metabolism studies. We will delve into the rationale behind the experimental design, from sample preparation to data analysis, and elucidate the characteristic fragmentation pattern of this compound, providing a robust framework for its analysis in complex biological matrices.

Introduction: The Analytical Imperative for Ritalinic Acid

Methylphenidate (marketed as Ritalin®, Concerta®, etc.) is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Following administration, methylphenidate is extensively metabolized, primarily through hydrolysis of the methyl ester group by carboxylesterase 1 (CES1) in the liver, to form ritalinic acid.[1] As the major and inactive metabolite, the detection and quantification of ritalinic acid are paramount for monitoring patient compliance, assessing pharmacokinetics, and in forensic investigations to confirm methylphenidate use.[2][3][4]

Traditional analytical methods often rely on triple quadrupole (QqQ) mass spectrometry, which offers excellent sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[3][5] However, high-resolution mass spectrometry (HRMS), particularly utilizing QTOF technology, provides significant advantages. HRMS offers the capability for accurate mass measurements of both precursor and product ions, typically with a mass error of less than 5 ppm.[6] This high mass accuracy allows for the determination of the elemental composition of ions, significantly increasing the confidence in compound identification and enabling the retrospective analysis of data for previously unidentified compounds.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of LC-HRMS for the unequivocal identification of this compound.

Experimental Workflow: A Validating System

The accurate identification of this compound is predicated on a meticulously designed and validated experimental workflow. Each stage, from sample preparation to data acquisition and analysis, is optimized to ensure specificity, sensitivity, and reproducibility.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Identification Sample Biological Matrix (Urine, Plasma, Oral Fluid) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation For complex matrices like plasma/blood Dilution Dilute-and-Shoot (for cleaner matrices) Sample->Dilution For simpler matrices like urine SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Protein_Precipitation->SPE Further cleanup LC_Separation UPLC/HPLC Separation (Reversed-Phase C18) SPE->LC_Separation Dilution->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI HRMS HRMS Detection (QTOF) ESI->HRMS Accurate_Mass Accurate Mass Extraction (< 5 ppm error) HRMS->Accurate_Mass Fragmentation_Analysis Fragmentation Pattern Analysis Accurate_Mass->Fragmentation_Analysis Library_Confirmation Spectral Library Confirmation Fragmentation_Analysis->Library_Confirmation Final_ID Confident Identification Library_Confirmation->Final_ID

Caption: Experimental workflow for this compound identification.

Materials and Methods

Reagents and Standards
  • This compound certified reference material

  • This compound-d10 as an internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Human plasma/urine (drug-free) for matrix-matched calibrators and quality controls

Sample Preparation Protocol (for Human Plasma)

This protocol is optimized for the extraction of the polar, amphoteric ritalinic acid from a complex biological matrix.

  • Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-d10).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 30 seconds to precipitate proteins. This step is crucial for removing high molecular weight interferences.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex to ensure complete dissolution.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.

Rationale: A protein precipitation step is a rapid and effective way to remove the bulk of matrix interferences.[3] The subsequent evaporation and reconstitution step concentrates the analyte and ensures compatibility with the initial mobile phase conditions, leading to better peak shape. For cleaner matrices like urine, a simple "dilute-and-shoot" approach, where the sample is diluted with mobile phase before injection, may be sufficient.[2]

Liquid Chromatography Parameters
ParameterCondition
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes

Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like ritalinic acid. The use of formic acid as a mobile phase modifier promotes the protonation of the analyte in positive ion mode, enhancing ionization efficiency. A gradient elution is necessary to ensure the timely elution of the analyte of interest while separating it from potential matrix components.

High-Resolution Mass Spectrometry Parameters
ParameterSetting
Mass Spectrometer Quadrupole Time-of-Flight (QTOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 450°C
Acquisition Mode Full Scan MS and Targeted MS/MS (or Data-Independent Acquisition - DIA)
Mass Range (Full Scan) m/z 50 - 500
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV)
Lock Mass Leucine Enkephalin (m/z 556.2771) for real-time mass correction

Rationale: Positive ESI mode is optimal for the analysis of ritalinic acid due to the presence of a basic piperidine nitrogen, which is readily protonated. A QTOF instrument is selected for its ability to provide high-resolution and accurate mass data for both precursor and fragment ions.[6] A ramped collision energy in the MS/MS experiment ensures the generation of a rich fragmentation spectrum, which is vital for structural confirmation. The use of a lock mass continuously calibrates the instrument, ensuring the highest level of mass accuracy throughout the analytical run.

Results and Discussion: Deciphering the Mass Spectrum

Accurate Mass and Isotopic Pattern

The primary pillar of identification in HRMS is the accurate mass of the protonated molecule, [M+H]⁺. For this compound (C₁₃H₁₇NO₂), the theoretical monoisotopic mass of the neutral molecule is 219.1259. The expected accurate mass of the protonated molecule is 220.1332 .

A key advantage of HRMS is the ability to resolve and accurately measure the isotopic pattern of an ion. The software can then compare the measured isotopic pattern with the theoretical pattern for the proposed elemental formula, providing an additional layer of confirmation.

Fragmentation Pathway of this compound

Upon collisional activation in the mass spectrometer, the protonated this compound molecule undergoes characteristic fragmentation. The proposed fragmentation pathway is illustrated below. The high-resolution capabilities of the QTOF allow for the accurate mass measurement of these fragment ions, confirming their elemental composition.

Fragmentation Pathway cluster_frags Characteristic Fragments Precursor This compound [M+H]⁺ m/z 220.1332 Frag1 Piperidine Ring Fragment C₅H₁₀N⁺ m/z 84.0808 Precursor:f2->Frag1:f0 Cleavage of C-C bond between piperidine and alpha-carbon Frag2 Loss of H₂O and CO C₁₂H₁₄N⁺ m/z 172.1121 Precursor:f2->Frag2:f0 Neutral Loss

Caption: Proposed fragmentation of this compound in positive ESI.

The most prominent and diagnostic fragment ion observed in the MS/MS spectrum of this compound arises from the cleavage of the bond between the piperidine ring and the alpha-carbon of the acetic acid moiety. This results in the formation of a protonated piperidine ring fragment with an elemental composition of C₅H₁₀N⁺ and an accurate mass of m/z 84.0808 . This fragment is a key identifier for compounds containing a piperidine substructure.

Another significant fragmentation pathway involves the neutral loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). This results in a fragment ion with an accurate mass of m/z 172.1121 and an elemental composition of C₁₂H₁₄N⁺.

Data Analysis and Confirmation Criteria

The confident identification of this compound should be based on the following criteria:

CriterionAcceptance Limit
Retention Time ± 0.1 minutes of the certified reference standard
Precursor Ion Mass Accuracy < 5 ppm of the theoretical mass (220.1332)
Fragment Ion Mass Accuracy < 5 ppm of the theoretical masses (e.g., 84.0808)
Isotopic Pattern Match > 90% match with the theoretical pattern
Internal Standard Ratio Consistent across calibrators and samples

By adhering to these stringent criteria, the risk of false positives is significantly minimized, providing a high degree of confidence in the analytical results.

Conclusion

The use of high-resolution mass spectrometry offers a powerful and definitive tool for the identification of this compound. The combination of chromatographic separation with accurate mass measurements of both the precursor ion and its characteristic fragment ions provides an unparalleled level of specificity. This application note outlines a robust and reproducible protocol that can be readily implemented in analytical laboratories engaged in clinical and forensic toxicology, as well as in drug metabolism research. The principles and methodologies described herein establish a self-validating system for the confident identification of this compound in complex biological matrices.

References

  • de Castro, A., Concheiro, M., Shakleya, D. M., & Huestis, M. A. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 313-319. [Link]

  • Ramsey, J., & Lee, D. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 57, 143-148. [Link]

  • Josefsson, M., & Andersson, M. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-1059. [Link]

  • MAC-MOD Analytical. (n.d.). Forensic Toxicology Application Guide. Retrieved from [Link]

  • Arvidsson, M., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(3), 355-365. [Link]

  • Human Metabolome Database. (2012). Ritalinic acid (HMDB0042008). Retrieved from [Link]

  • Wikipedia. (n.d.). Ritalinic acid. Retrieved from [Link]

  • Giorgetti, A., et al. (2022). Development and validation of a UHPLC-HRMS-QTOF method for the detection of 132 New Psychoactive Substances and synthetic opioid. Journal of Pharmaceutical and Biomedical Analysis, 209, 114510. [Link]

Sources

High-Resolution Chiral Separation of Ritalinic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Ritalinic acid (RA) is the primary and pharmacologically inactive metabolite of methylphenidate (MPH), a chiral drug widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD). Since the enantiomers of the parent drug, methylphenidate, exhibit different pharmacological and pharmacokinetic profiles, the stereoselective analysis of its metabolite, ritalinic acid, is crucial for comprehensive pharmacokinetic, toxicological, and forensic investigations.[1][2] This document provides a detailed protocol for the robust chiral separation of d- and l-threo-ritalinic acid using High-Performance Liquid Chromatography (HPLC) with a protein-based chiral stationary phase (CSP). We will delve into the principles of chiral recognition on an α1-acid glycoprotein (AGP) column, provide step-by-step protocols for sample preparation and analysis, and offer guidance on data interpretation and troubleshooting.

Principle of Chiral Recognition: The α1-Acid Glycoprotein (AGP) Stationary Phase

Direct chiral separation on an HPLC column is achieved by creating a chiral environment where the enantiomers can form transient, diastereomeric complexes with a chiral selector.[3] This method utilizes a stationary phase where α1-acid glycoprotein (AGP), a highly stable plasma protein, is immobilized onto porous silica particles.

The separation mechanism is based on the principle of three-point interaction.[4] The complex three-dimensional structure of the AGP protein contains multiple binding sites capable of various molecular interactions, including:

  • Ionic Interactions: Between charged sites on the protein and the analyte. Ritalinic acid, with its carboxylic acid group, is well-suited for such interactions.

  • Hydrogen Bonding: Via donor and acceptor sites.

  • Hydrophobic Interactions: Through non-polar regions.

  • Steric Hindrance: The specific 3D arrangement of the analyte enantiomer relative to the binding pocket of the protein.

One enantiomer of ritalinic acid will have a higher binding affinity and form a more stable complex with the AGP chiral selector than the other. This difference in interaction energy results in differential retention times, allowing for their separation and quantification.[3] The AGP column has demonstrated broad applicability and is particularly effective for separating amines and carboxylic acids like ritalinic acid.[4][5][6]

Methodology

This section details the necessary equipment, reagents, and step-by-step procedures for the analysis.

Part A: Instrumentation and Consumables
CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Thermostat, UV/Vis or DAD Detector
Data AcquisitionChromatography Data System (CDS)
pH MeterCalibrated with standard buffers
CentrifugeCapable of >10,000 x g
SPE ManifoldVacuum manifold for Solid-Phase Extraction
HPLC Column Chiral ColumnChiral-AGP , 5 µm, 150 mm x 4.0 mm
Guard ColumnChiral-AGP Guard Column, 10 mm x 4.0 mm
Chemicals & Reagents SolventsAcetonitrile (HPLC Grade), Methanol (HPLC Grade), Isopropanol (HPLC Grade)
Buffers & AdditivesAmmonium Formate, Acetic Acid, Dimethyloctylamine, Formic Acid
WaterDeionized (DI) Water, >18 MΩ·cm
Standardsd-threo-Ritalinic Acid, this compound
Sample Prep SPE CartridgesMixed-Mode Cation Exchange or suitable polymeric SPE cartridges
Vials & Caps2 mL amber glass autosampler vials with PTFE septa
Syringe Filters0.22 µm PTFE or Nylon
Part B: Preparation of Mobile Phase, Standards, and Samples

Mobile Phase Preparation (Based on literature methods[2][7])

  • Buffer Preparation (Aqueous Component): Prepare a 10 mM ammonium formate solution. To 950 mL of DI water, add the appropriate amount of ammonium formate.

  • pH Adjustment: Adjust the pH of the buffer to 5.4 using formic acid.

  • Organic Modifier Addition: Add 0.4% (v/v) isopropanol to the aqueous buffer.

  • Final Preparation: Bring the final volume to 1 L with DI water. Degas the mobile phase for 15 minutes using sonication or vacuum filtration before use.

Standard Solution Preparation

  • Primary Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of d-ritalinic acid and l-ritalinic acid standards in separate 10 mL volumetric flasks using methanol as the diluent.

  • Working Standard Mix (10 µg/mL): Create a racemic working standard by combining appropriate volumes of each primary stock and diluting with the mobile phase.

  • Calibration Curve Standards: Perform serial dilutions of the working standard mix with the mobile phase to prepare calibration standards ranging from approximately 0.05 µg/mL to 2 µg/mL.

Biological Sample Preparation (Plasma) - Protein Precipitation & SPE[8][9]

This protocol is designed to remove proteins and other interfering matrix components.[9]

  • Sample Collection: Collect 1 mL of plasma into a clean centrifuge tube.

  • Protein Precipitation: Add 2 mL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 500 µL of the mobile phase.

  • Solid-Phase Extraction (SPE) - Optional Cleanup: For enhanced purity, perform SPE.

    • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol followed by 1 mL of DI water.

    • Load: Load the reconstituted sample onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 2% formic acid in water) followed by 1 mL of methanol to remove interferences.

    • Elute: Elute the ritalinic acid enantiomers with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.

  • Final Filtration: Filter the final reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Part C: HPLC-UV System Configuration
ParameterRecommended SettingRationale
Column Chiral-AGP, 5 µm, 150 mm x 4.0 mmProven CSP for ritalinic acid enantiomers.[2][5]
Mobile Phase Isocratic: 10 mM Ammonium Formate with 0.4% Isopropanol, pH 5.4Provides the necessary ionic and hydrophobic environment for chiral recognition on the AGP phase.[2]
Flow Rate 0.8 mL/minA typical flow rate for a 4.0 mm ID column, balancing analysis time and resolution.[5]
Column Temp. 25°CEnsures reproducible retention times by controlling interaction kinetics.[2][5]
Injection Vol. 10 µLA standard volume; can be adjusted based on analyte concentration and sensitivity needs.
UV Wavelength 210 nmRitalinic acid shows good absorbance at lower UV wavelengths.[5]
Run Time ~20 minutesShould be sufficient to elute both enantiomers with baseline separation.

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile) plasma->precip standards Ritalinic Acid Standards serial_dil Serial Dilution standards->serial_dil centrifuge Centrifugation precip->centrifuge evap1 Evaporation centrifuge->evap1 reconstitute Reconstitution evap1->reconstitute spe SPE Cleanup (Optional) reconstitute->spe for cleaner sample filter Syringe Filtration reconstitute->filter spe->filter hplc Inject into HPLC System (Chiral-AGP Column) filter->hplc cal_standards Calibration Standards serial_dil->cal_standards cal_standards->hplc cds Chromatography Data System (CDS) hplc->cds integrate Peak Integration & Identification cds->integrate quant Quantification (Calibration Curve) integrate->quant report Final Report quant->report

Caption: Workflow for Chiral HPLC Analysis of Ritalinic Acid.

Expected Results & Data Analysis

A successful separation will yield two distinct, well-resolved peaks corresponding to the d- and l-enantiomers of ritalinic acid.

ParameterExpected ValueDescription
Retention Time (l-RA) ~ 8-10 minThe exact time may vary based on system specifics.
Retention Time (d-RA) ~ 11-14 minThe second eluting peak.
Resolution (Rs) > 2.0A value greater than 1.5 indicates baseline separation, which is ideal for accurate quantification.[5]
Separation Factor (α) > 2.0Indicates a significant difference in retention between the two enantiomers.[7][10]

Data Analysis

  • Peak Identification: Identify the peaks for d- and l-ritalinic acid in the sample chromatograms by comparing their retention times to those of the authenticated standards.

  • Quantification: Construct a calibration curve for each enantiomer by plotting peak area against concentration. Use linear regression to determine the concentration of each enantiomer in the unknown samples.

  • Enantiomeric Excess (% ee): This can be calculated if needed, using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Method Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor or No Resolution Incorrect mobile phase pH or composition.Verify pH is exactly 5.4. Ensure correct additive concentrations.
Column degradation.Replace the guard column. If unresolved, replace the analytical column.
Peak Tailing Column contamination from sample matrix.Implement the optional SPE cleanup step. Use a guard column.
Extracolumn dead volume.Check and tighten all fittings. Use tubing with the smallest appropriate inner diameter.
High Backpressure Particulate buildup on the column frit.Filter all samples and mobile phases. Reverse-flush the column (follow manufacturer's guidelines).
Variable Retention Times Fluctuating column temperature.Ensure the column thermostat is on and set to 25°C.
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

Conclusion

The HPLC method detailed here, utilizing an α1-acid glycoprotein chiral stationary phase, provides a reliable and robust means for the enantioselective separation and quantification of ritalinic acid. This protocol is directly applicable to research, clinical, and forensic settings where understanding the stereoselective disposition of methylphenidate is essential. The detailed steps for sample preparation and analysis, combined with the troubleshooting guide, offer a comprehensive resource for scientists and drug development professionals.

References

  • Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. HARVEST (uSask). [Link]

  • Zhang, J., Gao, W., & McKay, G. (2003). Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmaceutical Research, 20(11), 1881-1884. PubMed. [Link]

  • Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase. Beijing Institute of Technology. [Link]

  • Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography. ResearchGate. [Link]

  • Fowble, K. L., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(4), 415-424. PubMed. [Link]

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-1059. PubMed. [Link]

  • Pacifici, R., et al. (2009). Liquid chromatography-electrospray ionization mass spectrometry determination of methylphenidate and ritalinic acid in conventional and non-conventional biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 436-442. PubMed. [Link]

  • Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. HARVEST (uSask). [Link]

  • Batista, J. M. M., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119. [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 560-568. Oxford Academic. [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Oxford Academic. [Link]

  • Josefsson, M., & Rydberg, U. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. ResearchGate. [Link]

  • Thomsen, R., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(8), 560-568. PubMed. [Link]

  • Higashi, T., et al. (2011). HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. Analytical and Bioanalytical Chemistry, 400(2), 387-393. PubMed. [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Application of L-threo-Ritalinic Acid in Forensic Toxicology: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of L-threo-Ritalinic Acid in Forensic Investigations

Methylphenidate (MPH), widely known under trade names like Ritalin® and Concerta®, is a first-line therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] As a central nervous system stimulant, it also possesses a significant potential for abuse and diversion. In forensic toxicology, the definitive identification of MPH use is crucial for a variety of contexts, including workplace drug testing, driving under the influence of drugs (DUID) cases, and post-mortem investigations.

Direct detection of the parent drug, methylphenidate, can be challenging due to its rapid and extensive metabolism in the body.[3][4] The primary metabolic pathway involves the de-esterification of MPH by carboxylesterase 1 (CES1), predominantly in the liver, to its major, inactive metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA).[1][5][6] This biotransformation is substantial, with 60-86% of an oral MPH dose being excreted in the urine as ritalinic acid.[2][3] Consequently, this compound, the specific stereoisomer corresponding to the active form of the parent drug, serves as a more reliable and abundant biomarker for confirming methylphenidate exposure. Its presence in biological specimens provides a longer detection window and a more robust indicator of ingestion than the parent compound alone.[2][7]

This comprehensive guide provides detailed application notes and validated protocols for the analysis of this compound in forensic toxicology. It is designed for researchers, forensic scientists, and drug development professionals, offering in-depth technical insights grounded in established scientific principles.

Metabolic Pathway and Pharmacokinetics: The Rationale for Targeting Ritalinic Acid

The rationale for focusing on ritalinic acid in forensic analysis is rooted in the pharmacokinetics of methylphenidate. Upon oral administration, MPH undergoes significant first-pass metabolism, leading to a relatively low bioavailability of the parent drug.[3][4] The enzyme CES1 efficiently hydrolyzes the methyl ester group of MPH, converting it to ritalinic acid.[5][6]

Methylphenidate has two chiral centers, resulting in four possible stereoisomers. The therapeutically active component is the d-threo-enantiomer.[8] The hydrolysis process favors the l-threo-enantiomer of MPH, leading to a higher concentration of the pharmacologically active d-threo-MPH in plasma.[6][9] Ritalinic acid itself is considered pharmacologically inactive.[1]

The half-life of ritalinic acid is approximately 3-4 hours, and due to its high excretion rate in urine, it can be detected for 1 to 2 days post-administration, offering a practical window for compliance monitoring and forensic detection.[2][3] In forensic blood samples, ritalinic acid is often found at concentrations 10 to 20 times higher than the parent methylphenidate, making it a more sensitive target for analysis.[10][11][12]

Methylphenidate Metabolism Figure 1: Metabolic Conversion of Methylphenidate MPH Methylphenidate (MPH) RA This compound (RA) (Inactive Metabolite) MPH->RA De-esterification Excretion Urinary Excretion (60-86% of dose) RA->Excretion CES1 Carboxylesterase 1 (CES1) (Primarily in Liver) CES1->MPH

Caption: Metabolic pathway of methylphenidate to ritalinic acid.

Analytical Methodologies: A Comparative Overview

The detection and quantification of this compound in biological matrices necessitate highly sensitive and specific analytical techniques. The two primary methods employed in forensic toxicology are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by tandem mass-based detection.
Sample Prep Requires derivatization to increase volatility of ritalinic acid.[13]Often requires simpler "dilute-and-shoot" or protein precipitation methods.[7][14][15]
Sensitivity Generally good, with detection limits in the low ng/mL range.[16][17]Typically offers higher sensitivity and lower limits of detection (LOD) and quantitation (LOQ).[7][14][18]
Specificity High, especially with selected ion monitoring (SIM).Very high, due to the use of multiple reaction monitoring (MRM).[15]
Throughput Can be lower due to longer run times and derivatization steps.Generally higher, with faster analysis times.[14]
Chiral Analysis Possible with chiral columns and specific derivatizing agents.[16][19]Readily achievable with chiral stationary phases.[8][10][20]

LC-MS/MS is now widely considered the gold standard for the analysis of ritalinic acid due to its superior sensitivity, specificity, and higher throughput without the need for chemical derivatization.[7]

Protocol 1: LC-MS/MS Analysis of this compound in Urine

This protocol details a robust and sensitive method for the quantification of this compound in human urine using LC-MS/MS, a common application for compliance monitoring and forensic investigations.

Causality and Experimental Choices
  • Matrix Selection: Urine is the preferred matrix for routine monitoring due to non-invasive collection and high concentrations of ritalinic acid.[2][7]

  • Sample Preparation: A simple "dilute-and-shoot" approach is chosen to minimize sample manipulation, reduce analysis time, and limit potential for analyte loss.[7][14] This is feasible due to the high sensitivity of modern LC-MS/MS instruments.

  • Internal Standard: The use of a deuterated internal standard (e.g., ritalinic acid-d10) is critical to compensate for matrix effects and variations in instrument response, ensuring accurate quantification.[15][21]

  • Chromatography: A PFP (pentafluorophenyl) propyl column is selected for its ability to provide good retention and separation of polar compounds like ritalinic acid.[14]

  • Detection: Electrospray ionization (ESI) in positive mode is effective for the ionization of ritalinic acid.[14] Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions.

Materials and Reagents
  • This compound reference standard

  • This compound-d10 internal standard (IS)

  • LC-MS grade methanol and acetonitrile

  • LC-MS grade formic acid

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human urine for calibrators and controls

Instrumentation
  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent, Sciex, Waters)

  • PFP Propyl analytical column (or equivalent)

Step-by-Step Methodology
  • Preparation of Standards and Controls:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a stock solution of this compound-d10 (IS) in methanol.

    • Serially dilute the ritalinic acid stock solution with drug-free urine to create calibrators at concentrations spanning the desired analytical range (e.g., 5-5000 µg/L).[14]

    • Prepare quality control (QC) samples at low, medium, and high concentrations in drug-free urine.

  • Sample Preparation:

    • To 50 µL of urine sample, calibrator, or QC, add 450 µL of a solution containing the internal standard in LC eluent.[21]

    • Vortex mix for 10 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: PFP Propyl

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient elution program optimized for separation.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: ESI Positive

      • Monitor the appropriate MRM transitions for this compound and its deuterated internal standard.

Data Analysis and Validation
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

  • The method should be validated according to established forensic toxicology guidelines, assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and matrix effects.[7][14] A typical LOQ for ritalinic acid in urine is around 100 µg/L.[14]

LC-MS/MS Workflow for Ritalinic Acid in Urine Figure 2: Urine Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample (50 µL) Add_IS Add Internal Standard (Ritalinic Acid-d10) Urine->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC Liquid Chromatography (PFP Column) Supernatant->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Report Final Report Quant->Report

Caption: Workflow for LC-MS/MS analysis of ritalinic acid in urine.

Protocol 2: Chiral Analysis of this compound in Blood by LC-MS/MS

In specific forensic cases, such as determining the use of a specific enantiomeric formulation or in post-mortem toxicology, chiral analysis is essential. This protocol outlines a method for the enantioselective quantification of ritalinic acid in whole blood.

Causality and Experimental Choices
  • Matrix Selection: Whole blood is a crucial matrix in DUID and post-mortem cases, providing a snapshot of the substance's presence at the time of an incident or death.[10]

  • Sample Preparation: Due to the complexity of the blood matrix, a more rigorous sample preparation is required. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach to remove interferences and concentrate the analyte.[8][10][20]

  • Chiral Separation: A chiral stationary phase, such as a vancomycin-based column, is necessary to resolve the d- and l-enantiomers of ritalinic acid.[22]

  • Automation: Automated sample preparation systems can be employed to improve throughput and reproducibility in high-volume forensic laboratories.[10][20]

Materials and Reagents
  • d,this compound reference standards

  • d,this compound deuterated internal standards

  • LC-MS grade solvents (methanol, acetonitrile, etc.)

  • Protein precipitation agent (e.g., zinc sulfate in methanol)[15]

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • Drug-free whole blood

Instrumentation
  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer

  • Chiral analytical column (e.g., vancomycin-based)

  • Automated SPE system (optional)

Step-by-Step Methodology
  • Preparation of Standards and Controls:

    • Prepare stock solutions and working standards of the individual enantiomers of ritalinic acid and their corresponding internal standards in methanol.

    • Spike drug-free whole blood to create calibrators and QCs across the desired concentration range (e.g., 0.5-500 ng/g).[10][12]

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of blood sample, add 200 µL of a precipitating agent (e.g., zinc sulfate in methanol).[15] Vortex and centrifuge.

    • Solid-Phase Extraction (SPE):

      • Condition the SPE cartridge according to the manufacturer's instructions.

      • Load the supernatant from the protein precipitation step.

      • Wash the cartridge to remove interferences.

      • Elute the analytes with an appropriate solvent mixture.

      • Evaporate the eluate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: Chiral stationary phase

      • Mobile phase composition and gradient optimized for enantiomeric separation.

    • MS/MS Conditions:

      • Ionization Mode: ESI Positive

      • Monitor MRM transitions for each enantiomer and their respective internal standards.

Interpretation of Chiral Data

The ratio of d- to l-enantiomers can provide valuable information. For instance, since most pharmaceutical products are racemic mixtures of d,l-threo-MPH, the presence of only the d-isomer could suggest abuse of a specific formulation.[8] In post-mortem samples, ritalinic acid is typically present with roughly equal amounts of the d- and l-forms.[10][11]

Sample Stability and Storage: A Critical Forensic Consideration

The stability of methylphenidate and ritalinic acid in biological samples is of paramount importance for the accurate interpretation of toxicological results. Studies have shown that MPH is unstable in blood at room temperature and can degrade to ritalinic acid.[23][24][25]

  • At room temperature (~25°C), a significant increase in ritalinic acid concentration (53%) and a corresponding decrease in MPH concentration (~20%) can be observed within 24 hours in blood.[23][25]

  • At elevated temperatures (35°C), the degradation is even more rapid.[24]

  • Optimal Storage: To prevent the ex vivo formation of ritalinic acid from MPH, biological samples should be stored frozen at -20°C.[23][24][25] At this temperature, both analytes have been shown to be stable for at least 5 months.[24][25]

Improper sample storage can lead to an overestimation of the ingested dose if based on ritalinic acid concentrations, or a false negative for the parent drug. Therefore, strict adherence to proper collection and storage protocols is a cornerstone of trustworthy forensic analysis.

Conclusion: The Indispensable Role of this compound Analysis

The analysis of this compound is an indispensable tool in modern forensic toxicology. Its properties as the major and more stable metabolite of methylphenidate make it a superior biomarker for detecting and confirming the use of this widely prescribed and potentially abused substance. The continued advancement of analytical techniques, particularly LC-MS/MS, has provided forensic laboratories with highly sensitive, specific, and efficient methods for its quantification in a variety of biological matrices. By understanding the underlying pharmacology, adhering to validated analytical protocols, and being cognizant of critical factors like sample stability, forensic professionals can ensure the scientific integrity and trustworthiness of their findings in clinical, legal, and post-mortem investigations.

References

  • Wikipedia. Ritalinic acid. [Link]

  • Patrick, K. S., & Jarvi, E. J. (1984). Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography. Journal of analytical toxicology, 8(2), 61–62. [Link]

  • PharmGKB. Methylphenidate Pathway, Pharmacokinetics. [Link]

  • U.S. Food and Drug Administration. (2015). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. [Link]

  • Huddart, R., et al. (2019). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and genomics, 29(6), 121–127. [Link]

  • Arvidsson, M., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European journal of clinical pharmacology, 76(3), 363–372. [Link]

  • Paterson, S. M., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 881-882, 20–26. [Link]

  • Bishop, J. R., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 857–864. [Link]

  • ResearchGate. Urinary screening for methylphenidate (Ritalin) abuse: A comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. [Link]

  • Bishop, J. R., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of analytical toxicology, 45(8), 857–864. [Link]

  • ResearchGate. Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. [Link]

  • ResearchGate. Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. [Link]

  • CMU. Easy Ways: Test for Methylphenidate in Urine. [Link]

  • ResearchGate. Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. [Link]

  • Thomsen, R., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 560–566. [Link]

  • Thomsen, R., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 560-566. [Link]

  • Mayo Clinic Laboratories. MPHNU - Overview: Methylphenidate and Metabolite, Random, Urine. [Link]

  • Thomsen, R., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(8), 560-6. [Link]

  • ResearchGate. Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. [Link]

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of pharmaceutical and biomedical analysis, 55(5), 1050–1059. [Link]

  • Lin, S. N., et al. (1999). Enantioselective Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry for Methylphenidate in Human Plasma. Journal of Analytical Toxicology, 23(5), 363–369. [Link]

  • Srinivas, N. R., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Molecules (Basel, Switzerland), 26(15), 4619. [Link]

  • ResearchGate. Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. [Link]

  • Semantic Scholar. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. [Link]

  • de Fátima, A., et al. (2012). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Chilean Chemical Society, 57(2), 1121-1123. [Link]

  • Mulet, C. T., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 443–449. [Link]

  • Quintela, O., et al. (2007). Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. Clinical chemistry, 53(3), 503–506. [Link]

  • Thomsen, R., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(8), 560–566. [Link]

  • Ramos, L., et al. (1999). Liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry enantiomeric separation of dl-threo-methylphenidate (Ritalin) using a macrocyclic antibiotic as the chiral selector. Rapid communications in mass spectrometry : RCM, 13(20), 2054–2062. [Link]

  • Bishop, J. R., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug testing and analysis, 15(5), 579–585. [Link]

  • Lin, S. N., et al. (1999). Enantioselective gas chromatography-negative ion chemical ionization mass spectrometry for methylphenidate in human plasma. Journal of analytical toxicology, 23(5), 363–369. [Link]

  • Egger, H., et al. (1985). Gas chromatographic-mass spectrometric analysis of methylphenidate and p-hydroxymethylphenidate using deuterated internal standards. Journal of chromatography, 343(2), 329–338. [Link]

Sources

Application Notes and Protocols: Robust Sample Preparation Strategies for the Quantification of L-threo-Ritalinic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Monitoring L-threo-Ritalinic Acid

This compound is the primary and inactive major metabolite of the widely prescribed central nervous system stimulant, methylphenidate (often known by its brand name, Ritalin).[1] Methylphenidate is a cornerstone in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2] Following administration, methylphenidate undergoes extensive first-pass metabolism in the liver, where the ester group is hydrolyzed by carboxylesterase 1 (CES1) to form ritalinic acid.[1] Given that ritalinic acid concentrations in plasma can be 10 to 20 times higher than the parent drug, its accurate quantification is crucial for pharmacokinetic and toxicological studies, as well as in forensic investigations to confirm methylphenidate use.[3][4][5]

The analysis of this compound in a complex biological matrix such as plasma presents several analytical challenges. These include its polar nature, the presence of endogenous interferences, and the need for high sensitivity and specificity, particularly when dealing with low therapeutic doses of the parent compound. Effective sample preparation is, therefore, the most critical step in developing a robust and reliable bioanalytical method. This application note provides a detailed guide to the most effective sample preparation techniques for the extraction and clean-up of this compound from plasma prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Understanding the Analyte: Key Properties of this compound

A successful sample preparation strategy is built upon a thorough understanding of the analyte's physicochemical properties.

PropertyValue/DescriptionSignificance for Sample Preparation
Molecular Formula C₁₃H₁₇NO₂[6][7]Influences choice of extraction solvent and SPE sorbent.
Molecular Weight 219.28 g/mol [6][7]
Polarity HighDictates the use of polar solvents for extraction and the potential for ion-exchange mechanisms in SPE.
pKa Not readily available in searches, but expected to have both an acidic (carboxylic acid) and a basic (piperidine) functional group.Critical for pH adjustment to ensure the analyte is in the correct charge state for extraction.
Protein Binding Expected to bind to plasma proteins.[8]Requires a disruption step to release the analyte for extraction.

Core Sample Preparation Techniques for this compound

The choice of sample preparation technique is a balance between recovery, cleanliness of the final extract, throughput, and cost. For this compound in plasma, three primary techniques have demonstrated success: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT): The Rapid Approach

Protein precipitation is a straightforward and high-throughput method for removing the bulk of proteins from plasma samples. It involves the addition of a water-miscible organic solvent or an acid to denature and precipitate the proteins.

Causality Behind the Choice: This method is often the first choice for its simplicity and speed, making it suitable for screening purposes or when high sample throughput is a priority. The principle lies in altering the solvation capacity of the plasma, causing proteins to aggregate and precipitate out of solution.

Experimental Protocol: Acetonitrile Precipitation

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add the internal standard (e.g., a deuterated analog of ritalinic acid) to the plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma is a common starting point to ensure efficient protein removal.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Trustworthiness and Self-Validation: While simple, PPT can suffer from a lack of selectivity, leading to significant matrix effects. It is crucial to assess matrix effects during method validation by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.

Liquid-Liquid Extraction (LLE): The Classic Selectivity Enhancer

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. For acidic compounds like ritalinic acid, adjusting the pH of the aqueous phase is critical to ensure the analyte is in a neutral form to partition into the organic phase.

Causality Behind the Choice: LLE offers a cleaner extract compared to PPT by selectively partitioning the analyte of interest into an organic solvent, leaving behind many endogenous interferences in the aqueous plasma phase. The choice of organic solvent is critical and is based on the polarity of the analyte.

Experimental Protocol: pH-Controlled LLE

  • Sample Aliquoting and Internal Standard Spiking: As described in the PPT protocol.

  • pH Adjustment: Add a small volume of a suitable buffer to adjust the pH of the plasma sample to be below the pKa of the carboxylic acid group of ritalinic acid (e.g., pH 3-4). This ensures the analyte is in its neutral, more organic-soluble form.

  • Extraction Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Vortex or gently rock the mixture for an extended period (e.g., 10-15 minutes) to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at a moderate speed to achieve a clear separation of the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: As described in the PPT protocol.

Trustworthiness and Self-Validation: Recovery in LLE is highly dependent on the partition coefficient of the analyte in the chosen solvent system and the pH of the aqueous phase. It is essential to optimize the extraction solvent and pH to maximize recovery. Emulsion formation can be a common issue and may require optimization of mixing speed or the addition of salt.

Solid-Phase Extraction (SPE): The Gold Standard for Cleanliness and Recovery

SPE provides the highest degree of selectivity and concentration, resulting in the cleanest extracts and often the best sensitivity. It utilizes a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

Causality Behind the Choice: For a polar molecule like this compound, a mixed-mode or a polymeric reversed-phase SPE sorbent is often the most effective. A mixed-mode sorbent with both reversed-phase and ion-exchange properties can provide superior selectivity. For instance, a mixed-mode cation exchange sorbent can be used to retain the protonated piperidine nitrogen of ritalinic acid under acidic conditions.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

  • Sample Pre-treatment: Dilute the plasma sample (e.g., 1:1 with a weak acid like 2% formic acid) to reduce viscosity and disrupt protein binding.[8]

  • Column Conditioning: Condition the SPE column with 1 mL of methanol followed by 1 mL of water. This activates the sorbent and ensures proper interaction with the sample.

  • Equilibration: Equilibrate the column with 1 mL of the pre-treatment solution (e.g., 2% formic acid).

  • Sample Loading: Load the pre-treated plasma sample onto the SPE column.

  • Washing:

    • Wash 1: Use a weak aqueous wash (e.g., 1 mL of 2% formic acid in water) to remove polar interferences.

    • Wash 2: Use a weak organic wash (e.g., 1 mL of methanol) to remove non-polar interferences.

  • Elution: Elute the this compound with a small volume (e.g., 500 µL) of a strong, basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base will neutralize the charge on the analyte, releasing it from the ion-exchange sorbent.

  • Evaporation and Reconstitution: As described in the PPT protocol.

Trustworthiness and Self-Validation: SPE methods require careful optimization of the wash and elution steps to ensure high recovery of the analyte and efficient removal of interferences. Breakthrough of the analyte during the loading or washing steps should be evaluated during method development.

Visualizing the Workflows

Protein Precipitation Workflow

Protein Precipitation Workflow plasma Plasma Sample is Add Internal Standard plasma->is ppt_solvent Add Acetonitrile is->ppt_solvent vortex Vortex ppt_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Liquid-Liquid Extraction Workflow plasma Plasma Sample is Add Internal Standard plasma->is ph_adjust Adjust pH is->ph_adjust lle_solvent Add Organic Solvent ph_adjust->lle_solvent mix Mix lle_solvent->mix centrifuge Centrifuge mix->centrifuge organic_phase Transfer Organic Phase centrifuge->organic_phase evaporate Evaporate organic_phase->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A typical workflow for pH-controlled liquid-liquid extraction.

Solid-Phase Extraction Workflow

Solid-Phase Extraction Workflow cluster_spe SPE Cartridge condition Condition equilibrate Equilibrate condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1 (Aqueous) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 elute Elute wash2->elute evaporate Evaporate elute->evaporate plasma Plasma Sample Pre-treatment reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A comprehensive workflow for solid-phase extraction.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described sample preparation techniques based on published literature.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery Generally lower and more variable50-80% [9]>80% [4]
Matrix Effects High potential for ion suppression/enhancementModerateLow
Throughput HighModerateLow to Moderate (can be automated)
Cost per Sample LowLow to ModerateHigh
Selectivity LowModerateHigh
Typical LOQ (LC-MS/MS) 0.5 - 10 ng/mL [10][11]0.1 - 5 ng/mL [12]0.1 - 1 ng/mL [3][4]

Conclusion and Recommendations

The optimal sample preparation technique for this compound in plasma is contingent upon the specific requirements of the assay.

  • Protein Precipitation is a viable option for high-throughput screening or when the expected concentrations are high. However, careful evaluation of matrix effects is mandatory.

  • Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and cost, making it a suitable choice for many research and clinical applications.

  • Solid-Phase Extraction is the recommended approach when the highest sensitivity and specificity are required, such as in regulated bioanalysis, forensic toxicology, and studies involving low doses. The initial method development investment for SPE is often justified by the superior quality of the data.

Regardless of the chosen method, the use of a stable isotope-labeled internal standard is strongly recommended to compensate for any variability in the extraction process and to correct for matrix effects, thereby ensuring the accuracy and precision of the final results.

References

  • Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography. J Anal Toxicol. 1984 Mar-Apr;8(2):61-2. [Link]

  • Thomsen R, Rasmussen HB, Linnet K, INDICES Consortium. Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. J Anal Toxicol. 2012 Oct;36(8):545-51. [Link]

  • Josefsson M, Rydberg I. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry—A method applied on clinical and forensic investigations. J Pharm Biomed Anal. 2011 Jul 15;55(5):1050-9. [Link]

  • Ramos F, Rodrigues P, Silvério R, et al. Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Commun Mass Spectrom. 2000;14(19):1827-32. [Link]

  • Josefsson M, Rydberg I. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. J Pharm Biomed Anal. 2011 Jul 15;55(5):1050-9. [Link]

  • Thomsen R, Rasmussen HB, Linnet K. Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. Journal of Analytical Toxicology. 2012;36(8):545-551. [Link]

  • Thomsen R, Rasmussen H, Linnet K. Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. J Anal Toxicol. 2012 Oct;36(8):545-51. [Link]

  • Ramos L, Rodrigues P, Silvério R, et al. Liquid-liquid extraction using 96-well plate format in conjunction with liquid chromatography/tandem mass spectrometry for quantitative determination of methylphenidate (Ritalin) in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2003;788(2):295-303. [Link]

  • Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Josefsson M, Rydberg I. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. J Pharm Biomed Anal. 2011;55(5):1050-1059. [Link]

  • Techniques for disrupting protein binding in sample preparation. Biotage. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Dthis compound. PharmaCompass.com. [Link]

  • Josefsson M, Rydberg I. Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. J Pharm Biomed Anal. 2011;55(5):1050-1059. [Link]

  • Batista JMM, de Santana FJM, de Almeida RM, et al. Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research. 2017;10(2):114-119. [Link]

  • Arvidsson M, Dahl ML, Beck O, et al. Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. Eur J Clin Pharmacol. 2019;75(11):1543-1553. [Link]

  • Detection of Ritalinic Acid in Urine by Thin-Layer Chromatography and Gas Chromatography. Journal of Analytical Toxicology. [Link]

  • Drug Analysis of Plasma Samples. Chemistry LibreTexts. [Link]

  • Extraction, preconcentration, and determination of methylphenidate in urine sample using solvent bar microextraction in combinat. Anal Bioanal Chem Res. 2017;4(2):235-243. [Link]

  • Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. Semantic Scholar. [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]

  • Dthis compound Hydrochloride. PubChem. [Link]

  • Lee S, Lee S, Choi H, et al. Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic Sci Int. 2019;297:214-220. [Link]

  • Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protoc. 2021;2(4):100868. [Link]

  • Determination of Methylphenidate In Human Plasma By A Validated Lc-Ms/Ms Method. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Ritalinic acid. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Navigating the Analytical Maze: A Technical Support Guide to Overcoming Matrix Effects in L-threo-Ritalinic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust analysis of L-threo-Ritalinic Acid. As researchers, scientists, and drug development professionals, you are acutely aware that accurate quantification of drug metabolites is paramount. However, the journey from sample to result is often fraught with challenges, chief among them being the "matrix effect." This guide is designed to be your comprehensive resource for understanding, diagnosing, and overcoming the matrix effects that can compromise the integrity of your this compound bioanalysis.

This compound, the major but inactive metabolite of methylphenidate, presents a unique analytical challenge due to its polar nature.[1][2] This polarity can make it susceptible to interference from endogenous components in biological matrices like plasma, urine, and oral fluid, leading to ion suppression or enhancement in mass spectrometry-based assays.[3][4] This technical guide provides a structured approach to troubleshooting these issues, grounded in scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise during the analysis of this compound.

Q1: What exactly is a "matrix effect" in the context of LC-MS/MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[5][6] In simpler terms, other molecules from the biological sample (like salts, lipids, or proteins) can interfere with the process of turning your this compound molecules into ions in the mass spectrometer's source.[3][4] This interference can either suppress the signal, leading to artificially low concentration readings, or enhance it, causing inflated results.[3]

Q2: Why is this compound particularly prone to matrix effects?

A2: this compound is a polar compound.[1] Polar molecules can be challenging to retain on traditional reversed-phase liquid chromatography (RPLC) columns, often eluting early in the chromatographic run where a higher concentration of endogenous matrix components also tends to elute.[7][8] This co-elution is a primary driver of matrix effects.[9]

Q3: How do I know if my assay is suffering from matrix effects?

A3: A key indicator is poor reproducibility of quality control (QC) samples, especially at the lower limit of quantification (LLOQ). Other signs include inconsistent peak areas for your internal standard across different samples and a failure to meet the acceptance criteria for accuracy and precision as outlined in regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10][11] A systematic way to assess this is through a post-extraction addition experiment, which is detailed in the troubleshooting section.

Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?

A4: Regulatory bodies like the FDA require a thorough evaluation of matrix effects during method validation.[11][12] The guidance specifies that the matrix effect should be assessed by analyzing replicate QC samples prepared in matrix from at least six different individual sources.[12] The precision (%CV) of the results should not be greater than 15%.[12] This ensures the method is robust and reliable across different patient or subject samples.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve specific issues you may encounter during your this compound analysis.

Issue 1: Poor Peak Shape and/or Inconsistent Retention Time

Potential Cause: This often points to issues with the chromatographic separation or interactions between the analyte and the analytical column that are influenced by the sample matrix. Matrix components can alter the stationary phase chemistry or the mobile phase composition at the point of injection.[13]

Troubleshooting Workflow:

A Start: Poor Peak Shape / Inconsistent Retention Time B Review Sample Preparation: Is it adequate for matrix complexity? A->B C Optimize Chromatographic Conditions B->C If sample prep is robust E Solution: Implement more rigorous sample cleanup (e.g., SPE, LLE) B->E If sample prep is minimal (e.g., protein precipitation) D Consider Alternative Chromatography C->D If optimization fails F Solution: Adjust gradient, mobile phase pH, or flow rate C->F If improvements are seen G Solution: Switch to HILIC or a different RPLC column chemistry D->G H End: Issue Resolved E->H F->H G->H

Caption: Decision tree for troubleshooting poor peak shape.

Detailed Steps & Explanations:

  • Evaluate Sample Preparation: A simple "dilute-and-shoot" or protein precipitation approach may not be sufficient for complex matrices like plasma or urine when analyzing a polar compound.[14][15] These methods can leave behind significant amounts of phospholipids and other endogenous interferences that can affect chromatography.

    • Action: Consider implementing a more rigorous sample cleanup technique. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be highly effective at removing interfering matrix components.[3][16] For this compound, a polymeric reversed-phase SPE sorbent has been shown to be effective.[17]

  • Optimize Chromatographic Conditions:

    • Gradient Adjustment: A shallower gradient can help to better separate this compound from co-eluting matrix components.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of Ritalinic Acid. Experiment with different pH values to optimize peak shape and retention.

    • Flow Rate: Reducing the flow rate can sometimes improve peak resolution.

  • Explore Alternative Chromatographic Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RPLC for highly polar compounds like this compound.[7][8][18] It uses a polar stationary phase and a mobile phase with a high organic solvent content, which can provide better retention and separation from less polar matrix interferences.[7][19]

Issue 2: Inconsistent Internal Standard (IS) Response and/or Signal Suppression/Enhancement

Potential Cause: This is the classic presentation of matrix effects, where co-eluting compounds interfere with the ionization of the analyte and the internal standard.[3][9] If the IS response is erratic, it cannot effectively compensate for variations in the analyte signal.

Troubleshooting Workflow:

A Start: Inconsistent IS Response / Signal Suppression B Confirm Use of a Stable Isotope-Labeled IS A->B C Perform Matrix Factor Assessment B->C If using an appropriate IS F Solution: Use a deuterated IS (e.g., Ritalinic Acid-d10) B->F If using an analog IS D Optimize Sample Preparation C->D If matrix effect is confirmed E Refine Chromatography D->E If cleanup is already robust G Solution: Implement stronger cleanup (SPE, LLE) D->G H Solution: Adjust gradient to separate analyte from suppression zones E->H F->C I End: Issue Resolved G->I H->I

Caption: Workflow for addressing inconsistent IS response.

Detailed Steps & Explanations:

  • Utilize a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as this compound-d10.[9][17][20] A SIL-IS is chemically identical to the analyte and will co-elute perfectly, experiencing the same degree of ionization suppression or enhancement.[21] This allows for accurate correction, as the ratio of the analyte to the IS signal remains constant.

  • Quantify the Matrix Effect: A post-extraction addition experiment is the standard method for quantitatively assessing matrix effects.[22]

    Experimental Protocol: Matrix Factor Assessment

    • Prepare three sets of samples:

      • Set A (Neat Solution): Analyte and IS spiked in the mobile phase or reconstitution solvent.

      • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.

      • Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction process.

    • Analyze all samples using your LC-MS/MS method.

    • Calculate the Matrix Factor (MF) and Recovery (RE):

      • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

    • Interpretation:

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • The IS-normalized MF should be close to 1 if the SIL-IS is effectively compensating for the matrix effect.

    Data Presentation: Example Matrix Effect Assessment

Sample LotAnalyte MFIS MFIS-Normalized MF
10.650.680.96
20.720.701.03
30.590.610.97
40.880.851.04
50.630.660.95
60.750.731.03
Mean 0.70 0.71 0.99
%CV 15.2% 12.5% 3.8%
  • Enhance Sample Cleanup: If significant and variable matrix effects are observed even with a SIL-IS, it indicates a need for more effective sample preparation to remove the interfering components.[15] As mentioned previously, transitioning from protein precipitation to SPE or LLE is a highly effective strategy.

  • Chromatographic Separation: If extensive sample cleanup is not feasible, focus on adjusting the chromatography to separate the this compound peak from the regions of ion suppression. A post-column infusion experiment can be used to identify these suppression zones.

Conclusion: A Pathway to Robust and Reliable Analysis

Overcoming matrix effects in the analysis of this compound is a critical step in generating high-quality, reliable data for research and drug development. By systematically approaching troubleshooting, from optimizing sample preparation and chromatography to employing the proper internal standards, you can mitigate the impact of the biological matrix. This guide provides a framework for diagnosing and resolving common issues, empowering you to develop robust and defensible bioanalytical methods. Remember that a thorough understanding of the underlying scientific principles is your most powerful tool in the laboratory.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. Retrieved January 14, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. Retrieved January 14, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. Retrieved January 14, 2026, from [Link]

  • Doerge, D. R., Fogle, C. M., Paule, M. G., McCullagh, M., & Bajic, S. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(8), 619–623. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(21), 1917–1920. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc. Retrieved January 14, 2026, from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved January 14, 2026, from [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved January 14, 2026, from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. Retrieved January 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Cardenia, V., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 313-319. [Link]

  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. (2016). Clinical Chemistry, 62(1), 145-154. [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. [Link]

  • Stout, P. R., et al. (2015). Ritalinic acid in urine: Impact of age and dose. Clinica Chimica Acta, 444, 1-6. [Link]

  • Ntontos, A., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1260, 103-111. [Link]

  • Easy Ways: Test for Methylphenidate in Urine. (2025, March 20). Caribbean Maritime University. Retrieved January 14, 2026, from [Link]

  • Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. (2000). Rapid communications in mass spectrometry : RCM, 14(8), 619-23. [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today. Retrieved January 14, 2026, from [Link]

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-9. [Link]

  • Matrix Effect in Bioanalysis: An Overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2011). Journal of analytical toxicology, 35(7), 446-52. [Link]

  • Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-4. [Link]

  • Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. (2012). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 881-882, 85-90. [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. (2017). Journal of analytical toxicology, 41(8), 705-713. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2014). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 969, 239-46. [Link]

  • A Chemical Ionization Selected Ion Monitoring Assay for Methylphenidate and Ritalinic Acid. (1979). Clinical chemistry, 25(8), 1439-43. [Link]

  • Extraction, Preconcentration and Determination of Methylphenidate in Urine Sample using Solvent Bar Microextraction in Combination with HPLC-UV: Optimization by Experimental Design. (2017). JOURNAL OF LIQUID CHROMATOGRAPHY & RELATED TECHNOLOGIES. [Link]

  • Lewis, R. J., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 881-882, 85-90. [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015, October 14). YouTube. Retrieved January 14, 2026, from [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. (2011). Journal of the Brazilian Chemical Society, 22(8), 1509-1514. [Link]

  • Ion suppression and phospholipid elution profiles. Chromatograms: methylphenidate and corresponding IS (A). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC International, 20(11), 58-66. [Link]

  • A Liquid-Chromatographic Analysis for Ritalinic Acid [alpha-phenyl-alpha-(2-piperidyl) Acetic Acid] in Serum. (1981). Clinical chemistry, 27(4), 629-31. [Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment. (2025, December 14). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Ion suppression: A major concern in mass spectrometry. (2007). LC GC North America, 25(11), 1156. [Link]

Sources

Technical Support Center: Improving Peak Shape for L-threo-Ritalinic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of L-threo-Ritalinic Acid. As the primary metabolite of methylphenidate, accurate quantification of Ritalinic Acid is crucial in pharmacokinetic, clinical, and forensic studies.[1][2][3] However, its polar, acidic nature presents significant challenges in achieving optimal peak shape and retention in liquid chromatography.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, designed for researchers, scientists, and drug development professionals. Our approach is rooted in explaining the fundamental chemical interactions that govern chromatographic behavior, empowering you to make informed decisions to resolve common issues like peak tailing, poor retention, and peak fronting.

Part 1: Troubleshooting Guide

This section addresses specific chromatographic problems in a question-and-answer format. We diagnose the likely causes and provide detailed, step-by-step protocols for resolution.

Q1: My peak for this compound is tailing severely in reversed-phase HPLC. What are the likely causes and how can I fix it?

A1: Severe peak tailing for an acidic compound like this compound is almost always caused by secondary ionic interactions with the stationary phase.

The Core Problem: Silanol Interactions

Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[4][5] These silanols are weakly acidic (pKa ≈ 3.5-4.5) and can become deprotonated and negatively charged (Si-O⁻) at mobile phase pH values above 4.[6] this compound contains a carboxylic acid group. When the mobile phase pH is above its pKa, the ritalinic acid molecule becomes ionized (a negatively charged carboxylate). This leads to electrostatic repulsion and other complex, undesirable interactions with the negatively charged silanols, causing significant peak tailing.[4][5][7]

cluster_0 Mechanism of Peak Tailing Analyte Ritalinic Acid (Anionic at pH > pKa) StationaryPhase Silica Surface (Ionized Silanols, Si-O⁻) Analyte->StationaryPhase Secondary Ionic Interaction PeakTailing Poor Peak Shape (Tailing) StationaryPhase->PeakTailing Causes

Caption: The interaction between ionized Ritalinic Acid and deprotonated silanols.

Troubleshooting Workflow

Follow this workflow to systematically eliminate peak tailing.

start Start: Tailing Peak for Ritalinic Acid ph_check Is Mobile Phase pH < 3.0 and buffered? start->ph_check adjust_ph Action: Adjust Mobile Phase pH to 2.5-3.0 with a buffer (e.g., 0.1% Formic Acid) ph_check->adjust_ph No column_check Are you using a modern, high-purity, end-capped (Type B) silica column? ph_check->column_check Yes adjust_ph->column_check Then check... switch_column Action: Switch to a high-purity, fully end-capped C18 column, preferably with SPP technology. column_check->switch_column No ion_pair Advanced: Consider Ion-Pair Chromatography (if MS is not used) column_check->ion_pair Yes, but still tailing resolved Problem Resolved switch_column->resolved ion_pair->resolved

Caption: Troubleshooting decision tree for peak tailing of Ritalinic Acid.

Step 1: Mobile Phase pH Optimization (Highest Impact)

The most effective way to improve peak shape is to suppress the ionization of both the ritalinic acid and the surface silanols.[8][9]

  • Causality: By lowering the mobile phase pH to 2.5-3.0, which is below the pKa of both the analyte and the silanol groups, you ensure both species remain in their neutral, protonated forms.[7][10] This eliminates the problematic ionic interactions and promotes a single, consistent retention mechanism (hydrophobic interaction), resulting in sharp, symmetrical peaks.[8]

  • Experimental Protocol: Low-pH Mobile Phase Preparation

    • Aqueous Component (Solvent A): Prepare HPLC-grade water containing 0.1% (v/v) formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is preferred for mass spectrometry (MS) compatibility. Ensure the final pH is between 2.5 and 3.0.

    • Organic Component (Solvent B): Use HPLC-grade acetonitrile or methanol.

    • Buffering: The acid additive also acts as a buffer, which is crucial for maintaining a constant pH and ensuring reproducible retention times.[4][11]

    • Initial Conditions: Start with a gradient of 5-95% Solvent B over 10-15 minutes to determine the approximate elution time.

Step 2: Column Technology Evaluation

If pH optimization alone is insufficient, your column may be the issue.

  • Causality: Older "Type A" silica columns have a higher concentration of acidic, metal-contaminated silanols that cause severe tailing.[4] Modern "Type B" high-purity, fully end-capped columns are specifically designed to minimize these active sites.[6][8] Superficially Porous Particle (SPP) or "core-shell" columns further enhance performance by reducing diffusion paths, leading to higher efficiency and sharper peaks at lower backpressures.[12][13][14][15][16]

  • Data Summary: Comparison of Column Technologies

    Column Technology Key Advantage for Ritalinic Acid Performance Impact
    Fully Porous (FPP), Type B High surface area, good loading capacity. Good peak shape with proper pH control.
    Superficially Porous (SPP) High efficiency, sharper peaks, lower backpressure.[13][14][15] Excellent peak shape, allows for faster analysis.[12][16]

    | Hydrophilic Interaction (HILIC) | Excellent retention for highly polar compounds.[17][18][19] | Solves retention issues (see Q2), often good peak shape. |

Step 3: Advanced Strategy - Ion-Pair Chromatography (Reversed-Phase)

This technique should be considered if the above steps fail and you are not using a mass spectrometer.

  • Causality: An ion-pairing reagent, which is a molecule with a charged headgroup and a hydrophobic tail, is added to the mobile phase.[20][21] For the anionic ritalinic acid, a cationic ion-pairing reagent like tetrabutylammonium (TBA) is used.[21][22][23] The TBA's hydrophobic tail adsorbs onto the C18 stationary phase, creating a positively charged surface that retains the negatively charged analyte via ion exchange, improving retention and shielding it from silanol interactions.[20]

  • Experimental Protocol: Ion-Pairing Method

    • Mobile Phase: Prepare an aqueous mobile phase containing 5-10 mM tetrabutylammonium hydrogen sulfate and a buffer (e.g., phosphate) adjusted to a neutral pH (e.g., pH 7.0).[24]

    • Column Equilibration: This is a critical, often lengthy, step. The column must be equilibrated with the ion-pairing mobile phase for an extended period (potentially several hours) until retention times are stable.[20]

    • Warning: Ion-pairing reagents are non-volatile and will contaminate MS systems. They also require dedicating a column to the method, as they are difficult to wash out completely.[20][22]

Q2: I have very poor or no retention for this compound on my C18 column, even with a highly aqueous mobile phase. How can I resolve this?

A2: This is a classic challenge for highly polar analytes in reversed-phase chromatography. The best solution is often to switch to an alternative chromatographic mode like HILIC.

The Core Problem: Lack of Hydrophobic Interaction

This compound is a very polar molecule. Reversed-phase chromatography relies on the partitioning of an analyte between a nonpolar stationary phase (like C18) and a more polar mobile phase. Highly polar analytes have a strong affinity for the aqueous mobile phase and interact very weakly with the stationary phase, leading to poor or no retention.[25][26]

Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Causality: HILIC is designed specifically for the retention of polar and hydrophilic compounds.[17][18][19][25] It utilizes a polar stationary phase (e.g., bare silica, amide, amino) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[18][27] Retention is achieved through a partitioning mechanism where the analyte moves from the organic-rich mobile phase into a water-enriched layer immobilized on the surface of the stationary phase.[17][27] Increasing the aqueous content of the mobile phase decreases retention, which is the opposite of reversed-phase.[25]

  • Experimental Protocol: Starting HILIC Method

    • Column: Select a HILIC column (e.g., TSKgel Amide-80 or TSKgel NH2-100).[17][25]

    • Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Formate in water, pH adjusted as needed.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • Start at 95% B (5% A).

      • Hold for 1-2 minutes.

      • Decrease to 50% B over 10 minutes.

      • Return to 95% B and re-equilibrate for 5-10 minutes. (Equilibration is critical in HILIC).

    • Benefit for MS: The high organic content of the HILIC mobile phase leads to more efficient desolvation in the MS source, often resulting in significantly enhanced signal intensity compared to reversed-phase.[27]

Q3: My peak for this compound is fronting. What could be the cause?

A3: Peak fronting is less common than tailing but typically points to either sample overload or a physical problem with the column.

The Core Problem: Non-Linear Isotherms or Column Failure

  • Cause 1: Sample Overload: Injecting too much analyte mass onto the column can saturate the stationary phase. This causes some analyte molecules to travel through the column unretained, leading to a fronting or "shark-fin" peak shape.[28]

    • Solution: Prepare a serial dilution of your sample (e.g., 1:10, 1:100) and inject again. If the peak shape becomes symmetrical at a lower concentration, you have confirmed mass overload.

  • Cause 2: Column Void or Collapse: A physical void at the head of the column or a collapse of the packed bed can disrupt the flow path, causing band distortion and fronting peaks.[29][30][31] This can be caused by pressure shocks, or using a column outside its recommended pH or temperature range.

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this does not resolve the issue, the column is likely irreversibly damaged and must be replaced. Using a guard column can help protect the analytical column from particulate matter and some strongly retained contaminants, extending its lifetime.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the best starting column choice for a new method for this compound? For a reversed-phase method, a modern, high-purity silica C18 column with Superficially Porous Particle (SPP) technology is an excellent first choice.[14][16] It offers high efficiency and is likely to provide good peak shape when used with a low-pH mobile phase. If you anticipate very low retention or require high sensitivity with MS detection, starting directly with a HILIC column (e.g., an amide-phase) is a more efficient strategy.[17][25][27]

FAQ 2: Why is mobile phase pH so critical for this specific compound? The pH is critical because this compound is an ionizable compound.[9] Its charge state changes depending on the mobile phase pH. Controlling the pH allows you to control the molecular charge, which in turn dictates its interaction with the stationary phase.[32] By suppressing ionization (operating at low pH), you create a single, neutral species that behaves predictably, leading to robust, reproducible chromatography with sharp peaks.[8]

FAQ 3: When should I definitively choose HILIC over Reversed-Phase for Ritalinic Acid analysis? You should choose HILIC when you cannot achieve adequate retention in reversed-phase, even when using a 100% aqueous mobile phase. HILIC is also the preferred choice when maximum sensitivity is required for LC-MS/MS analysis, as the high organic content of the mobile phase enhances ionization efficiency.[27]

FAQ 4: this compound is a chiral molecule. Does this affect peak shape in achiral chromatography? In standard (achiral) chromatography, the enantiomer (this compound) and its corresponding d-enantiomer will co-elute and behave as a single compound. Chirality itself does not cause peak tailing or fronting in an achiral system. The peak shape issues discussed here are due to the compound's overall physicochemical properties (polarity, acidity), not its stereochemistry. To separate the enantiomers, a specialized chiral stationary phase or a chiral additive in the mobile phase is required.[3][33][34][35][36][37]

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • The Increasing Role of Superficially Porous Particles in HPLC. LCGC International. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. HARVEST (uSask). [Link]

  • Fast and High Efficiency HPLC Separations Using Superficially Porous Particles. Restek. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Advances in Superficially Porous Particles for Increased Method Development Flexibility and Scalability. Chromatography Today. [Link]

  • The Difference Between Superficially Porous and Fully Porous Particles. Chrom Tech, Inc.. [Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Element Lab Solutions. [Link]

  • Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. HARVEST (uSask). [Link]

  • Optimization of Preparative Electrophoretic Chiral Separation of Ritalin Enantiomers. National Library of Medicine. [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. PubMed. [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. ResearchGate. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. [Link]

  • Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. [Link]

  • Screening and confirmation of ritalinic acid in urine by LC-MSn. Ghent University. [Link]

  • HPLC Troubleshooting Guide. ACE. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. ResearchGate. [Link]

  • HPLC Troubleshooting Guide. Chromatography Forum. [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. PubMed. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Method Development Guide of Ion-pair Reagents. J&K Scientific LLC. [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC International. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]

  • Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. SciSpace. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC International. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • Chromatographic and electrophoretic strategies for the chiral separation and quantification of d- and l-threo methylphenidate in biological matrices. PubMed. [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. SciELO. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Peak Shape Problems. LCGC International. [Link]

  • Peak Shape Problems. LCGC International. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

Sources

L-threo-Ritalinic Acid quantification challenges in complex samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of L-threo-Ritalinic Acid (RA) in complex samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the bioanalysis of this critical methylphenidate metabolite. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and field-tested expertise.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is this compound quantification challenging in biological matrices?

Quantifying this compound in complex samples like plasma, urine, or blood presents several analytical hurdles:

  • High Polarity: Ritalinic acid is the hydrophilic, inactive metabolite of methylphenidate. Its polar nature makes it[1] difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns, which are designed for less polar compounds.

  • **Stereoselectivity:[2] Methylphenidate has two chiral centers, resulting in four stereoisomers. The threo-isomers are the pharmacologically relevant ones, and it's crucial to distinguish between the d- and l-enantiomers as they exhibit different pharmacokinetic profiles. This necessitates chiral [3][4]separation techniques, which can be complex to develop and optimize.

  • Matrix Effects: B[5]iological samples contain a multitude of endogenous components (salts, lipids, proteins) that can interfere with the ionization of ritalinic acid in the mass spectrometer source, leading to ion suppression or enhancement. This can significantly im[6][7]pact the accuracy and precision of quantification.

  • Low Concentration o[8]f Parent Drug: Less than 1% of a methylphenidate dose is excreted unchanged; the vast majority is metabolized to ritalinic acid. While this makes ritalini[1]c acid a good biomarker for compliance, methods must be sensitive enough to detect the parent compound if required.

  • Analyte Stability: Methylphenidate can degrade to ritalinic acid in biological samples, especially if not stored properly. This in-vitro degradation[9][10] can lead to an overestimation of the actual ritalinic acid concentration at the time of sample collection.

FAQ 2: What is the most common analytical technique for this compound quantification, and why?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in biological matrices. This is due to its high s[8][11][12]ensitivity, selectivity, and ability to handle complex sample matrices. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its fragments, minimizing interferences. Electrospray ionization ([13]ESI) in positive mode is typically employed for the detection of ritalinic acid.

FAQ 3: What are th[1][8]e key considerations for sample preparation?

Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up and concentrating ritalinic acid from complex matrices like blood and plasma. Polymeric reversed-phase [3][5][14]sorbents are often employed.

  • Liquid-Liquid Extra[15]ction (LLE): LLE can also be used, though it may have lower recovery for the highly polar ritalinic acid compared to methylphenidate.

  • Protein Precipitati[16]on (PPT): A simpler but less clean method, often used for initial sample cleanup before SPE or for high-throughput screening.

  • "Dilute-and-Shoot":[11][12] For less complex matrices like urine or oral fluid, a simple dilution may be sufficient, especially when using a robust LC-MS/MS system with deuterated internal standards.

FAQ 4: Why is a de[13][17]uterated internal standard essential?

A deuterated internal standard (e.g., this compound-d10) is crucial for accurate and precise quantification. It is chemically identica[13][17]l to the analyte but has a higher mass due to the deuterium atoms. The internal standard is [18]added to the sample at a known concentration before any processing steps. Because it behaves almost identically to the analyte during extraction, chromatography, and ionization, it effectively compensates for:

  • Variability in sample recovery.

  • Matrix-induced ion suppression or enhancement.

  • Fluctuations in instr[17]ument performance.

The final quantification[17] is based on the ratio of the analyte's peak area to the internal standard's peak area, which remains constant even if absolute signal intensities vary.

Section 2: Troublesho[18]oting Guide

Issue 1: Poor Peak Shape or No Retention on a C18 Column

Question: I'm using a standard C18 column, but my ritalinic acid peak is broad, tailing, or eluting in the void volume. What's wrong?

Answer: This is a classic issue stemming from the high polarity of ritalinic acid. C18 columns are non-polar and retain compounds primarily through hydrophobic interactions. Highly polar molecules like ritalinic acid have minimal interaction with the stationary phase and are quickly washed off the column with the mobile phase.

Troubleshooting Steps:

  • Consider an Alternative Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. It utilizes a polar stati[2][19][20]onary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent. The separation is based o[21][22]n the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.

    • PFP (Pentafluor[21]ophenyl) Propyl Columns: These columns offer a different selectivity compared to C18 and can provide better retention for polar analytes through a combination of hydrophobic, pi-pi, and dipole-dipole interactions.

  • Optimize Reversed-[8][23]Phase Conditions (if HILIC is not an option):

    • Highly Aqueous Mobile Phase: Use a mobile phase with a very low organic content (e.g., 95-98% aqueous). However, be aware of "phase collapse" on some older C18 columns.

    • Use a "Polar-Endcapped" C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and offer better retention for polar compounds.

Workflow for Switching to HILIC:

Caption: Decision workflow for addressing poor retention.

Issue 2: Inconsistent Results and High Variability (Matrix Effects)

Question: My QC samples are failing, and I'm seeing significant variability between replicate injections. I suspect matrix effects. How can I confirm and mitigate this?

Answer: Matrix effects, which can cause ion suppression or enhancement, are a common cause of poor reproducibility in bioanalysis. They arise from co-elutin[6]g endogenous components from the biological matrix.

Troubleshooting Steps:[7]

  • Confirming Matrix Effects (Post-Column Infusion):

    • Continuously infuse a standard solution of ritalinic acid into the mass spectrometer's source post-column.

    • Inject a blank, extracted matrix sample.

    • A dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.

  • Mitigation Strategies:

    • Improve Sample Cleanup:

      • Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE).

      • Optimize your[7] SPE protocol (e.g., try different sorbents, wash steps, and elution solvents). Polymeric reversed-phase sorbents have shown good recoveries for ritalinic acid.

    • Chromatographic[15] Separation:

      • Modify your LC gradient to better separate ritalinic acid from the interfering matrix components.

      • As mentioned, HILIC can sometimes offer better separation from phospholipids, a common source of matrix effects.

    • Use a Stable Is[5]otope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. A deuterated standard lik[17]e this compound-d10 will experience the same ion suppression or enhancement as the analyte, leading to a consistent analyte/internal standard ratio.

Sample Preparation Opt[13][18]imization Workflow:

Caption: Workflow for troubleshooting matrix effects.

Issue 3: Difficulty with Chiral Separation of L-threo and D-threo Ritalinic Acid

Question: I need to quantify this compound specifically, but I'm struggling to separate it from the D-threo enantiomer. What are my options?

Answer: Chiral separation is essential for stereoselective quantification and requires specialized chromatographic techniques.

Troubleshooting Steps:[3]

  • Select a Chiral Stationary Phase (CSP):

    • Polysaccharide-based columns: Columns like those based on cellulose or amylose derivatives are common choices for chiral separations.

    • Protein-based columns: An alpha1-acid glycoprotein column has been successfully used for the baseline separation of d- and l-ritalinic acid.

    • Vancomycin-base[24]d columns: These have also been shown to be effective for the chiral resolution of methylphenidate and its metabolites.

  • Optimize Mobile Ph[16][25]ase Conditions:

    • Chiral separations are often sensitive to mobile phase composition, additives, and pH.

    • Systematically vary the percentage of organic modifier and the type and concentration of any additives (e.g., acetic acid, trifluoroacetic acid, or ammonium acetate).

    • Isocratic elution[16] is often preferred for chiral methods to ensure robust and reproducible separation.

  • Consider Supercrit[16]ical Fluid Chromatography (SFC):

    • SFC is a powerful technique for chiral separations and can offer higher efficiency and faster analysis times compared to HPLC. It has been successfully [3]used for the enantiomeric separation of methylphenidate and ritalinic acid.

Typical Chiral Method [3]Parameters:

| Parameter | Example Condition 1 | Example Condition 2 | |[16] :--- | :--- | :--- | [24]| Column | Astec Chirobiotic V2 | Alpha1-acid glycoprotein | | Mobile Phase | Methanol with 0.003% ammonium acetate and 0.003% trifluoroacetic acid | Aqueous with 0.4% acetic acid and 0.1% dimethyloctylamine, pH 3.4 | | Flow Rate | 0.3 mL/min | Not specified | | Detection | MS/MS | UV at 220 nm |

Issue 4: Low or No Recovery of Ritalinic Acid During Sample Preparation

Question: My recovery for methylphenidate is acceptable, but the recovery for ritalinic acid is very low. What could be the cause?

Answer: This discrepancy is common and is due to the significant difference in polarity between methylphenidate and ritalinic acid. A method optimized for th[14]e less polar parent drug may not be suitable for its highly polar metabolite.

Troubleshooting Steps:

  • Re-evaluate Your Extraction Method:

    • Liquid-Liquid Extraction (LLE): Ritalinic acid, being highly water-soluble, will not partition well into many common organic solvents used for LLE. Recoveries as low as 25-30% have been reported with LLE.

    • Solid-Phase Ext[16]raction (SPE): This is generally the preferred method. Ensure you are using a sorbent that can retain polar compounds.

      • Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB): These are often a good choice as they are "hydrophilic-lipophilic balanced" and can retain a wider range of compounds than traditional C18 silica. Recoveries of around 60% have been achieved with this type of sorbent.

      • Mixed-Mode [14][15]Sorbents: Consider a mixed-mode cation exchange sorbent, which can retain ritalinic acid via ion exchange interactions.

  • Optimize SPE pH:

    • The pH of your sample and wash solutions is critical. Adjust the pH of the sample to ensure ritalinic acid is in a state that will be retained by the sorbent (e.g., for reversed-phase, you may want it to be neutral; for cation exchange, you'll want it to be charged).

  • Check Elution Solvent:

    • Your elution solvent may be too weak to effectively elute the highly polar ritalinic acid from the SPE sorbent. Try a stronger or more polar solvent mixture.

Issue 5: Suspected Analyte Degradation

Question: I'm concerned that methylphenidate in my samples is degrading to ritalinic acid during storage and processing, leading to inaccurate results. How can I prevent this?

Answer: This is a valid concern, as the stability of methylphenidate in biological matrices is limited, especially at room temperature.

Troubleshooting Steps:[9]

  • Strict Temperature Control:

    • Storage: Samples should be stored frozen at -20°C or below immediately after collection. At -20°C, methylphenidate and ritalinic acid have been shown to be stable for at least 5 months.

    • Processing: K[9]eep samples on ice or in a refrigerated autosampler during processing and analysis to minimize degradation. At room temperature (~25°C), significant degradation of methylphenidate to ritalinic acid can occur within 24 hours.

  • pH Control: [9]* Maintain a stable pH during sample handling, as extremes in pH can accelerate hydrolysis.

  • Perform Stability Studies:

    • Validate the stability of your analytes under your specific storage and handling conditions (freeze-thaw stability, bench-top stability, autosampler stability). This is a requirement for regulated bioanalysis.

Stability of Methylphenidate (MPH) and Ritalinic Acid (RA) in Blood:

TemperatureTimeObservation
[9]~25°C (Room Temp) 24 hours
4°C (Refrigerated) 1 weekAll analytes were stable (within ±17% change).
-20°C (Frozen) 5 monthsAll analytes were stable.

References

  • Doerge, D. R., Fogle, C. M., Paule, M. G., McCullagh, M., & Bajic, S. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 14(8), 619–623. [Link]

  • Vikingsson, S., Kronstrand, R., & Swortwood, M. J. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug testing and analysis, 15(4), 421–429. [Link]

  • Lewis, Z. R., & Splatt, A. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 881-882, 91–96. [Link]

  • ResearchGate. (n.d.). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry | Request PDF. Retrieved January 14, 2026, from [Link]

  • Bishop, J. R., E-C de Baca, M., & DeCaprio, A. P. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 280–286. [Link]

  • Thomsen, R., Rasmussen, H. B., Linnet, K., & the INDICES Consortium. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 564–572. [Link]

  • cmu.edu.jm. (n.d.). Easy Ways: Test for Methylphenidate in Urine. Retrieved January 14, 2026, from [Link]

  • Zhang, C., Luo, H., Wu, Y., Zhang, J., Zhang, F., Lin, G., & Wang, H. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1011, 45–52. [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 564-572. [Link]

  • Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent Advances In Doping Analysis (15). Sport und Buch Strauß. [Link]

  • Zhang, C., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Semantic Scholar. [Link]

  • Thomsen, R., Rasmussen, H., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]

  • Langman, L. J., & Böttcher, M. (2020). Ritalinic acid in urine: Impact of age and dose. Practical laboratory medicine, 22, e00181. [Link]

  • Josefsson, M., & Kronstrand, R. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of pharmaceutical and biomedical analysis, 55(5), 1050–1059. [Link]

  • Zhang, C. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. SciSpace. [Link]

  • Sun, Z. (2003). Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. HARVEST (uSask). [Link]

  • ResearchGate. (n.d.). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry | Request PDF. Retrieved January 14, 2026, from [Link]

  • Smith, C. R. (2021). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices. Sam Houston State University. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 34(16-17), 2263–2279. [Link]

  • Jacob, P., 3rd, Tisdale, E. C., Panganiban, K., & Pond, S. M. (1990). Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum. Journal of analytical toxicology, 14(4), 216–220. [Link]

  • Wikipedia. (2023, October 28). Hydrophilic interaction chromatography. In Wikipedia. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved January 14, 2026, from [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Chen, T. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of analytical toxicology, 27(6), 353–360. [Link]

  • ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. Retrieved January 14, 2026, from [Link]

  • Smith, C. R., & Swortwood, M. J. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of analytical toxicology, 45(8), 879–886. [Link]

  • Lurie, I. S. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. The Analyst, 123(8), 1549-1555. [Link]

  • ResearchGate. (n.d.). (PDF) Extraction, Preconcentration and Determination of Methylphenidate in Urine Sample using Solvent Bar Microextraction in Combination with HPLC-UV: Optimization by Experimental Design. Retrieved January 14, 2026, from [Link]

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved January 14, 2026, from [Link]

  • Talele, T. T., & Mahajan, M. P. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules (Basel, Switzerland), 29(17), 3959. [Link]

  • Smith, C. R., & Swortwood, M. J. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 879–886. [Link]

  • Sun, Z., & Lau, C. E. (2003). Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase. Pharmaceutical research, 20(11), 1883–1886. [Link]

  • Batista, J. M. M., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119. [Link]

  • ResearchGate. (n.d.). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS | Request PDF. Retrieved January 14, 2026, from [Link]

  • Sun, Z., & Lau, C. E. (2003). Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmaceutical research, 20(11), 1883–1886. [Link]

  • DeBord, J. (2017). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved January 14, 2026, from [Link]

  • Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • McCallum, E. S., et al. (2019). Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). Chemosphere, 217, 727-735. [Link]

Sources

Reducing ion suppression for L-threo-Ritalinic Acid in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS analysis of L-threo-Ritalinic Acid. As the primary, polar metabolite of methylphenidate, accurate quantification of ritalinic acid is critical in pharmacokinetic, clinical, and forensic studies.[1][2] However, its high polarity and the complexity of biological matrices present significant analytical challenges, most notably ion suppression in the mass spectrometer source.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose, mitigate, and ultimately overcome ion suppression to develop robust and reliable analytical methods.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to address specific issues you may encounter during method development and sample analysis.

Q1: My this compound signal is low, variable, and my calibration curve is non-linear. How do I confirm that ion suppression is the culprit?

A1: Senior Application Scientist's Insight:

Before adjusting your method, you must first confirm that ion suppression is the root cause and identify where in the chromatogram it occurs. The co-elution of matrix components (like salts, phospholipids, or other endogenous compounds) with your analyte is the primary cause of suppression, as these interferences compete for the available charge in the electrospray ionization (ESI) source, reducing the ionization efficiency of your target analyte.[3][4][5] Two key experiments are essential for diagnosis.

Diagnostic Experiment 1: Post-Column Infusion (Qualitative Assessment)

This experiment creates a "suppression map" of your chromatogram, visually identifying the retention time regions where matrix components are interfering with ionization.

Experimental Protocol: Post-Column Infusion (PCI)

  • Setup: Prepare a standard solution of this compound at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).

  • Infusion: Using a syringe pump and a T-piece, infuse this standard solution directly into the mobile phase flow after the analytical column but before the mass spectrometer's ESI source.

  • Baseline Acquisition: Begin acquiring data while infusing the standard into the mobile phase stream from the LC pump. This will establish a stable, elevated baseline signal for the ritalinic acid MRM transition.

  • Injection: Inject a blank, extracted matrix sample (e.g., protein-precipitated plasma or urine that does not contain the analyte).

  • Analysis: Monitor the ritalinic acid signal. Any dips or drops in the stable baseline indicate a region of ion suppression caused by co-eluting matrix components. If a significant dip occurs at the retention time of ritalinic acid, you have confirmed ion suppression is affecting your analysis.[6][7]

PCI_Workflow cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column T_Piece T-Piece Mixer Column->T_Piece LC Eluent + Separated Matrix Syringe_Pump Syringe Pump (Ritalinic Acid Std.) Syringe_Pump->T_Piece Constant Analyte Flow MS Mass Spectrometer (ESI Source) T_Piece->MS

Caption: Post-Column Infusion (PCI) Experimental Setup.

Diagnostic Experiment 2: Post-Extraction Spike (Quantitative Assessment)

This experiment quantifies the percentage of signal loss due to matrix effects.

Experimental Protocol: Post-Extraction Spike

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Analyte standard prepared in mobile phase.

    • Set B (Post-Spike): Blank matrix is extracted first, and then the analyte is spiked into the final, clean extract.

    • Set C (Pre-Spike): Analyte is spiked into the matrix before extraction (this is used to calculate recovery).

  • Analyze and Calculate: Inject all samples and measure the peak area for the analyte. The matrix effect (ME) is calculated as:

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100

  • Interpretation:

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

    • A value of 50% means you are losing half of your signal due to the matrix.

Q2: I've confirmed significant suppression at the retention time of my analyte. What is the most effective way to eliminate it?

A2: Senior Application Scientist's Insight:

Your primary and most powerful tool to combat ion suppression is improving your sample preparation .[3][4][8] The goal is to remove the interfering matrix components before the sample is ever injected. For a polar compound like this compound, the choice of technique is critical.

SamplePrep_DecisionTree Start Start: High Matrix Sample PPT Protein Precipitation (PPT) Start->PPT Fastest, Dirtiest LLE Liquid-Liquid Extraction (LLE) Start->LLE Cleaner, Poor RA Recovery SPE Solid-Phase Extraction (SPE) Start->SPE Cleanest, Most Selective CheckSuppression Suppression Still Present? PPT->CheckSuppression LLE->CheckSuppression SPE->CheckSuppression CheckSuppression->SPE Yes Done Method Optimized CheckSuppression->Done No

Caption: Decision tree for selecting a sample preparation method.

Comparison of Sample Preparation Techniques for this compound
TechniquePrinciplePros for Ritalinic AcidCons for Ritalinic AcidRecommendation
Protein Precipitation (PPT) Add organic solvent (e.g., Acetonitrile) to crash out proteins.Simple, fast, inexpensive.Very dirty. Does not remove phospholipids or salts, which are major sources of suppression.[8][9]Not recommended for achieving low detection limits. Use only for screening if necessary.
Liquid-Liquid Extraction (LLE) Partition analyte between two immiscible liquids.Can provide very clean extracts if the solvent is selective.[3]As a polar zwitterion, Ritalinic Acid has very low recovery in common LLE solvents.[3][10]Generally unsuitable due to poor recovery. A study by Zhang et al. (2016) showed only 25-30% recovery.[10]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly effective and selective. [4] Can remove proteins, salts, and phospholipids.Requires more method development to optimize sorbent, wash, and elution steps.Highly Recommended. Use a mixed-mode or polymeric sorbent designed for polar compounds.[11]
Recommended Protocol: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol provides a robust starting point for cleaning up biological fluids for ritalinic acid analysis.

  • Sorbent Selection: Choose a mixed-mode cation exchange SPE cartridge. This leverages both reversed-phase and ion-exchange mechanisms to retain the amine group on ritalinic acid while allowing neutral and anionic interferences to be washed away.

  • Conditioning: Condition the cartridge with 1 mL of Methanol, followed by 1 mL of Water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak acid buffer (e.g., 2% Formic Acid in water).

  • Loading: Pretreat your sample (e.g., plasma) by diluting 1:1 with the equilibration buffer and load it onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of equilibration buffer to remove salts and polar interferences.

    • Wash 2: 1 mL of Methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic mobile phase neutralizes the positive charge on the analyte, releasing it from the ion-exchange sorbent.

  • Dry-Down & Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute in your initial mobile phase. This step concentrates the analyte and ensures compatibility with your LC conditions.

Q3: I've optimized my sample prep with SPE, but some residual suppression remains. How can I use chromatography to solve this?

A3: Senior Application Scientist's Insight:

If suppression persists after cleanup, the next step is to use chromatographic separation to resolve your analyte from the remaining interferences.[4][5] For a highly polar compound like ritalinic acid, which is often poorly retained on standard C18 columns, this requires looking beyond traditional reversed-phase (RP) methods.

Chromatographic Strategy 1: Gradient Optimization

If you must use a reversed-phase column, ensure ritalinic acid is not eluting at the very beginning of the run (the solvent front), as this is where many highly polar, unretained matrix components will elute and cause maximum suppression.[12]

  • Action: Modify your gradient to have a longer initial hold at a very low organic percentage (e.g., 1-5% Acetonitrile). This may provide some retention for ritalinic acid and move it away from the initial suppression zone.

Chromatographic Strategy 2: Switch to HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for polar analytes. In HILIC, a polar stationary phase is used with a high-organic mobile phase, allowing polar compounds to partition into a water-enriched layer on the surface of the stationary phase.

Comparison of Chromatographic Modes for this compound

ModeStationary PhaseMobile PhaseRetention MechanismSuitability for Ritalinic Acid
Reversed-Phase (RP) Non-polar (e.g., C18)High aqueousHydrophobic interactionPoor. Ritalinic acid is too polar and often elutes in the void volume, co-eluting with salts and causing suppression.
HILIC Polar (e.g., Amide, Silica)High organicPartitioningExcellent. Provides good retention, moving the analyte away from the early-eluting interferences common in RP.
Chromatographic Strategy 3: Mobile Phase Additives

The choice of mobile phase additive can significantly impact ionization efficiency.

  • Buffers: Ammonium formate or ammonium acetate (5-10 mM) are excellent choices for LC-MS. They provide good buffering capacity to ensure consistent analyte ionization state and are volatile, preventing source contamination.[13]

  • Acids/Bases: Small amounts of formic acid (0.1%) or acetic acid can aid in protonation for positive mode ESI and improve peak shape.[14] Trifluoroacetic acid (TFA) should generally be avoided as it is a strong ion-pairing agent that can cause significant ion suppression.[15]

Q4: Can I simply adjust my mass spectrometer's ion source parameters to overcome suppression?

A4: Senior Application Scientist's Insight:

While optimizing ESI source parameters is crucial for maximizing sensitivity, it is generally not an effective strategy for eliminating ion suppression .[6] Ion suppression is a competitive process happening at the droplet surface; if a co-eluting compound is outcompeting your analyte for charge, changing gas temperatures or voltages will not remove that competitor. However, a well-tuned source ensures you are getting the maximum possible signal from the analyte ions that are successfully formed.

Key ESI Parameters for Optimization

A design of experiments (DoE) approach is the most systematic way to optimize source conditions.[16][17]

ParameterFunctionEffect on Ritalinic Acid Signal
Capillary Voltage Creates the potential difference that drives the electrospray.Optimize for a stable spray and maximum signal. Too high can cause discharge.
Drying Gas Temp. Aids in desolvation of droplets.Higher temperatures improve desolvation but can cause thermal degradation of the analyte if too high.
Drying Gas Flow Carries away vaporized solvent.Higher flow improves desolvation but can reduce signal if it deflects the spray cone.
Nebulizer Pressure Controls the formation of the aerosol.Higher pressure creates smaller droplets, which can improve ionization efficiency.
Flow Rate Reduction: Reducing the LC flow rate from analytical scale (0.4-1 mL/min) to micro or nano-flow rates (<1 µL/min) can significantly reduce ion suppression. This is because smaller initial droplets are formed, which have a higher surface-to-volume ratio and desolvate more efficiently, making them more tolerant to non-volatile matrix components like salts.[3][5]

Frequently Asked Questions (FAQs)

  • Q: What exactly is this compound?

    • A: It is the primary and pharmacologically inactive metabolite of methylphenidate (Ritalin). It is formed by the hydrolysis of the methyl ester group and is significantly more polar than the parent drug.[1][2][18]

  • Q: What are the most common molecules that cause ion suppression in biological samples like plasma or urine?

    • A: The primary culprits are endogenous compounds present in high concentrations. In plasma, these are often phospholipids from cell membranes. In both plasma and urine, inorganic salts (e.g., sodium, potassium) are a major source of suppression, especially for analytes eluting early in a reversed-phase chromatogram.[4][12]

  • Q: Is it a valid strategy to just dilute my sample 10-fold to reduce the matrix effect?

    • A: Dilution is a simple and sometimes effective way to reduce the concentration of interfering matrix components.[3][19] However, it also dilutes your analyte by the same factor. This strategy is only viable if your assay has ample sensitivity and the diluted concentration of your analyte is still well above the required limit of quantitation (LOQ).[5] For trace analysis, this is often not a feasible solution.

  • Q: How does using a stable isotope-labeled internal standard (SIL-IS) help? Does it stop suppression?

    • A: A SIL-IS (e.g., this compound-d10) does not prevent or reduce ion suppression. Its critical advantage is that, being chemically identical to the analyte, it co-elutes perfectly and experiences the exact same degree of ion suppression.[4][8] Therefore, the ratio of the analyte peak area to the SIL-IS peak area remains constant even if the absolute signal for both is suppressed. This allows for accurate and precise quantification by correcting for signal loss due to matrix effects and variability in sample preparation.[20][21]

References

  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. hdb.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
  • Ion suppression and phospholipid elution profiles. Chromatograms: methylphenidate and corresponding IS (A).
  • Ion suppression (mass spectrometry). Wikipedia.
  • Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative M
  • Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its applic
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples.
  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Reducing m
  • How to reduce matrix effect and increase analyte signal in extracted samples?. SCIEX.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. University of Alberta.
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC - NIH.
  • Liquid chromatography-electrospray ionization mass spectrometry determination of methylphenidate and ritalinic acid in conventional and non-conventional biological m
  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography.
  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). PubMed.
  • Screening and confirmation of ritalinic acid in urine by LC-MS. Recent Advances In Doping Analysis.
  • Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chrom

Sources

Technical Support Center: Troubleshooting Poor Recovery of L-threo-Ritalinic Acid During Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated guide for researchers, scientists, and drug development professionals encountering challenges with the extraction of L-threo-Ritalinic Acid. As the primary inactive metabolite of methylphenidate (Ritalin), its accurate quantification is crucial for pharmacokinetic and forensic studies.[1][2] Poor recovery during sample preparation is a significant yet common obstacle. This document provides a structured, in-depth approach to troubleshooting, grounded in the physicochemical properties of the analyte and validated extraction principles.

Part 1: Foundational Knowledge & Initial Troubleshooting (FAQs)

This section addresses the most common issues stemming from the inherent chemical nature of this compound.

Q1: I'm experiencing consistently low recovery of this compound using liquid-liquid extraction (LLE). What are the most probable causes?

Low recovery in LLE is almost always tied to the amphoteric nature of this compound and the principles of liquid-liquid partitioning. The key factors are:

  • Suboptimal pH: this compound possesses both a carboxylic acid group (acidic) and a piperidine ring (basic).[3] Its charge state, and therefore its solubility in aqueous versus organic solvents, is highly dependent on the pH of the sample. For effective extraction into an organic solvent, the molecule must be in its neutral, un-ionized form.[4]

  • Incorrect Solvent Choice: The polarity of the extraction solvent is critical. A solvent that is too polar will fail to efficiently partition the analyte from the aqueous sample, while a highly non-polar solvent may not adequately solvate the ritalinic acid molecule.

  • Analyte Stability: this compound can be unstable at certain temperatures. At 25°C, concentrations have been shown to increase over 24 hours, likely due to the degradation of the parent compound, methylphenidate.[5][6] This underscores the importance of appropriate sample handling and storage.

Q2: What are the key physicochemical properties of this compound that I need to consider for extraction?

Understanding these properties is fundamental to designing a robust extraction protocol.

PropertyValueImplication for Extraction
Molecular Weight 219.28 g/mol A relatively small molecule, generally amenable to standard extraction techniques.[7][8][9]
pKa (Strongest Acidic) ~3.73The carboxylic acid group will be deprotonated (negatively charged) at a pH above this value.[3]
pKa (Strongest Basic) ~10.08The piperidine ring will be protonated (positively charged) at a pH below this value.[3]
LogP -0.32 to -0.36The negative LogP value indicates that this compound is inherently polar and prefers the aqueous phase, making its extraction into an organic solvent challenging without optimization.[3]

Part 2: In-Depth Troubleshooting & Protocol Optimization

This section provides detailed, step-by-step guidance for resolving specific extraction challenges.

Issue 1: Optimizing pH for Liquid-Liquid Extraction (LLE)

The Problem: Your LLE protocol is yielding recoveries below the desired 70-80%. You suspect a pH mismatch is the culprit.

The Scientific Rationale: To maximize the partitioning of an amphoteric compound like this compound into an organic solvent, the pH of the aqueous phase should be adjusted to its isoelectric point (pI). At the pI, the molecule has a net neutral charge, minimizing its aqueous solubility. The pI can be estimated as the average of the two pKa values: (3.73 + 10.08) / 2 ≈ 6.9. Experimental optimization around this theoretical value is crucial.

Experimental Protocol for pH Optimization:

  • Prepare Sample Aliquots: Divide a pooled sample into at least five equal aliquots.

  • pH Adjustment: Adjust the pH of each aliquot to a different value, bracketing the estimated pI (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0). Use a suitable buffer (e.g., phosphate buffer) to ensure pH stability.

  • Perform LLE: Execute your standard LLE protocol on each pH-adjusted sample.

  • Analysis: Analyze the resulting extracts using your LC-MS/MS method.

  • Evaluate Recovery: Calculate the recovery for each pH point and identify the optimum.

Logical Flow for pH Optimization:

Caption: Workflow for LLE pH optimization.

Issue 2: Poor Recovery Using Solid-Phase Extraction (SPE)

The Problem: You are using a reversed-phase (e.g., C18) SPE cartridge and observing significant analyte loss during the sample loading and washing steps.

The Scientific Rationale: Reversed-phase SPE relies on hydrophobic interactions for analyte retention. Given the polar nature of this compound, it is essential to maximize its hydrophobicity during the loading phase. This is achieved by adjusting the sample pH to the pI, thereby neutralizing the molecule and increasing its affinity for the non-polar stationary phase. The wash and elution steps must also be carefully optimized to remove interferences without prematurely eluting the analyte. Several studies have successfully employed SPE for the extraction of ritalinic acid from biological matrices like urine and blood.[5][10][11]

Detailed SPE Protocol and Troubleshooting Steps:

  • Conditioning:

    • Action: Wash the cartridge with 1-2 cartridge volumes of methanol.

    • Rationale: To solvate the C18 chains and activate the stationary phase.

  • Equilibration:

    • Action: Equilibrate with 1-2 cartridge volumes of a buffer at the optimized pH (~6.9).

    • Rationale: To prepare the cartridge environment for the sample and ensure the pH is optimal for analyte retention upon loading.

  • Sample Loading:

    • Action: Adjust the sample pH to ~6.9 and dilute with the equilibration buffer. Load the sample slowly.

    • Rationale: Neutralizing the analyte maximizes its retention on the non-polar stationary phase. Slow loading allows for sufficient interaction time.

  • Washing (Critical Step):

    • Action: Wash with a weak organic solvent solution (e.g., 5% methanol in the equilibration buffer).

    • Rationale: To remove polar interferences without eluting the retained this compound. If a stronger wash is needed, incrementally increase the organic content and monitor for analyte breakthrough.

  • Elution:

    • Action: Elute with a solvent strong enough to disrupt the hydrophobic interaction, such as methanol or acetonitrile. The addition of a small amount of acid (e.g., 2% acetic acid) or base (e.g., 5% ammonia) to the elution solvent can improve recovery.[11]

    • Rationale: The organic solvent disrupts the hydrophobic binding. Modifying the pH during elution ionizes the analyte, decreasing its affinity for the stationary phase and facilitating its release.

SPE Troubleshooting Diagram:

SPE_Troubleshooting cluster_loading Loading Issues cluster_washing Washing Issues cluster_elution Elution Issues start Low SPE Recovery pH_check Is sample pH at pI (~6.9)? start->pH_check pH_check->start No, adjust pH loading_speed Is loading speed slow? pH_check->loading_speed Yes loading_speed->start wash_strength Is wash solvent too strong? loading_speed->wash_strength Yes analyte_loss Analyze wash fraction for analyte. wash_strength->analyte_loss Yes elution_strength Is elution solvent strong enough? wash_strength->elution_strength No analyte_loss->wash_strength Decrease organic % elution_strength->elution_strength No, increase organic % elution_pH Is elution pH modified (acidic/basic)? elution_strength->elution_pH Yes elution_pH->elution_pH No, add acid/base

Caption: Decision tree for troubleshooting SPE.

Issue 3: Impact of Matrix Effects on LC-MS/MS Analysis

The Problem: Your post-extraction analysis shows inconsistent results, peak tailing, or signs of ion suppression/enhancement.

The Scientific Rationale: Matrix effects occur when co-eluting compounds from the biological sample interfere with the ionization of the target analyte in the mass spectrometer source.[12][13][14] This can lead to inaccurate quantification. Inadequate sample cleanup is the primary cause.

Mitigation Strategies:

  • Improve Sample Cleanup: If using LLE, consider a back-extraction step. If using SPE, optimize the wash step as described above. A more selective SPE sorbent (e.g., mixed-mode) may also be beneficial.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d10) is the most effective way to compensate for matrix effects.[15][16] It will co-elute with the analyte and experience the same ionization effects, allowing for accurate ratiometric quantification.

  • Chromatographic Separation: Ensure your LC method provides adequate separation of this compound from the bulk of the matrix components, especially early-eluting salts and phospholipids.

References

  • Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography. (n.d.). National Library of Medicine. Retrieved January 10, 2026, from [Link]

  • Arvidsson, M., et al. (2019). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology. Retrieved January 10, 2026, from [Link]

  • Zhang, C., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B. Retrieved January 10, 2026, from [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved January 10, 2026, from [Link]

  • Smith, C. R., & Swortwood, M. J. (2022). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Journal of Analytical Toxicology. Retrieved January 10, 2026, from [Link]

  • Zhu, Y., et al. (2016). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 10, 2026, from [Link]

  • Enders, J. R., et al. (2019). Ritalinic acid in urine: Impact of age and dose. Journal of Analytical Toxicology. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). Ritalinic acid, D-threo-. Retrieved January 10, 2026, from [Link]

  • Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • BioOrganics. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

  • Smith, C. R., & Swortwood, M. J. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology. Retrieved January 10, 2026, from [Link]

  • Zhang, C., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • DeCaprio, A. P., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B. Retrieved January 10, 2026, from [Link]

  • Human Metabolome Database. (n.d.). Ritalinic acid (HMDB0042008). Retrieved January 10, 2026, from [Link]

  • Thomsen, R., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. Retrieved January 10, 2026, from [Link]

  • Zhang, C., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B. Retrieved January 10, 2026, from [Link]

  • Peeref. (n.d.). Low metabolite recovery after extraction. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). Dthis compound Hydrochloride. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). Resolution of ritalinic acid salt.
  • Thomsen, R., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Ramos, L., et al. (2000). Liquid-liquid extraction using 96-well plate format in conjunction with liquid chromatography/tandem mass spectrometry for quantitative determination of methylphenidate (Ritalin) in human plasma. Rapid Communications in Mass Spectrometry. Retrieved January 10, 2026, from [Link]

  • Wikipedia. (n.d.). Ritalinic acid. Retrieved January 10, 2026, from [Link]

  • Shuman, J. L., et al. (2018). An improved method for extraction of polar and charged metabolites from cyanobacteria. Metabolomics. Retrieved January 10, 2026, from [Link]

  • Takeda, H., et al. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Chromatography & Separation Techniques. Retrieved January 10, 2026, from [Link]

  • Matuszewski, B. K. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Therapeutic Drug Monitoring. Retrieved January 10, 2026, from [Link]

  • Matuszewski, B. K. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Therapeutic Drug Monitoring. Retrieved January 10, 2026, from [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. (n.d.). SciELO. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). Low-temperature synthesis of methylphenidate hydrochloride.
  • Yuan, M., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Retrieved January 10, 2026, from [Link]

  • BioProcess International. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). Methylphenidate. Retrieved January 10, 2026, from [Link]

  • Pragst, F., et al. (n.d.). Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. GTFCh. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

  • Ramos, L., et al. (2000). Liquid-liquid extraction using 96-well plate format in conjunction with liquid chromatography/tandem mass spectrometry for quantitative determination of methylphenidate (Ritalin) in human plasma. Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • Quick Company. (n.d.). A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Retrieved January 10, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof.
  • Google Patents. (n.d.). Low-Temperature Synthesis of Methylphenidate Hydrochloride.
  • Miraeei, S. N., et al. (2017). Extraction, preconcentration, and determination of methylphenidate in urine sample using solvent bar microextraction in combination with high-performance liquid chromatography. Journal of the Iranian Chemical Society. Retrieved January 10, 2026, from [Link]

  • Erowid. (n.d.). Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride. Retrieved January 10, 2026, from [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • Drugfuture. (n.d.). RITALINIC ACID HYDROCHLORIDE, D-THREO-. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Method Refinement for Sensitive Detection of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the sensitive detection of L-threo-Ritalinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the bioanalysis of this critical metabolite of methylphenidate.

Introduction to this compound Analysis

This compound (RA) is the primary and pharmacologically inactive metabolite of methylphenidate (MPH), a widely prescribed medication for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2][3] Accurate and sensitive quantification of RA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations.[4][5] Due to its polar and amphoteric nature, the analysis of RA can present several challenges, including poor retention in reversed-phase chromatography, significant matrix effects, and the need for chiral separation to distinguish it from its enantiomer.[6][7]

This guide provides practical solutions and theoretical explanations to help you refine your analytical methods for robust and reliable detection of this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the analysis of this compound.

Issue 1: Low Sensitivity or Inability to Reach the Desired Lower Limit of Quantification (LLOQ)

Possible Causes & Solutions:

  • Suboptimal Ionization in Mass Spectrometry:

    • Explanation: this compound is an amphoteric molecule, and its ionization efficiency is highly dependent on the pH of the mobile phase.[7] Electrospray ionization (ESI) in positive mode is commonly used for its detection.[4][8]

    • Recommendation: Acidify the mobile phase with additives like formic acid (typically 0.1%) to promote protonation and enhance the signal in positive ESI mode.[7] Ensure the final pH of your mobile phase is optimal for the ionization of your analyte.

  • Inefficient Sample Extraction and Cleanup:

    • Explanation: Biological matrices such as plasma, blood, and urine are complex and contain numerous endogenous components that can interfere with the analysis and suppress the analyte signal.[8][9] A robust sample preparation method is essential to remove these interferences.

    • Recommendation:

      • Solid-Phase Extraction (SPE): Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms are highly effective for extracting polar and amphoteric compounds like RA.[7][10]

      • Liquid-Liquid Extraction (LLE): While less common for the simultaneous extraction of MPH and RA due to their differing polarities, LLE can be optimized.[6] However, SPE is often preferred for better recovery and cleaner extracts for RA.[7]

      • Protein Precipitation: This is a simpler method but may result in significant matrix effects.[5] If used, ensure adequate dilution of the supernatant before injection.[11]

  • Matrix Effects Leading to Ion Suppression:

    • Explanation: Co-eluting matrix components can compete with the analyte for ionization in the mass spectrometer source, leading to a suppressed signal.[9] This is a common issue in bioanalysis, especially with "dilute-and-shoot" methods.[12]

    • Recommendation:

      • Improve Chromatographic Separation: Optimize your gradient to separate RA from the bulk of the matrix components.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for Ritalinic Acid (e.g., (±)-threo-RA-d10) can effectively compensate for matrix effects and improve accuracy and precision.[10][12]

      • Evaluate Different Extraction Techniques: As mentioned, SPE generally provides cleaner extracts than protein precipitation, thus reducing matrix effects.[7][9]

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase:

    • Explanation: The basic nitrogen in the piperidine ring of Ritalinic Acid can interact with residual silanol groups on C18 columns, leading to peak tailing.

    • Recommendation:

      • Use a Modern, End-capped Column: Columns with advanced end-capping are designed to minimize silanol interactions.

      • Employ a PFP (Pentafluorophenyl) Column: PFP columns offer alternative selectivity and can provide excellent peak shape for polar and basic compounds.[4][8]

      • Mobile Phase Additives: The addition of a small amount of an amine modifier (e.g., dimethyloctylamine) to the mobile phase can help to block active sites on the stationary phase and improve peak shape.[13]

  • Inappropriate Mobile Phase pH:

    • Explanation: The pH of the mobile phase affects the ionization state of the analyte. If the pH is close to the pKa of Ritalinic Acid, you may observe peak splitting or broadening.

    • Recommendation: Maintain a mobile phase pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form. For positive ESI, a low pH (e.g., around 3) is generally preferred.[13]

Issue 3: Inaccurate Quantification and High Variability Between Replicates

Possible Causes & Solutions:

  • Analyte Instability in the Matrix:

    • Explanation: Methylphenidate can degrade to Ritalinic Acid in biological samples, especially at room temperature.[14] This can lead to artificially elevated RA concentrations if samples are not handled and stored correctly.

    • Recommendation:

      • Immediate Sample Processing and Freezing: Process samples as quickly as possible after collection.

      • Acidification of Plasma Samples: Adding a small amount of formic acid to plasma samples immediately after collection can help to prevent the hydrolysis of MPH.[15]

      • Optimal Storage Conditions: Store samples at -20°C or lower to ensure long-term stability.[14] Studies have shown that RA is stable for at least 5 months at -20°C.[14]

  • Lack of Isomeric Separation:

    • Explanation: Ritalinic Acid has a chiral center, and different enantiomers may have different pharmacological or toxicological profiles.[16] Most standard reversed-phase columns will not separate these enantiomers.

    • Recommendation: If enantioselective analysis is required, a chiral stationary phase is necessary. Protein-based columns, such as those with alpha1-acid glycoprotein, have been successfully used for the chiral separation of Ritalinic Acid enantiomers.[13] Supercritical fluid chromatography (SFC) is also an effective technique for chiral separations of MPH and its metabolites.[17]

Frequently Asked Questions (FAQs)

Q1: What is the most recommended analytical technique for the sensitive detection of this compound?

A1: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound in biological matrices.[4][5][8][9] This technique offers high sensitivity, allowing for the detection of low ng/mL concentrations, and the specificity of multiple reaction monitoring (MRM) minimizes interference from other compounds.[5][12]

Q2: How should I prepare my samples for this compound analysis?

A2: The optimal sample preparation method depends on the biological matrix and the required sensitivity.

  • Solid-Phase Extraction (SPE): This is often the preferred method for complex matrices like blood and plasma as it provides excellent sample cleanup and concentration.[6][9] Mixed-mode SPE cartridges are particularly effective.[7][10]

  • Protein Precipitation: A simpler and faster method, suitable for high-throughput screening. However, it may result in more significant matrix effects.[5]

  • "Dilute-and-Shoot": This approach is common for urine and oral fluid samples where the analyte concentration is expected to be higher and the matrix is less complex.[8][12]

Q3: What are the typical mass transitions for this compound in LC-MS/MS analysis?

A3: In positive electrospray ionization mode, the protonated molecule [M+H]⁺ is the precursor ion. The specific product ions will depend on the collision energy and the instrument used. It is always recommended to optimize these parameters on your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Ritalinic Acid220.184.1, 91.1
Methylphenidate234.284.1

Note: These are commonly reported transitions. Optimization is crucial for your specific method.

Q4: Is a chiral separation necessary for all analyses of this compound?

A4: Not necessarily. For many applications, such as general therapeutic drug monitoring or forensic screening where the total concentration of the threo-diastereomer is sufficient, an achiral method is adequate.[5] However, for detailed pharmacokinetic studies or research investigating the differential effects of enantiomers, a chiral separation method is essential.[13][16][17]

Q5: How can I mitigate matrix effects in my assay?

A5: Mitigating matrix effects is a critical aspect of method development.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix-induced signal suppression or enhancement.[10][12]

  • Optimize Chromatography: Ensure baseline separation of your analyte from interfering matrix components.

  • Improve Sample Cleanup: Employ a more rigorous sample preparation technique, such as SPE, to remove a larger portion of the matrix.[7][9]

  • Dilution: For less sensitive assays, diluting the sample can significantly reduce matrix effects.[11]

Visualizing the Workflow and Concepts
Diagram 1: General Workflow for this compound Analysis

RA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Extraction Extraction (SPE, LLE, or PP) Sample->Extraction Matrix Removal Cleanup Evaporation & Reconstitution Extraction->Cleanup LC LC Separation (Reversed-Phase or Chiral) Cleanup->LC MS MS/MS Detection (ESI+, MRM) LC->MS Ionization Quant Quantification (using IS) MS->Quant Report Final Report Quant->Report

Caption: A generalized workflow for the analysis of this compound.

Diagram 2: Metabolic Pathway of Methylphenidate to Ritalinic Acid

Metabolism_Pathway MPH Methylphenidate (MPH) (Active Drug) RA Ritalinic Acid (RA) (Inactive Metabolite) MPH->RA De-esterification Enzyme Carboxylesterase 1 (CES1) in Liver Enzyme->MPH catalyzes

Caption: The primary metabolic conversion of Methylphenidate to Ritalinic Acid.

References

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. (2012). ResearchGate. Available at: [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. (n.d.). ResearchGate. Available at: [Link]

  • Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. (2012). ResearchGate. Available at: [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. (2022). ResearchGate. Available at: [Link]

  • Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. (2000). ResearchGate. Available at: [Link]

  • Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. (2012). PubMed. Available at: [Link]

  • Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. (2003). PubMed. Available at: [Link]

  • Extraction, preconcentration, and determination of methylphenidate in urine sample using solvent bar microextraction in combinat. (2017). ResearchGate. Available at: [Link]

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. (2011). PubMed. Available at: [Link]

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). (2018). PubMed. Available at: [Link]

  • LC-MS/MS assay of methylphenidate: Stability and pharmacokinetics in human. (2010). ResearchGate. Available at: [Link]

  • Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. (n.d.). gtfch.org. Available at: [Link]

  • Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. (2016). ResearchGate. Available at: [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. (n.d.). scielo.br. Available at: [Link]

  • Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. (2000). PubMed. Available at: [Link]

  • Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. (2003). PubMed. Available at: [Link]

  • Ritalinic acid. (2023). Wikipedia. Available at: [Link]

  • Separation of ritalin racemate and its by-product racemates by capillary electrophoresis. (1997). PubMed. Available at: [Link]

  • A reproducible gas chromatographic mass spectrometric assay for low levels of methylphenidate and ritalinic acid in blood and urine. (1975). PubMed. Available at: [Link]

  • Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. (2021). PubMed. Available at: [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. (2023). PubMed. Available at: [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in. (2019). springer.com. Available at: [Link]

  • Ritalinic acid – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping. (2010). PubMed Central. Available at: [Link]

Sources

Technical Support Center: Isomeric Analysis of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of L-threo-Ritalinic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoisomeric separation and quantification. Given that the pharmacological and pharmacokinetic profiles of methylphenidate's metabolites are highly dependent on their stereochemistry, robust and reliable analytical methods are paramount.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, particularly isomeric interference.

Methylphenidate has two chiral centers, resulting in four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The primary metabolite, ritalinic acid, retains these chiral centers.[3][4] Consequently, any analytical method must be able to distinguish between these forms to provide meaningful data. This is not only a technical necessity but also a regulatory expectation, as outlined in guidelines from bodies like the FDA, which emphasize the need for stereochemically specific assays in drug development.[5][6][7][8]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the analysis of this compound and its isomers.

Q1: What is isomeric interference in the context of ritalinic acid analysis?

Isomeric interference refers to the co-elution or inability to adequately separate the different stereoisomers of ritalinic acid (d-threo, l-threo, d-erythro, l-erythro) during chromatographic analysis. Since isomers often have very similar physicochemical properties, achieving separation can be challenging. This interference can lead to inaccurate quantification of the target isomer, this compound, compromising the integrity of pharmacokinetic, pharmacodynamic, or toxicological data.

Q2: Why is the separation of ritalinic acid isomers so critical?

The stereoisomers of methylphenidate exhibit different pharmacological activities and metabolic rates.[1][2][9] The d-threo-enantiomer is primarily responsible for the desired therapeutic effects.[3][10] The body metabolizes the enantiomers of methylphenidate at different rates, leading to varying concentrations of the corresponding ritalinic acid isomers.[9] Therefore, to accurately understand the metabolism and clearance of the active drug component, it is essential to quantify each isomer separately. Regulatory agencies, such as the FDA, mandate the characterization of the stereoisomeric composition of new drugs and their metabolites.[6][11]

Q3: What are the most effective analytical techniques for resolving ritalinic acid isomers?

Chiral High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and robust technique for this purpose.[3][12][13] Other successful methods include chiral Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).[2][4][9] The choice of technique often depends on sample matrix, required sensitivity, and available instrumentation. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices like plasma or urine.[14][15]

Q4: How do I select the appropriate chiral stationary phase (CSP) for my LC method?

The selection of the CSP is the most critical factor for successful chiral separation.[16] For ritalinic acid and methylphenidate, several types of CSPs have proven effective:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are a common first choice due to their broad applicability.[16]

  • Protein-based CSPs: Columns based on proteins like α1-acid glycoprotein have demonstrated excellent selectivity for ritalinic acid isomers.[17]

  • Macrocyclic Antibiotic CSPs: Chiral selectors like vancomycin have been successfully used for the enantiomeric separation of methylphenidate and can be applied to ritalinic acid.[18]

The choice should be guided by literature, application notes, and empirical testing with your specific isomeric mixture.

Q5: What are the key mobile phase parameters to optimize for better chiral separation?

Once a suitable CSP is chosen, mobile phase optimization is crucial. Key parameters include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol) significantly impact retention and selectivity.

  • Additives: Small amounts of acidic or basic additives (e.g., formic acid, ammonium acetate, diethylamine) can improve peak shape and resolution by minimizing unwanted interactions with the stationary phase.[16] Be aware that additives can have persistent "memory effects" on the column.[19]

  • pH: The pH of the mobile phase can influence the ionization state of ritalinic acid, affecting its interaction with the CSP.

A systematic approach, such as screening different solvent combinations and additive concentrations, is recommended.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your analysis.

Issue 1: Poor or No Chiral Resolution

Symptoms:

  • Peaks for different isomers are co-eluting or appearing as a single, broad peak.

  • Resolution factor (Rs) is below the generally accepted value of 1.5.

  • Inconsistent separation between runs.

Workflow for Troubleshooting Poor Resolution:

G start Poor Resolution Observed check_method Verify Method Parameters (Column, Mobile Phase, Temp, Flow Rate) start->check_method check_method->start Error Found & Corrected optimize_mp Optimize Mobile Phase check_method->optimize_mp Parameters Correct change_csp Select Different Chiral Stationary Phase (CSP) optimize_mp->change_csp No Improvement optimize_flow Adjust Flow Rate (Try Lower Rate) optimize_mp->optimize_flow Minor Improvement change_csp->optimize_mp New Column Installed optimize_temp Vary Column Temperature optimize_flow->optimize_temp confirm_standard Confirm Standard Identity and Purity optimize_temp->confirm_standard confirm_standard->optimize_mp Standard OK, Resolution Poor success Resolution Achieved confirm_standard->success Resolution Acceptable

Caption: Troubleshooting workflow for poor chiral resolution.

Detailed Steps & Causality:

  • Verify Method Parameters: First, ensure that the implemented method matches the intended protocol. Simple errors in mobile phase preparation, column selection, or instrument settings are common sources of failure.

  • Optimize Mobile Phase Composition: Chiral recognition is highly sensitive to the mobile phase.[16]

    • Action: Systematically vary the percentage of the organic modifier (e.g., in 2-5% increments). A lower percentage of a stronger solvent will increase retention time, potentially allowing for better separation.

    • Causality: Changing the solvent polarity alters the interactions between the analytes and the CSP, which is the basis of chiral separation.

  • Adjust Flow Rate: Often, a lower flow rate improves chiral resolution.[16]

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min).

    • Causality: A lower flow rate increases the residence time of the analytes on the column, allowing more time for enantioselective interactions to occur, thus enhancing separation.

  • Vary Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Action: Test temperatures both above and below your current setting (e.g., in 5 °C increments).

    • Causality: Temperature changes can alter the flexibility of the chiral selector and the analyte, potentially leading to stronger or weaker binding and thus affecting resolution. The effect is not always predictable and must be tested empirically.[16]

  • Select a Different Chiral Stationary Phase (CSP): If optimization of mobile phase, flow rate, and temperature fails, the chosen CSP may not be suitable for this specific separation.

    • Action: Switch to a column with a different chiral selector (e.g., from a cellulose-based to a protein-based CSP).

    • Causality: Different CSPs utilize distinct chiral recognition mechanisms (e.g., hydrogen bonding, π-π interactions, inclusion complexation).[18] An alternative CSP may offer the specific interactions needed to resolve the ritalinic acid isomers.

Issue 2: Inaccurate or Inconsistent Quantitation

Symptoms:

  • High coefficient of variation (%CV) in quality control samples.

  • Poor linearity in the calibration curve.

  • Inaccurate results for spiked matrix samples (poor recovery).

Potential Causes & Solutions:

Potential Cause Underlying Mechanism Recommended Solution
Matrix Effects Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate measurements.[20][21][22]1. Improve Sample Preparation: Use a more rigorous extraction method like Solid-Phase Extraction (SPE) to remove interfering components.[12] 2. Dilute the Sample: A simple "dilute-and-shoot" approach can minimize matrix effects, provided the analyte concentration remains above the limit of quantification.[14] 3. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d10) will co-elute and experience the same matrix effects as the analyte, effectively normalizing the response.[14]
Isomeric Interconversion The stereochemistry of the analyte may change during sample preparation or storage, especially under non-optimal pH or temperature conditions.1. Control pH and Temperature: Ensure all sample handling and storage steps are performed under controlled, mild conditions. Avoid exposure to strong acids, bases, or high temperatures. 2. Validate Stability: Perform stability studies of the isomers in the biological matrix under the expected experimental conditions.[3]
Poor Peak Shape Asymmetric peaks (tailing or fronting) lead to inconsistent integration and, therefore, inaccurate quantification.[23]1. Address Tailing: Add a mobile phase modifier (e.g., 0.1% formic acid or a small amount of a basic amine) to block active sites on the stationary phase.[16] 2. Address Fronting: This often indicates column overload. Reduce the injection volume or dilute the sample.[24] 3. Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[16]
Issue 3: Drifting Retention Times

Symptoms:

  • The retention times for analyte peaks gradually shift over the course of an analytical run.

Systematic Approach to Diagnosing Drifting Retention Times:

G start Retention Time Drift check_pump Check HPLC Pump Performance (Pressure Fluctuations, Leaks) start->check_pump check_mp Inspect Mobile Phase (Evaporation, Proper Mixing) check_pump->check_mp Pump OK stable Retention Times Stable check_pump->stable Pump Issue Fixed equilibrate Ensure Adequate Column Equilibration Time check_mp->equilibrate Mobile Phase OK check_mp->stable MP Remade check_column Evaluate Column Health flush_column Flush Column with Strong Solvent check_column->flush_column Contamination Suspected equilibrate->check_column Equilibration Sufficient equilibrate->stable Increased Equilibration replace_column Replace Column flush_column->replace_column Flush Fails flush_column->stable Flush Successful replace_column->stable

Caption: Diagnostic workflow for unstable retention times.

Causality and Corrective Actions:

  • HPLC System Issues: Inconsistent flow from the pump is a primary cause of retention time drift. Check for pressure fluctuations, listen for unusual pump noises, and inspect for leaks.

  • Mobile Phase Inconsistency: The composition of the mobile phase can change over time due to the evaporation of more volatile components.[16] Ensure bottles are capped and that the mobile phase is well-mixed and degassed.

  • Inadequate Column Equilibration: Chiral stationary phases can take longer to equilibrate than standard reversed-phase columns. If retention times are drifting at the beginning of a run, increase the equilibration time.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate on the column, altering the stationary phase chemistry and causing retention time shifts.[25] Implement a robust column wash procedure between runs using a strong solvent.

  • Column Degradation: Over time and after many injections, the stationary phase can degrade, especially under harsh pH or temperature conditions. If other troubleshooting steps fail, the column may need to be replaced.[25]

By following these structured troubleshooting guides and understanding the underlying scientific principles, you can effectively address the challenges of isomeric interference in this compound analysis and ensure the generation of accurate, reliable, and defensible data.

References

  • Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d - HARVEST (uSask). (n.d.). Retrieved from [Link]

  • Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. (n.d.). HARVEST (uSask). Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. Retrieved from [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023). ACS Omega. Retrieved from [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. (2021). ResearchGate. Retrieved from [Link]

  • Development of New Stereoisomeric Drugs. (1992). U.S. Food and Drug Administration. Retrieved from [Link]

  • Separation of ritalin racemate and its by-product racemates by capillary electrophoresis. (2002). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. (2012). Journal of Analytical Toxicology. Retrieved from [Link]

  • The FDA Perspective on the Development of Stereoisomers. (1989). Chirality. Retrieved from [Link]

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). (2018). Journal of Chromatography B. Retrieved from [Link]

  • FDA Development of new stereoisomeric drugs. (n.d.). ECA Academy. Retrieved from [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. (2017). International Journal of PharmTech Research. Retrieved from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. Retrieved from [Link]

  • FDA's policy statement for the development of new stereoisomeric drugs. (1992). Chirality. Retrieved from [Link]

  • Matrix effect in bioanalysis: An overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Kinetic analysis of enantiomers of threo-methylphenidate and its metabolite in two healthy subjects after oral administration as determined by a gas chromatographic-mass spectrometric method. (1990). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. (2023). Drug Testing and Analysis. Retrieved from [Link]

  • Liquid chromatography-electrospray ionization mass spectrometry determination of methylphenidate and ritalinic acid in conventional and non-conventional biological matrices. (2009). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system. (2006). CNS Drugs. Retrieved from [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. (2025). Retrieved from [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). BioProcess International. Retrieved from [Link]

  • Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. (2011). ResearchGate. Retrieved from [Link]

  • Chromatographic and electrophoretic strategies for the chiral separation and quantification of d- and l-threo methylphenidate in biological matrices. (2014). Biomedical Chromatography. Retrieved from [Link]

  • Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. (2011). Semantic Scholar. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). In Encyclopedia of Analytical Chemistry. Retrieved from [Link]

  • Liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry enantiomeric separation of dl-threo-methylphenidate, (Ritalin) using a macrocyclic antibiotic as the chiral selector. (1998). Semantic Scholar. Retrieved from [Link]

Sources

Enhancing the stability of L-threo-Ritalinic Acid in stored samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: L-threo-Ritalinic Acid Stability

Introduction: Welcome to the technical support guide for this compound (RA), the primary and inactive metabolite of methylphenidate (MPH). Accurate quantification of RA is critical for pharmacokinetic, clinical, and forensic studies. However, the stability of RA and its parent compound, MPH, in biological samples is a significant challenge. Uncontrolled degradation can lead to inaccurate measurements, compromising data integrity. This guide provides in-depth, field-proven insights and protocols to enhance the stability of this compound in your stored samples, ensuring the reliability and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

Q1: What is this compound, and why is its stability a major concern?

A1: this compound is the main breakdown product of methylphenidate, a widely prescribed CNS stimulant. Methylphenidate is metabolized in the liver by the carboxylesterase 1 (CES1) enzyme, which hydrolyzes the ester group to form ritalinic acid.[1][2] The stability issue is twofold:

  • In-vitro Hydrolysis of Parent Drug: The primary challenge is the rapid in-vitro enzymatic hydrolysis of the parent drug, methylphenidate, into ritalinic acid in biological samples, especially blood and plasma. This process, if not halted, artificially inflates the concentration of RA, leading to a gross overestimation of the metabolite and an underestimation of the parent drug.[3][4][5]

  • Analyte Instability: Ritalinic acid itself can be susceptible to degradation under suboptimal pH and temperature conditions, although it is generally more stable than its parent compound.

Q2: What are the primary mechanisms of Ritalinic Acid concentration changes in my samples post-collection?

A2: The concentration of Ritalinic Acid can be artificially altered by two main chemical processes:

  • Enzymatic Hydrolysis: This is the most significant factor. Esterase enzymes present in blood/plasma remain active after sample collection and will continue to convert MPH to RA.[2] A study showed that at room temperature (~25°C), RA concentrations in blood can increase by 53% in just 24 hours due to the breakdown of MPH.[3][4][5]

  • pH-Dependent Spontaneous Hydrolysis: Methylphenidate can also undergo non-enzymatic, spontaneous hydrolysis into ritalinic acid. This reaction is pH-dependent, with stability being compromised under certain pH conditions.[6][7] While this is a lesser concern than enzymatic activity in plasma, it can be a factor in other matrices or improperly buffered solutions.

  • Bacterial Degradation: In matrices like urine or environmental samples, bacteria can use ritalinic acid as a carbon and nitrogen source, leading to its degradation and a decrease in concentration.[8][9][10]

Q3: I'm seeing high variability in my results. Could this be a stability issue?

A3: Absolutely. High variability between replicate samples or a consistent decrease in MPH concentration with a corresponding increase in RA concentration over a short period are classic indicators of sample instability. If samples are left at room temperature for even a few hours before processing or freezing, significant degradation of MPH to RA can occur, making data interpretation difficult and unreliable.[3][4]

Part 2: Troubleshooting Guide - From Collection to Storage

Issue 1: Rapid increase in Ritalinic Acid concentration in freshly collected blood/plasma samples.
  • Root Cause Analysis: This is almost certainly due to the ongoing activity of plasma esterases (like CES1) after the blood draw. These enzymes are highly efficient at hydrolyzing methylphenidate to ritalinic acid at room temperature.[2][3]

  • Preventative Protocol: Sample Collection with Esterase Inhibitors

    • Causality: To prevent enzymatic degradation, you must inhibit the esterases immediately upon collection. The most common and effective method is using a collection tube containing sodium fluoride (NaF) . NaF is a general enzyme inhibitor that effectively halts esterase activity.

    • Step-by-Step Protocol:

      • Select the Right Tube: For blood collection, use vacuum tubes containing sodium fluoride and potassium oxalate (typically a grey-top tube). The potassium oxalate acts as an anticoagulant, while NaF inhibits the enzymes.

      • Immediate Inversion: Immediately after collection, gently invert the tube 8-10 times to ensure the NaF is thoroughly mixed with the blood.

      • Prompt Cooling: Place the sample on ice or in a refrigerated rack immediately. Do not let it sit at room temperature.

      • Centrifugation: Centrifuge the sample within one hour of collection (e.g., at 1500 x g for 10 minutes) to separate the plasma.

      • Transfer and Freeze: Immediately transfer the resulting plasma into clearly labeled polypropylene tubes and store them at -20°C or, preferably, -80°C .[3][4][11]

Issue 2: Analyte loss or inconsistent results after long-term storage or freeze-thaw cycles.
  • Root Cause Analysis: Ritalinic acid, while more stable than MPH, is not indestructible. Repeated freeze-thaw cycles can degrade analytes. Furthermore, storage at suboptimal temperatures allows for slow degradation over time.

  • Best Practices for Long-Term Stability & Storage:

    • Causality: Ultra-low temperatures (-80°C) are the gold standard for long-term storage because they significantly slow down all chemical and enzymatic degradation processes. Aliquoting prevents the degradation associated with thawing and re-freezing the entire sample.

    • Protocol:

      • Aliquot Samples: After plasma separation, divide the sample into multiple smaller aliquots before the initial freeze. This allows you to thaw only the amount needed for a single analysis, preserving the integrity of the remaining stock.

      • Optimal Storage Temperature: For long-term stability (months), storing samples at -80°C is strongly recommended. Studies have shown that both methylphenidate and ritalinic acid are stable for at least 5 months at -20°C, but -80°C provides a greater margin of safety.[3][4][5]

      • Urine Sample Handling: For urine, which is generally less prone to the rapid enzymatic conversion seen in blood, the main concerns are pH and bacterial growth.[8][12] Ensure samples are collected in sterile containers and frozen promptly. Refrigerated urine is typically stable for about a week, while frozen samples can be stable for several months.[13][14][15]

Part 3: Data Summaries & Visual Workflows

Table 1: Temperature-Dependent Stability of Methylphenidate (MPH) and Ritalinic Acid (RA) in Blood/Plasma
TemperatureTimeframeObservation for MPHObservation for RARecommendation
35°C 24 hours~65% loss observed.[3][4]Concentration increased by 244%.[3][4]Unacceptable. Avoid exposure.
Room Temp (~25°C) 24 hours~20% loss observed.[3][4][5]Concentration increased by 53%.[3][4][5]Unacceptable. Process immediately.
Refrigerated (4°C) 1 WeekStable (within ±17% change).[3][4][5]Stable (within ±17% change).[3][4][5]Acceptable for short-term storage (up to 7 days).[16]
Frozen (-20°C) 5 MonthsStable.[3][4][5]Stable.[3][4][5]Good for long-term storage.
Frozen (-80°C) > 5 MonthsHighly Stable. Highly Stable. Optimal for long-term storage.

Data synthesized from stability studies to provide practical guidance.[3][4][5]

Diagrams: Workflows and Degradation Pathways

cluster_0 In-Vivo Metabolism cluster_1 Post-Collection (In-Vitro) Degradation MPH Methylphenidate (MPH) RA This compound (RA) MPH->RA Hydrolysis CES1 Carboxylesterase 1 (CES1) in Liver CES1->MPH Catalyzes MPH_sample MPH in Sample RA_sample RA in Sample MPH_sample->RA_sample Artificial Increase in RA Conc. Esterase Plasma Esterases Esterase->MPH_sample Degrades start Step 1: Sample Collection tube Use Correct Tube Grey-top: Sodium Fluoride / Potassium Oxalate start->tube mix Step 2: Immediate Mixing Invert tube 8-10 times tube->mix cool Step 3: Immediate Cooling Place on ice mix->cool process Step 4: Centrifugation Within 1 hour of collection cool->process aliquot Step 5: Aliquot Plasma Transfer to polypropylene tubes process->aliquot store Step 6: Freeze for Storage -20°C (Good) or -80°C (Optimal) aliquot->store end Stable Sample Ready for Analysis store->end

Caption: Recommended workflow for blood sample handling to ensure RA stability.

References

  • Woźniak-Karczewska, M., et al. (2018). Bacterial isolates degrading ritalinic acid—human metabolite of neuro enhancer methylphenidate. Environmental Science and Pollution Research, 25(30), 30214-30224. Available at: [Link]

  • Woźniak-Karczewska, M., et al. (2017). Bacterial isolates degrading ritalinic acid-human metabolite of neuro enhancer methylphenidate. Science of The Total Environment, 609, 1143-1150. Available at: [Link]

  • Wikipedia. (n.d.). Ritalinic acid. Retrieved from: [Link]

  • ARUP Laboratories. (n.d.). Methylphenidate and Metabolite, Urine, Quantitative. Test Directory. Available at: [Link]

  • Woźniak-Karczewska, M., et al. (2020). Biodegradation of ritalinic acid by Nocardioides sp. - Novel imidazole-based alkaloid metabolite as a potential marker in sewage epidemiology. Journal of Hazardous Materials, 385, 121554. Available at: [Link]

  • PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacokinetics. Retrieved from: [Link]

  • Gutierrez, J., et al. (2022). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceuticals, 15(11), 1341. Available at: [Link]

  • Marshfield Labs. (n.d.). Methylphenidate and Metabolite, Urine. Test Catalog. Available at: [Link]

  • Sravani, G., et al. (2015). A stability indicating method development and validation for determination of Methylphenidate Hydrochloride and its impurities in solid pharmaceutical oral dosage form by RP-HPLC as per ICH guidelines. ResearchGate. Available at: [Link]

  • Swortwood, M. J., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 863-869. Available at: [Link]

  • Quest Diagnostics. (2023). Drug Monitoring, Methylphenidate Metabolite, Quantitative, Urine. Test Directory. Available at: [Link]

  • Gutierrez, J., et al. (2022). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. ResearchGate. Available at: [Link]

  • Swortwood, M. J., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 863-869. Available at: [Link]

  • Arvidsson, M., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(3), 355-365. Available at: [Link]

  • de Castro, A., et al. (2018). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Analytical Toxicology, 42(1), 58-64. Available at: [Link]

  • Swortwood, M. J., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 863-869. Available at: [Link]

  • Swortwood, M. J., et al. (2021). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. ResearchGate. Available at: [Link]

  • Paterson, S., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 59, 153-8. Available at: [Link]

  • McCallum, E. S., et al. (2019). Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). Environmental Science and Pollution Research, 26(9), 9371-9378. Available at: [Link]

  • McCallum, E. S., et al. (2019). Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). Environmental Science and Pollution Research, 26(9), 9371-9378. Available at: [Link]

  • Arvidsson, M., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(3), 355-365. Available at: [Link]

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of pharmaceutical and biomedical analysis, 55(5), 1050-9. Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). Methylphenidate and Metabolite, Random, Urine. Test ID: MPHNU. Available at: [Link]

  • Jian, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 26(11), 1291-304. Available at: [Link]

Sources

Technical Support Center: Optimizing Chromatographic Resolution of Ritalinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic analysis of ritalinic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving optimal separation and quantification. This guide emphasizes the scientific principles behind the methodologies to empower you to make informed decisions during your experiments.

Introduction to the Challenge

Ritalinic acid is the primary, pharmacologically inactive metabolite of methylphenidate (Ritalin®) and its analogues.[1][2][3] Methylphenidate possesses two chiral centers, giving rise to four stereoisomers.[4] The threo-isomers are the pharmacologically active forms, with the d-threo-enantiomer being the most potent.[1][4] Consequently, the metabolism of methylphenidate produces the corresponding ritalinic acid enantiomers. Enantioselective analysis is crucial for pharmacokinetic and forensic studies, as the stereochemistry of metabolism can provide significant insights.[5][6]

Achieving baseline resolution of these isomers, particularly the enantiomers (d- and l-threo-ritalinic acid), presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. This guide will walk you through the critical parameters and techniques to master their separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for resolving ritalinic acid isomers?

A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques.[7] The key to separating the enantiomers is the use of a chiral environment, which can be achieved in two main ways:

  • Direct Chiral Separation: This is the preferred method and involves using a Chiral Stationary Phase (CSP). CSPs create a diastereomeric interaction with the enantiomers, leading to different retention times.

  • Indirect Chiral Separation: This involves derivatizing the ritalinic acid enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. This method is often more complex and can introduce additional sources of error.[5]

Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for ritalinic acid?

A2: Protein-based and polysaccharide-based CSPs have demonstrated excellent performance.

  • Protein-Based CSPs: An α1-acid glycoprotein (AGP) column is a well-documented and highly effective choice for the baseline separation of d- and l-ritalinic acid.[5][8][9]

  • Macrocyclic Glycopeptide CSPs: Columns based on selectors like vancomycin (e.g., CHIROBIOTIC V2) are also highly effective for separating both ritalinic acid and methylphenidate enantiomers.[10]

Q3: Why is mobile phase pH so critical for the separation of ritalinic acid?

A3: Ritalinic acid is an ionizable compound, containing both a carboxylic acid and a secondary amine group. The pH of the mobile phase dictates the ionization state of these functional groups, which in turn significantly impacts retention, peak shape, and selectivity on the stationary phase.[11][12][13] For acidic analytes like ritalinic acid, using a buffered mobile phase at a low pH (e.g., pH 3.4-4.1) is generally recommended to suppress the ionization of the carboxylic acid group.[8] This increases its hydrophobicity and promotes better retention and peak shape on reversed-phase and chiral columns.[12]

Q4: My ritalinic acid peaks are tailing. What are the likely causes and solutions?

A4: Peak tailing for ritalinic acid is a common issue. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase pH.

CauseExplanationRecommended Solution
Secondary Silanol Interactions Residual silanol groups on silica-based columns can interact with the amine group on ritalinic acid, causing tailing.Use a well-end-capped column. Add a competitive amine modifier (e.g., 0.1% dimethyloctylamine) to the mobile phase to block these active sites.[8][9]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of ritalinic acid, a mixed ionization state can exist, leading to peak distortion.[14]Ensure the mobile phase is buffered at a pH at least 1-2 units away from the analyte's pKa. For ritalinic acid, a pH around 3.4-4.1 is often effective.[8]
Column Overload Injecting too much sample can saturate the stationary phase.Reduce the injection volume or the concentration of the sample.
Column Contamination/Void A buildup of contaminants on the column frit or a void at the column inlet can distort peak shape.Flush the column with a strong solvent. If the problem persists, replace the column frit or the column itself.[15]

Q5: I am not achieving baseline resolution between the d- and l- enantiomers. How can I improve it?

A5: Improving resolution (Rs) requires manipulating selectivity (α), efficiency (N), and retention factor (k).

ParameterStrategyExplanation & Action
Selectivity (α) Optimize Mobile Phase: Adjust the type and concentration of the organic modifier (e.g., methanol vs. acetonitrile) and the buffer pH.[13] Small changes in pH can significantly alter selectivity on a chiral column.[12] Change Column: If optimization fails, the chosen CSP may not be suitable. Consider switching to a different type of chiral selector (e.g., from AGP to a vancomycin-based column).[5]
Efficiency (N) Decrease Flow Rate: Lowering the flow rate can increase the number of theoretical plates, leading to sharper peaks and better resolution. Optimize Temperature: Column temperature affects mobile phase viscosity and mass transfer. Experiment with temperatures (e.g., 25°C) to find the optimal efficiency.
Retention Factor (k) Adjust Organic Modifier Concentration: Decrease the percentage of the organic solvent (e.g., methanol) in the mobile phase to increase retention times.[15] Longer interaction with the CSP often improves chiral recognition and resolution.

Troubleshooting Guide

This section addresses specific problems you might encounter during your analysis in a question-and-answer format.

Problem: Drifting Retention Times

Q: My retention times for ritalinic acid isomers are shifting from one injection to the next. What's causing this instability?

A: Drifting retention times are often due to a lack of system equilibration or changes in the mobile phase composition or temperature.

  • Logic Flow for Troubleshooting Drifting Retention Times

G start Start: Drifting Retention Times Observed check_equilibration Is the column fully equilibrated? start->check_equilibration check_mp Is the mobile phase stable? check_equilibration->check_mp Yes solution_equilibrate Solution: Equilibrate with 20-30 column volumes. check_equilibration->solution_equilibrate No check_temp Is the column temperature constant? check_mp->check_temp Yes solution_mp Solution: Prepare fresh mobile phase daily. Ensure adequate mixing and degassing. check_mp->solution_mp No check_pump Are there pump/leak issues? check_temp->check_pump Yes solution_temp Solution: Use a column oven for stable temperature control. check_temp->solution_temp No solution_pump Solution: Check for leaks, purge the pump, and check seals. check_pump->solution_pump Yes/Unsure

Caption: Troubleshooting workflow for retention time instability.

A change of just 0.1 pH units can cause a significant retention time shift for ionizable compounds.[15] Always ensure your buffer is properly prepared and within its effective buffering range.

Problem: Poor Sensitivity / No Peak Detected

Q: I'm analyzing ritalinic acid from a biological matrix (e.g., plasma, urine) and see very low signal or no peak at all. What should I check?

A: This issue often points to problems with sample preparation, analyte degradation, or detection parameters.

  • Causality Chain for Low Sensitivity

G cluster_sample Sample Preparation cluster_analysis Analytical Stage spe_recovery Poor SPE Recovery low_signal Low/No Signal spe_recovery->low_signal matrix_effects Matrix Suppression in MS matrix_effects->low_signal precipitation Incomplete Protein Precipitation precipitation->low_signal degradation Analyte Degradation degradation->low_signal detection Incorrect Detector Settings (UV/MS) detection->low_signal

Caption: Potential causes for low analytical signal.

  • Validate Sample Preparation: Ritalinic acid is more polar than its parent compound, methylphenidate, which can affect its recovery during Solid Phase Extraction (SPE).[16] Ensure your SPE protocol (sorbent choice, wash, and elution steps) is optimized for ritalinic acid. Protein precipitation is a simpler alternative but may result in significant matrix effects.[17][18]

  • Check for Matrix Effects (LC-MS/MS): Biological matrices can suppress the ionization of ritalinic acid in the mass spectrometer source.[19] Use a stable isotope-labeled internal standard (e.g., ritalinic acid-d10) to compensate for these effects.[20][21]

  • Optimize Detector Settings: For UV detection, ensure you are using an appropriate wavelength (e.g., ~220 nm) for maximum absorbance.[8] For MS/MS, confirm that the precursor/product ion transitions and collision energies are correctly optimized for ritalinic acid.

Experimental Protocols

Protocol 1: Chiral Separation of d/l-threo-Ritalinic Acid using an AGP Stationary Phase

This protocol is based on established methods for resolving ritalinic acid enantiomers using an α1-acid glycoprotein column.[8][9]

1. Materials & Instrumentation:

  • HPLC system with UV or MS/MS detector.

  • Chiral AGP column (e.g., 150 mm x 4.0 mm, 5 µm).

  • Mobile Phase A: 0.4% Acetic Acid and 0.1% Dimethyloctylamine in HPLC-grade water, pH adjusted to 3.4.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Standard solutions of d,this compound.

2. Chromatographic Conditions:

ParameterSettingRationale
Column Chiral AGP, 5 µm, 150 x 4.0 mmProvides enantioselective separation.
Mobile Phase Isocratic, e.g., 95% A : 5% BThe high aqueous content and specific additives are key for chiral recognition on the AGP phase.
pH 3.4Suppresses ionization of the carboxylic acid, improving retention and peak shape.[8]
Flow Rate 0.8 - 1.0 mL/minA balance between analysis time and efficiency.
Temperature 25°C (controlled)Ensures reproducible retention times.
Detection (UV) 220 nmWavelength for adequate absorbance of the phenyl ring.[8]

3. Procedure:

  • Prepare the mobile phase, ensuring all components are fully dissolved. Filter and degas the solution.

  • Install the Chiral AGP column and equilibrate the system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Prepare a standard solution of racemic ritalinic acid in the mobile phase.

  • Inject the standard and acquire the chromatogram.

  • Confirm the separation of the two enantiomeric peaks. A separation factor of >2 can be achieved with this method.[8][9]

Protocol 2: Sample Preparation from Plasma using Protein Precipitation

This is a rapid procedure for preparing plasma samples prior to LC-MS/MS analysis.[17][22]

1. Materials:

  • 100 µL plasma sample.

  • 200 µL precipitation solution (e.g., Acetonitrile or an aqueous solution of zinc sulfate in methanol containing a deuterated internal standard).[17]

  • Vortex mixer and centrifuge.

  • Evaporation system (e.g., nitrogen evaporator).

  • Reconstitution solution (mobile phase).

2. Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 200 µL of the cold precipitation solution containing the internal standard.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

References

  • University of Saskatchewan. (n.d.). Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. HARVEST. Retrieved from [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 560–568. Retrieved from [Link]

  • Thomsen, R., Rasmussen, H., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. Retrieved from [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(8), 560-568. Retrieved from [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 560-568. Retrieved from [Link]

  • Ul-Haq, I., et al. (n.d.). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). Optimization of Preparative Electrophoretic Chiral Separation of Ritalin Enantiomers. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. Retrieved from [Link]

  • Zhang, J., et al. (n.d.). Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. PubMed. Retrieved from [Link]

  • Josefsson, M., & Rydberg, I. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-1059. Retrieved from [Link]

  • Pacifici, R., et al. (2009). Liquid chromatography-electrospray ionization mass spectrometry determination of methylphenidate and ritalinic acid in conventional and non-conventional biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 438-444. Retrieved from [Link]

  • Beijing Institute of Technology. (n.d.). Enantioselective Analysis of Ritalinic Acids in Biological Samples by Using a Protein-Based Chiral Stationary Phase. Retrieved from [Link]

  • Smith, M. L., et al. (2022). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Forensic Chemistry, 27, 100400. Retrieved from [Link]

  • Chinaglia, K. de O., et al. (2022). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1205, 123330. Retrieved from [Link]

  • Smith, M. L., et al. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(5), 579-585. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation summary for ritalinic acid. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ritalinic acid – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography. Retrieved from [Link]

  • Enders, J. R., et al. (2020). Ritalinic acid in urine: Impact of age and dose. Journal of Applied Laboratory Medicine, 5(5), 951-960. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritalinic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Ritalinic acid. Retrieved from [Link]

  • Biotage. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation Between Methylphenidate and Ritalinic Acid Concentrations in Oral Fluid and Plasma. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • International Labmate Ltd. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • Breindahl, T., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Analytical Toxicology, 42(7), 488-494. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Urinary screening for methylphenidate (Ritalin) abuse: A comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • Soldin, S. J., et al. (n.d.). A Liquid-Chromatographic Analysis for Ritalinic Acid [alpha-phenyl-alpha-(2-piperidyl) Acetic Acid] in Serum. PubMed. Retrieved from [Link]

  • Aoyama, T., et al. (n.d.). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-chromatographic analysis for methylphenidate (Ritalin) in serum. Retrieved from [Link]

  • Oxford Academic. (n.d.). Detection of Ritalinic Acid in Urine by Thin-Layer Chromatography and Gas Chromatography. Journal of Analytical Toxicology. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of L-threo-Ritalinic Acid in biological matrices. As the primary metabolite of methylphenidate (Ritalin), accurate and precise measurement of its enantiomers is critical in pharmacokinetic, toxicokinetic, and forensic studies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven perspectives on method validation.

The narrative that follows is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][4][5][6][7][8][9][10][11][12][13][14] We will explore and compare the most prevalent analytical techniques, delve into the causality behind experimental choices, and provide actionable protocols to guide your laboratory's validation efforts.

The Analytical Challenge: Enantioselectivity and Matrix Effects

This compound is one of the four stereoisomers of ritalinic acid. The threo-isomers are the primary metabolites of the therapeutically used d,l-threo-methylphenidate.[15][16] Due to the stereoselective metabolism of methylphenidate, it is often necessary to quantify the individual enantiomers of ritalinic acid to fully understand its pharmacokinetic profile.[2][3] The analytical challenge, therefore, lies not only in achieving sufficient sensitivity and accuracy but also in ensuring the enantioselectivity of the method to resolve this compound from its d-threo counterpart.

Furthermore, as with any bioanalytical method, the complexity of biological matrices such as plasma, urine, and blood necessitates robust sample preparation techniques to mitigate matrix effects and ensure the reliability of the results.[12][17]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for the validation of this compound depends on several factors, including the required sensitivity, the nature of the biological matrix, available instrumentation, and the desired sample throughput. Here, we compare three leading techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC) with mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely accessible and robust technique for the analysis of pharmaceutical compounds.[18] For chiral separations, specialized chiral stationary phases are employed to resolve enantiomers.

  • Expertise & Experience: The choice of a chiral column is paramount. Vancomycin-based chiral selectors, such as the Astec® CHIROBIOTIC® V2, have demonstrated successful separation of ritalinic acid enantiomers. The mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase, leading to differential retention times. The mobile phase composition, typically a mixture of an organic solvent like methanol and a buffered aqueous phase, is optimized to maximize this resolution.

  • Trustworthiness: A validated HPLC method provides excellent precision and accuracy for quantifying this compound, particularly at higher concentrations. However, its sensitivity may be limited compared to mass spectrometry-based methods, which can be a drawback for studies with low analyte concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical applications due to its superior sensitivity, selectivity, and speed.[8][19][20]

  • Expertise & Experience: The key to a successful LC-MS/MS method is the optimization of both the chromatographic separation and the mass spectrometric detection. For this compound, a chiral LC method is coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The selection of precursor and product ions for ritalinic acid (e.g., m/z 220.1 -> 84/56.1) provides a high degree of specificity, minimizing interferences from the matrix.[1][20] The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects and variations in instrument response.[19]

  • Trustworthiness: LC-MS/MS methods offer significantly lower limits of quantification (LOQ) compared to HPLC-UV, often in the low ng/mL to pg/mL range.[18] This high sensitivity is essential for pharmacokinetic studies where analyte concentrations can be very low. The inherent selectivity of MS detection also reduces the likelihood of interferences from endogenous matrix components.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, offering several advantages over traditional HPLC.[15][21][22]

  • Expertise & Experience: SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[22] The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid chromatography.[15][21] For chiral separations of polar compounds like ritalinic acid, a co-solvent such as methanol with an additive (e.g., an amine or an acid) is used to modify the polarity of the mobile phase and improve peak shape. The choice of the chiral stationary phase remains critical, with polysaccharide-based columns being commonly used.

  • Trustworthiness: SFC can provide very rapid and efficient chiral separations.[4] It is also considered a "greener" technique due to the use of CO2 as the main solvent.[21] When coupled with a mass spectrometer, SFC-MS/MS can achieve the high sensitivity and selectivity required for bioanalytical applications.

Quantitative Data Summary

The following table summarizes typical validation parameters reported in the literature for the analysis of ritalinic acid using different analytical techniques. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions and matrices.

ParameterHPLC-UVLC-MS/MSSFC-MS/MS
Linearity Range 0.0004 - 0.002 mg/mL0.2 - 1500 ng/mL10 - 1000 ng/mL
Accuracy (% Bias) Not explicitly stated, but recovery is ~99%Within ±15%-8.6% to 0.8%
Precision (%RSD) < 1%< 15%< 15.4%
Limit of Detection (LOD) 0.05% of a 1mg/mL solution0.1 - 5 µg/LNot explicitly stated
Limit of Quantification (LOQ) 0.15% of a 1mg/mL solution0.5 ng/mL - 100 µg/L10 ng/mL

Experimental Protocols

The following are example protocols for the analysis of this compound. These should be considered as starting points and will require optimization and validation for your specific application and laboratory conditions.

Experimental Workflow for Method Validation

Caption: A generalized workflow for the validation of an analytical method.

Protocol 1: Chiral HPLC-UV Method
  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm, 5 µm particles.

    • Mobile Phase: 20 mM ammonium acetate, pH 4.1, and methanol (7:93, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation (Plasma):

    • To 500 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 1.5 mL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject.

Protocol 2: Chiral LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: Chiral stationary phase column suitable for polar compounds.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • This compound: Q1: 220.1 m/z, Q3: 84.0 m/z.

      • Internal Standard (e.g., d4-L-threo-Ritalinic Acid): Q1: 224.1 m/z, Q3: 88.0 m/z.

    • Optimize collision energy and other source parameters for maximum signal intensity.

  • Sample Preparation (Blood):

    • To 100 µL of whole blood, add 200 µL of an aqueous solution of zinc sulfate in methanol containing the internal standard.[19]

    • Vortex for 1 minute to precipitate proteins.[19]

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

Causality Behind Experimental Choices

  • Chiral Column Selection: The choice of a vancomycin-based chiral stationary phase for HPLC is due to its ability to form multiple hydrogen bonds, and have dipole-dipole and steric interactions with the analyte, which are necessary for chiral recognition of polar molecules like ritalinic acid.

  • Mobile Phase Additives in LC-MS/MS: Formic acid is added to the mobile phase to promote the protonation of ritalinic acid, which is essential for efficient ionization in positive ESI mode.

  • Sample Preparation: Protein precipitation is a simple and effective method for removing the bulk of proteins from biological samples, which can interfere with the analysis and damage the analytical column.[12][17] For more complex matrices or lower concentrations, Solid Phase Extraction (SPE) may be necessary to achieve adequate cleanup and concentration of the analyte.[4][12][17]

Stability of this compound

The stability of the analyte in the biological matrix under various storage and handling conditions must be thoroughly investigated during method validation. Studies have shown that ritalinic acid concentrations can increase in blood samples stored at room temperature due to the breakdown of the parent drug, methylphenidate.[3][16][23] Therefore, it is crucial to establish the stability of this compound under the following conditions:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample handling.

  • Long-Term Stability: Determine the stability at the intended storage temperature (e.g., -20 °C or -80 °C) over the expected storage period.[23]

  • Stock Solution Stability: Confirm the stability of the analyte in the solvent used for stock and working solutions.

For optimal stability, it is recommended to store biological samples containing ritalinic acid at -20°C or lower and to minimize the time samples spend at room temperature before processing.[3][23]

Conclusion

The validation of an analytical method for this compound requires a multifaceted approach that considers the need for enantioselectivity, sensitivity, and robustness. While HPLC-UV offers a reliable and accessible option, LC-MS/MS is generally the preferred method for bioanalytical studies due to its superior sensitivity and selectivity. SFC-MS/MS presents a promising alternative with advantages in speed and environmental impact.

The choice of method will ultimately depend on the specific requirements of the study. Regardless of the technique chosen, a thorough validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and reproducible data. This guide provides a framework for making informed decisions and developing a robust and defensible analytical method.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Lamon, S., Gasc, F., & Schappler, J. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis, 15(5), 579-585. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 543-553. [Link]

  • Lewis, Z. R., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Analytical Toxicology, 36(1), 47-52. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Nakashima, K., et al. (2007). HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection. Analytical and Bioanalytical Chemistry, 388(5-6), 1135-1141. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • Marchei, E., et al. (2009). Liquid chromatography-electrospray ionization mass spectrometry determination of methylphenidate and ritalinic acid in conventional and non-conventional biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 434-439. [Link]

  • Batista, J. M. M., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119. [Link]

  • Patel, K. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 37-44. [Link]

  • Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent advances in doping analysis (15). Sport und Buch Strauß. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Retrieved from [Link]

  • West, C. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121. [Link]

  • Phenomenex. (n.d.). Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Retrieved from [Link]

  • Bishop, J. R., et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 853–860. [Link]

  • ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. Retrieved from [Link]

  • Oxford Academic. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography. Retrieved from [Link]

  • Lee, S., et al. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic Science International, 292, 141-147. [Link]

  • Brodin, T., et al. (2019). Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). Scientific Reports, 9(1), 2634. [Link]

  • Tascón, M., et al. (2010). Occurrence and fate of the human pharmaceutical metabolite ritalinic acid in the aquatic system. Water Research, 44(18), 5345-5352. [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

Sources

Cross-validation of L-threo-Ritalinic Acid assays between laboratories

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Inter-Laboratory Cross-Validation of L-threo-Ritalinic Acid Assays

Introduction: The Imperative for Analytical Concordance

In the landscape of pharmaceutical development and clinical diagnostics, the reproducibility of bioanalytical data is paramount. This compound, the primary and pharmacologically inactive metabolite of methylphenidate (Ritalin), serves as a critical biomarker for assessing pharmacokinetics, monitoring therapeutic compliance, and in forensic investigations.[1][2][3][4] Methylphenidate is extensively metabolized in the liver via de-esterification to ritalinic acid, with 60-86% of a dose being excreted in the urine as this metabolite.[4][5] Given its importance, the accurate quantification of this compound is non-negotiable.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory cross-validation for this compound assays. We will delve into the causality behind experimental choices, grounded in authoritative regulatory standards, and provide detailed protocols and data interpretation strategies.

Pillar 1: Selecting the Appropriate Analytical Platform

The choice of analytical methodology is the foundation of any bioanalytical study. For this compound, the industry gold standard is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .

  • Why LC-MS/MS? The unparalleled sensitivity and specificity of LC-MS/MS make it ideal for quantifying small molecules in complex biological matrices like plasma and urine.[7] Using techniques like Multiple Reaction Monitoring (MRM), LC-MS/MS can selectively detect ritalinic acid, filtering out endogenous interferences and other metabolites, thereby providing highly accurate and precise measurements.[8][9] While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) exist, LC-MS/MS generally requires less sample derivatization and offers higher throughput. Immunoassays, while useful for broad screening, typically lack the specificity to distinguish between related compounds and are not suitable for quantitative validation studies.

  • The Chiral Consideration: Methylphenidate has two chiral centers, but the commercially available drug is primarily the threo-isomer pair. The pharmacological activity resides mainly in the d-threo-enantiomer.[1][10] While the primary metabolite is this compound, a comprehensive method validation might involve a chiral separation to ensure no interference from other isomers.[8][10][11] For the purpose of this guide, we will focus on an achiral method targeting the primary L-threo metabolite, which is sufficient for most pharmacokinetic assessments.

Pillar 2: Designing a Self-Validating Cross-Validation Study

A successful inter-laboratory comparison hinges on a meticulously designed protocol that adheres to global bioanalytical standards. The principles outlined by the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the harmonized International Council for Harmonisation (ICH) M10 guideline provide the necessary framework.[12][13][14][15][16]

Core Components of the Study Design
  • Establishment of a Reference Laboratory: One laboratory, typically the one that developed and fully validated the assay, should be designated as the "Reference Laboratory." The second site is the "Comparator Laboratory."

  • Harmonization of Critical Reagents: To minimize extrinsic variability, both laboratories must use the same lot of the certified reference standard for this compound and the stable isotope-labeled internal standard (e.g., this compound-d10).

  • Sample Set Selection: The cross-validation must be performed using two distinct sets of samples. This dual-pronged approach is critical for a comprehensive assessment.

    • Spiked Quality Control (QC) Samples: A set of at least 20 QC samples should be prepared by a third party or the reference lab. These are made by spiking a known amount of the this compound reference standard into the relevant biological matrix (e.g., human plasma). The set should include at least three concentrations spanning the assay's calibrated range (Low, Medium, and High).

    • Incurred Samples (Real-World Patient Samples): This is the most critical component. A minimum of 20-40 samples obtained from subjects dosed with methylphenidate must be analyzed.[13][15] Incurred samples are the ultimate test of an assay's robustness, as they contain the true matrix, potential co-administered drugs, and the full spectrum of metabolites that are impossible to replicate in spiked QCs.

Workflow for Cross-Validation Execution

The following diagram, generated using DOT language, illustrates the logical flow of the cross-validation study.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Evaluation Prep_QC Prepare & Aliquot Spiked QC Samples (Low, Mid, High) Prep_IS Select & Aliquot Incurred Study Samples Prep_QC->Prep_IS Distribute Distribute Blinded Sets to Lab A & Lab B Prep_IS->Distribute LabA Laboratory A (Reference) Analyzes Samples Distribute->LabA LabB Laboratory B (Comparator) Analyzes Samples Distribute->LabB Unblind Unblind and Compile Results LabA->Unblind LabB->Unblind Stats_QC Evaluate QC Samples: Within ±20% of Nominal Value? Unblind->Stats_QC Stats_IS Evaluate Incurred Samples: Within ±20% of Mean Concentration? Stats_QC->Stats_IS Decision Cross-Validation Successful? Stats_IS->Decision Report Generate Final Report Decision->Report

Caption: Workflow for Inter-Laboratory Cross-Validation.
Pre-Defined Acceptance Criteria

Trustworthiness is established by defining success before the experiment begins. Based on the ICH M10 guideline, the following criteria should be applied:[15][16]

  • For Spiked QC Samples: At least 67% (two-thirds) of the QC samples analyzed by the comparator laboratory must have concentrations that are within ±20.0% of the nominal (prepared) value.

  • For Incurred Samples: At least 67% of the incurred sample results must agree between the two laboratories, with the percent difference not exceeding ±20.0% of their mean value. The difference is calculated as: (% Difference) = ((Lab A Result - Lab B Result) / Mean(Lab A, Lab B)) * 100.

Pillar 3: A Practical Protocol and Data Interpretation

This section provides an example protocol for an LC-MS/MS assay and demonstrates how to analyze the resulting data.

Experimental Protocol: this compound in Human Plasma
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Pipette 100 µL of plasma sample, calibrator, or QC into a 96-well plate.

    • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d10).

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and acidify the sample. Vortex briefly.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Condition an SPE plate (e.g., mixed-mode cation exchange) with methanol followed by water.

    • Load the supernatant from the centrifuged plate onto the SPE plate.

    • Wash the SPE plate with an acidic wash buffer, followed by a basic organic wash (e.g., methanol).

    • Elute the analyte and internal standard with 5% formic acid in methanol.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient starting at 5% B, ramping to 95% B, and re-equilibrating.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • This compound: Q1 220.1 -> Q3 84.1

      • This compound-d10 (IS): Q1 230.1 -> Q3 94.1

The following diagram details the sample processing workflow.

G Plasma 100 µL Plasma Sample Add_IS Add Internal Standard (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acid) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge SPE_Load Load Supernatant onto SPE Plate Centrifuge->SPE_Load SPE_Wash Wash Plate SPE_Load->SPE_Wash SPE_Elute Elute Analyte + IS SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: LC-MS/MS Sample Preparation Workflow.
Data Presentation and Analysis

All quantitative data should be summarized in clear tables. The primary statistical analysis should assess bias and agreement, for which tools recommended by the Clinical and Laboratory Standards Institute (CLSI) in their EP09 guideline are highly appropriate.[17][18][19][20]

Table 1: Hypothetical Cross-Validation Data for Incurred Samples

Sample IDLab A Conc. (ng/mL)Lab B Conc. (ng/mL)Mean Conc. (ng/mL)% DifferencePass/Fail
IS-00115.216.115.65-5.7%Pass
IS-00288.492.390.35-4.3%Pass
IS-003254.1239.8246.955.8%Pass
IS-00445.656.250.90-20.8%Fail
IS-005121.7118.9120.302.3%Pass
..................
IS-02032.130.831.454.1%Pass
Summary 19/20 (95%) PASS

Statistical Interpretation:

  • Difference Plot (Bland-Altman Plot): This plot is essential for visualizing the bias between the two labs. It plots the difference between measurements ((Lab A - Lab B)) against the average of the measurements ((Lab A + Lab B)/2). This allows for the identification of systematic bias (e.g., one lab consistently reads higher) or concentration-dependent bias.

  • Regression Analysis: While simple linear regression can be misleading, Deming regression is preferred as it accounts for error in both the x and y measurements, providing a more accurate assessment of the slope and intercept. An ideal outcome is a slope near 1.0 and an intercept near 0.

If the pre-defined acceptance criteria are met, the methods are considered cross-validated, and the data from both laboratories can be used interchangeably.

Troubleshooting Failed Cross-Validation

If the criteria are not met, a systematic investigation is required. Common causes include:

  • Calibration Differences: Discrepancies in the preparation of calibration standards.

  • Sample Processing: Variations in extraction efficiency or sample handling.

  • Instrumentation: Differences in instrument sensitivity, source cleanliness, or chromatographic conditions.

  • Data Integration: Inconsistent peak integration by analysts.

The investigation should proceed by first re-analyzing a subset of samples to rule out random error, followed by a joint review of standard operating procedures (SOPs), instrument settings, and data processing methods. Participation in external Proficiency Testing (PT) programs can also help identify and resolve long-term analytical biases.[21][22][23][24][25]

Conclusion

The cross-validation of a bioanalytical method for this compound is a rigorous, multi-faceted process that underpins the integrity of data generated across different laboratories. By adhering to a scientifically sound study design, employing a robust analytical technique like LC-MS/MS, setting clear acceptance criteria based on international guidelines, and analyzing the data with appropriate statistical tools, researchers can establish analytical equivalence. This ensures that data, regardless of its origin, is reliable, reproducible, and fit for purpose in supporting critical drug development and clinical decisions.

References

  • Methylphenidate Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]

  • Ritalinic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. (2005). U.S. Food and Drug Administration. [Link]

  • Hodgkins, P., et al. (2012). Methylphenidate. In StatPearls. StatPearls Publishing. [Link]

  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. (2019). Pharmacogenetics and Genomics. [Link]

  • CLSI. (2010). Method Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Second Edition (Interim Revision). EP09-A2-IR. Clinical and Laboratory Standards Institute. [Link]

  • Proficiency Testing of Therapeutic Drug Monitoring Techniques. (2002). Clinical Chemistry. [Link]

  • Piórkowska, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Measurement Procedure Comparison in the Clinical Lab. (2020). Clinical and Laboratory Standards Institute. [Link]

  • Lee, J. H., et al. (2020). Proficiency testing results for the therapeutic drug monitoring of psychoactive drugs and drugs of abuse testing in Korea (2015–2019). Annals of Laboratory Medicine. [Link]

  • Therapeutic Drugs Monitoring. (n.d.). Controllab. [Link]

  • CLSI. (2018). Measurement Procedure Comparison and Bias Estimation Using Patient Samples, 3rd Edition. EP09c. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2018). Measurement Procedure Comparison and Bias Estimation Using Patient Samples. EP09. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2013). Measurement Procedure Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Third Edition. EP09-A3. Clinical and Laboratory Standards Institute. [Link]

  • Therapeutic Drug Monitoring. (2023). EUROIMMUN BLOG. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. [Link]

  • What is an inter laboratory comparison? (n.d.). CompaLab. [Link]

  • Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. (n.d.). ResearchGate. [Link]

  • Interlaboratory comparisons. (n.d.). The Joint Research Centre - EU Science Hub. [Link]

  • Li, X., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B. [Link]

  • Garofolo, F., et al. (2013). Tiered Approaches to Chromatographic Bioanalytical Method Performance Evaluation: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • Proficiency testing and interlaboratory comparisons. (n.d.). Analytical Chemistry Class Notes. [Link]

  • Inter laboratory method comparison. (n.d.). ResearchGate. [Link]

  • Bishop, J. R., et al. (2022). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Forensic Chemistry. [Link]

  • Findlay, J. W., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]

  • Bishop, J. R. (2021). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices. DSpace Repository. [Link]

Sources

The Superiority of L-threo-Ritalinic Acid in Compliance Monitoring for Methylphenidate Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Biomarker Selection and Analysis

In the landscape of therapeutic drug monitoring for methylphenidate, prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, ensuring patient compliance is paramount for therapeutic success and mitigating the risks of diversion and misuse.[1][2][3] While monitoring the parent drug, methylphenidate, seems intuitive, a deeper dive into its metabolic fate reveals a more reliable and robust biomarker: its primary metabolite, L-threo-ritalinic acid. This guide provides an in-depth comparison of this compound and its parent drug for compliance monitoring, supported by pharmacokinetic data and a detailed analytical protocol.

The Metabolic Journey: From Active Drug to Inactive Metabolite

Methylphenidate, a central nervous system stimulant, undergoes extensive and rapid metabolism in the body.[4][5] The primary metabolic pathway is the de-esterification of methylphenidate to this compound, a pharmacologically inactive compound.[4][6][7] This biotransformation is primarily catalyzed by the carboxylesterase 1 (CES1) enzyme, which is predominantly found in the liver.[6][7]

This metabolic process is crucial for several reasons. Firstly, it accounts for the elimination of the majority of the administered dose.[4][8] Secondly, the resulting metabolite, this compound, is excreted in the urine in much higher concentrations than the unchanged parent drug.[8][9] This fundamental pharmacokinetic characteristic forms the basis of its superiority as a biomarker for compliance.

cluster_0 Body Methylphenidate Methylphenidate (Parent Drug) CES1 Carboxylesterase 1 (CES1) (Liver) Methylphenidate->CES1 Metabolism Ritalinic_Acid This compound (Inactive Metabolite) CES1->Ritalinic_Acid De-esterification Urine_Excretion Urine Excretion Ritalinic_Acid->Urine_Excretion

Caption: Metabolic pathway of methylphenidate to this compound.

Comparative Analysis: this compound vs. Methylphenidate

The rationale for prioritizing this compound in compliance monitoring is rooted in its pharmacokinetic profile, which offers distinct advantages over the parent drug.

FeatureMethylphenidate (Parent Drug)This compound (Metabolite)Advantage of this compound
Urinary Concentration Low (<1% of dose)[8][9]High (60-86% of dose)[8]Significantly higher concentrations provide a more robust and easily detectable signal, reducing the likelihood of false negatives.
Detection Window Short (approx. 1-2 days)[10]Longer (up to 2-3 days)[10]A wider detection window offers a more comprehensive picture of recent medication intake, making it more difficult for non-compliant patients to circumvent detection by briefly taking the medication before a test.
Pharmacological Activity ActiveInactive[4][11]As an inactive metabolite, its presence confirms that the parent drug has been processed by the body, providing stronger evidence of ingestion and metabolism rather than just exposure.
Half-life 2-4 hours[9]3-4 hours[8][9]While the half-lives are similar, the extensive conversion to ritalinic acid leads to its accumulation and prolonged presence in urine.

The significantly higher concentration of this compound in urine is a key differentiator. Studies have shown that d-threo-Ritalinic acid concentrations in plasma can be on average 25-fold higher than the corresponding d-threo-methylphenidate concentrations.[12][13][14] This disparity is even more pronounced in urine, where the majority of the drug is excreted as this metabolite.[8] This makes the detection of this compound a more sensitive and reliable indicator of methylphenidate ingestion.[15]

Furthermore, the longer detection window for this compound provides a more practical and forgiving timeline for sample collection in a clinical setting.[10][15] The ratio of methylphenidate to ritalinic acid can also offer insights into the timing of the last dose.[10]

Experimental Protocol: Simultaneous Quantification by LC-MS/MS

To ensure the accurate and reliable measurement of both methylphenidate and this compound, a robust analytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering high sensitivity and specificity.[16][17][18]

Step-by-Step Methodology
  • Sample Preparation:

    • Collect a urine sample (1 mL) in a polypropylene tube.

    • Add an internal standard solution containing deuterated analogs of methylphenidate (e.g., methylphenidate-d9) and ritalinic acid (e.g., ritalinic acid-d10) to correct for matrix effects and variations in instrument response.

    • Vortex the sample for 30 seconds.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any particulate matter.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject a small volume (e.g., 5 µL) of the prepared sample onto a C18 reverse-phase column.

      • Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient will separate the analytes from other urine components.

    • Tandem Mass Spectrometry (MS/MS):

      • Utilize an electrospray ionization (ESI) source in positive ion mode.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for each analyte and its specific product ion, ensuring high selectivity.

      • Monitor at least two MRM transitions for each analyte to confirm its identity.

  • Data Analysis:

    • Integrate the peak areas for both the analytes and their respective internal standards.

    • Calculate the concentration of methylphenidate and this compound in the sample using a calibration curve prepared with known concentrations of the analytes.

cluster_workflow LC-MS/MS Workflow Sample_Prep 1. Sample Preparation (Urine + Internal Standard) LC_Separation 2. LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Ionization 3. MS Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection 4. MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

Sources

A Comparative Guide to the Detection of L-threo-Ritalinic Acid: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis and clinical toxicology, the accurate detection and quantification of drug metabolites are paramount. L-threo-Ritalinic acid, the primary and inactive major metabolite of the widely prescribed psychostimulant methylphenidate (Ritalin), serves as a crucial biomarker for monitoring therapeutic use, assessing compliance, and investigating potential abuse.[1][2][3] This guide provides an in-depth, objective comparison of two powerful analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the determination of this compound in biological matrices.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform the selection of the most appropriate analytical strategy.

Introduction to this compound and its Analytical Significance

Methylphenidate undergoes extensive first-pass metabolism in the liver, where it is hydrolyzed by carboxylesterase 1 (CES1) to form ritalinic acid.[1][4] Approximately 60-80% of an oral dose of methylphenidate is excreted in the urine as ritalinic acid, making it a more abundant and longer-lasting marker than the parent drug.[2][5] The accurate measurement of this compound is therefore essential in various contexts, including:

  • Therapeutic Drug Monitoring (TDM): Ensuring patient adherence to prescribed treatment regimens.

  • Forensic Toxicology: Detecting methylphenidate use in doping control and post-mortem investigations.[6][7]

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of methylphenidate.[8][9]

The choice between LC-MS/MS and GC-MS for the analysis of this compound is a critical decision that impacts sensitivity, specificity, sample throughput, and overall workflow efficiency.

Fundamental Principles: A Tale of Two Separations

Both LC-MS/MS and GC-MS are hyphenated techniques that couple a chromatographic separation method with mass spectrometric detection. However, the fundamental principles of separation and ionization differ significantly, influencing their suitability for analyzing a polar and non-volatile compound like ritalinic acid.

Gas Chromatography-Mass Spectrometry (GC-MS): GC separates compounds based on their volatility and interaction with a stationary phase within a heated column.[10] For non-volatile analytes like ritalinic acid, a crucial derivatization step is required to increase their volatility and thermal stability, making them amenable to GC analysis.[11][12] Following separation, molecules are typically ionized using a high-energy technique like Electron Ionization (EI), which causes extensive fragmentation. This fragmentation pattern can be highly reproducible and is useful for library-based identification.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[10] This technique is well-suited for polar and non-volatile compounds, often eliminating the need for derivatization.[14] Ionization is typically achieved using "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which generally produce an intact molecular ion.[13] The "MS/MS" component involves multiple stages of mass analysis, providing enhanced selectivity and sensitivity through techniques like Multiple Reaction Monitoring (MRM).[6]

Experimental Workflow Comparison

The following sections detail the typical experimental protocols for the analysis of this compound using both GC-MS and LC-MS/MS.

  • Sample Preparation (e.g., Urine):

    • Hydrolysis (Optional): Enzymatic hydrolysis with β-glucuronidase may be performed to cleave any conjugated metabolites, though ritalinic acid is primarily excreted unconjugated.

    • Extraction: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is employed to isolate the analyte from the complex biological matrix.[15]

    • Derivatization: This is a mandatory and critical step. The extracted ritalinic acid is chemically modified to a more volatile and thermally stable form. Common derivatizing agents include silylating agents (e.g., MSTFA) or methylation to form methylphenidate.[5][12][15] This step adds time and potential for variability to the workflow.

  • GC-MS Analysis:

    • Injection: The derivatized sample is injected into the GC inlet.

    • Separation: A capillary column with a suitable stationary phase separates the derivatized ritalinic acid from other components.

    • Ionization and Detection: The eluted compound is ionized by EI, and the resulting fragments are detected by the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for quantification.[16][17]

  • Sample Preparation (e.g., Urine, Blood, Oral Fluid):

    • Dilution: For urine samples, a simple "dilute-and-shoot" approach is often sufficient, significantly reducing sample preparation time.[18]

    • Protein Precipitation: For blood or plasma samples, protein precipitation with an organic solvent (e.g., methanol or acetonitrile) is a common and straightforward cleanup step.[6]

    • Solid-Phase Extraction (SPE): For cleaner extracts and lower detection limits, SPE can be utilized.[7][19]

  • LC-MS/MS Analysis:

    • Injection: The prepared sample is injected into the LC system.

    • Separation: A reversed-phase or PFP propyl column separates ritalinic acid from matrix components using a gradient of aqueous and organic mobile phases.[18][20]

    • Ionization and Detection: The analyte is ionized using ESI in positive ion mode.[6] Detection is performed using a triple quadrupole mass spectrometer in MRM mode, monitoring specific precursor-to-product ion transitions for high selectivity and sensitivity.[18]

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow GC_Sample Sample (e.g., Urine) GC_Extraction Extraction (LLE/SPE) GC_Sample->GC_Extraction GC_Derivatization Mandatory Derivatization GC_Extraction->GC_Derivatization GC_Analysis GC-MS Analysis (EI, SIM) GC_Derivatization->GC_Analysis GC_Data Data Analysis GC_Analysis->GC_Data LC_Sample Sample (e.g., Urine, Blood) LC_Prep Minimal Prep (Dilution/Precipitation) LC_Sample->LC_Prep LC_Analysis LC-MS/MS Analysis (ESI, MRM) LC_Prep->LC_Analysis LC_Data Data Analysis LC_Analysis->LC_Data

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis of Ritalinic Acid.

Head-to-Head Performance Comparison

The choice between LC-MS/MS and GC-MS hinges on several key performance metrics.

Performance Metric LC-MS/MS GC-MS Rationale & Supporting Data
Sensitivity (LOD/LOQ) Superior GoodLC-MS/MS methods for ritalinic acid consistently report lower limits of detection (LOD) and quantification (LOQ), often in the low ng/mL or even pg/mg range in hair.[6][18][21] This is attributed to the high efficiency of ESI and the specificity of MRM. GC-MS sensitivity is often limited by derivatization efficiency and potential for analyte degradation at high temperatures.[12]
Selectivity & Specificity Superior GoodThe use of MRM in LC-MS/MS provides exceptional selectivity by monitoring specific precursor-product ion transitions, minimizing interferences from the biological matrix.[6][18] While GC-MS with SIM offers good selectivity, it can be more susceptible to co-eluting interferences that share common fragment ions.[16]
Sample Preparation Simpler & Faster Complex & Time-Consuming LC-MS/MS often allows for simple "dilute-and-shoot" or protein precipitation methods.[6][18] GC-MS requires a mandatory, multi-step derivatization process, which increases sample handling, time, and potential sources of error.[11][12][15]
Sample Throughput Higher LowerThe streamlined sample preparation and often shorter chromatographic run times contribute to higher sample throughput with LC-MS/MS.[14]
Matrix Effects Potential for Ion Suppression/Enhancement Generally Less PronouncedESI in LC-MS/MS can be susceptible to matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte.[20] This is typically managed with the use of stable isotope-labeled internal standards.[6][18] GC-MS is generally considered less prone to severe matrix effects.[14]
Versatility High ModerateLC-MS/MS can simultaneously analyze a wide range of polar and non-polar compounds, including the parent drug (methylphenidate) and its metabolite in a single run.[6][18][21] GC-MS is limited to volatile and thermally stable compounds, often requiring different derivatization strategies for different analytes.

Causality and Trustworthiness: Why the Method Matters

The choice of analytical technique is not merely a matter of preference; it is a decision rooted in the physicochemical properties of the analyte and the desired outcomes of the analysis.

  • The Case for LC-MS/MS: this compound is a polar molecule containing both a carboxylic acid and a secondary amine group, making it inherently well-suited for reversed-phase liquid chromatography and electrospray ionization.[5] The ability to bypass derivatization is a significant advantage, as it eliminates a step that can introduce variability and potential for incomplete reactions, thereby enhancing the trustworthiness and reproducibility of the results.[14] The high sensitivity and selectivity of tandem mass spectrometry are crucial for detecting low concentrations of the metabolite, particularly in matrices like oral fluid or hair, and for providing unambiguous identification for forensic purposes.[6][21]

  • The Limitations of GC-MS: The primary challenge for GC-MS in this application is the non-volatile nature of ritalinic acid. The mandatory derivatization step is a critical control point.[11] Incomplete derivatization can lead to inaccurate quantification, while the harshness of some derivatizing agents can potentially degrade the analyte. While GC-MS has been successfully used, the methods are often more laborious and may not achieve the same levels of sensitivity as modern LC-MS/MS assays.[15][16]

Decision-Making Framework

The selection between LC-MS/MS and GC-MS for this compound detection should be guided by the specific requirements of the application.

G Need_High_Sensitivity High Sensitivity (e.g., hair, oral fluid) LCMS LC-MS/MS Need_High_Sensitivity->LCMS Superior LOQ Need_High_Throughput High Sample Throughput Need_High_Throughput->LCMS Faster Prep Need_Simultaneous_Analysis Simultaneous Analysis of Parent & Metabolite Need_Simultaneous_Analysis->LCMS Versatility Need_Routine_Screening Routine, High-Volume Screening Need_Routine_Screening->LCMS Automation GCMS GC-MS

Caption: Decision framework for selecting an analytical technique.

For applications demanding high sensitivity, high throughput, and the simultaneous analysis of both methylphenidate and ritalinic acid, LC-MS/MS is the demonstrably superior choice.[6][14][18][21] While GC-MS remains a valid technique, its more complex workflow makes it less suitable for high-throughput environments and for applications requiring the utmost sensitivity.

Conclusion

While both LC-MS/MS and GC-MS are capable of detecting this compound, a comprehensive evaluation of their performance characteristics clearly favors LC-MS/MS for most modern applications. The inherent advantages of LC-MS/MS, including minimal sample preparation, superior sensitivity and selectivity, and higher throughput, establish it as the gold standard for the routine and research-based analysis of this critical metabolite. The self-validating nature of a well-developed LC-MS/MS protocol, incorporating stable isotope-labeled internal standards, ensures the highest degree of confidence and trustworthiness in the analytical results.

References

  • Dittert, L. W., & D'Mello, A. (1975). A reproducible gas chromatographic mass spectrometric assay for low levels of methylphenidate and ritalinic acid in blood and urine. Biomedical Mass Spectrometry, 2(1), 2–8. [Link]

  • Josefsson, M., Zackrisson, A. L., & Ahlner, J. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050–1059. [Link]

  • Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln. [Link]

  • Lee, S., Park, Y., Lee, J., & Han, E. (2015). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic Science International, 257, 133–138. [Link]

  • American Academy of Forensic Sciences. (n.d.). Quantitative Analysis of Methylphenidate (Ritalin®) and Ritalinic Acid in Oral Fluid by Liquid Chromatography/Triple Quadrupole/Mass Spectrometry (LC/QqQ/MS). Retrieved from [Link]

  • Lewis, J. H., & Moore, C. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Drug Testing and Analysis, 4(1), 37–42. [Link]

  • Owen, M. K., & Blount, B. C. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy, 31(7), 28-35. [Link]

  • CMU. (2025). Easy Ways: Test for Methylphenidate in Urine. cmu.edu.jm. [Link]

  • Doerge, D. R., Fogle, C. M., Paule, M. G., & Slikker, W. (2000). Analysis of methylphenidate and its metabolite Ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 35(2), 242–247. [Link]

  • Schug, K. A. (2018). Forensic Drug Analysis: GC–MS versus LC–MS. LCGC International, 31(7). [Link]

  • Jacob, P., & Shulgin, A. T. (1984). Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography. Journal of Analytical Toxicology, 8(2), 61–62. [Link]

  • Enders, J. R., & McIntire, G. L. (2017). Ritalinic acid in urine: Impact of age and dose. Journal of Analytical Toxicology, 41(8), 714–719. [Link]

  • Wikipedia. (n.d.). Ritalinic acid. [Link]

  • Chinaglia, K. de O., Arantes, A. C. F., da Cunha, K. F., de Campos, E. G., Magalhães Kahl, J. M., Rodrigues, L. C., & Costa, J. L. (2022). Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1205, 123330. [Link]

  • Onmaz, D. E., et al. (2025). Development and validation of a rapid LC-MS/MS method for methylphenidate, atomoxetine, and their metabolites with application to pediatric pharmacokinetics. ResearchGate. [Link]

  • Chan, Y. M., Soldin, S. J., Swanson, J. M., Deber, C. M., Thiessen, J. J., & MacLeod, S. (1980). Gas chromatographic/mass spectrometric analysis of methylphenidate (Ritalin) in serum. Clinical Biochemistry, 13(6), 266–272. [Link]

  • MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference. [Link]

  • Springer Nature Experiments. (n.d.). LC-MS vs. GC-MS, Online Extraction Systems, Advantages of Technology for Drug Screening Assays. [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Molecular Pharmacology, 9(3), 260–266. [Link]

  • Zhu, H. J., Patrick, K. S., Markowitz, J. S., & DeVane, C. L. (2009). Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping. Journal of Chromatography B, 877(24), 2569–2572. [Link]

  • Taylor & Francis. (n.d.). Ritalinic acid – Knowledge and References. [Link]

  • Anderson, D. T., Fritz, K. L., & Muto, J. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. Journal of Analytical Toxicology, 36(6), 405–412. [Link]

  • Bishop, J. R., & Kloss, J. (2021). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices. DSpace Repository. [Link]

  • ClinPGx. (n.d.). Methylphenidate Pathway, Pharmacokinetics. [Link]

  • Telving, R., Hasselstrøm, J. B., Andreasen, M. F., & Johannsen, M. (2016). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. Journal of Analytical Toxicology, 40(8), 622–630. [Link]

  • Onmaz, D. E., et al. (2026). Development and validation of a rapid LC-MS/MS method for methylphenidate, atomoxetine, and their metabolites with application to pediatric pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Anderson, D. T., Fritz, K. L., & Muto, J. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(6), 405-412. [Link]

  • Krabseth, H., & Skråstad, R. B. (n.d.). Individual concentration-time profiles of d- and l-threo-methylphenidate (MPH) and d- and this compound (RA) in oral fluid and plasma after controlled administration of MPH. MDPI. [Link]

  • ResearchGate. (n.d.). Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. [Link]

  • de Souza, I. D., de Oliveira, C. C., Dos Santos, D. P., & de Martinis, B. S. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Pharmaceutical and Biomedical Analysis, 158, 268–273. [Link]

  • Telving, R., Hasselstrøm, J. B., Andreasen, M. F., & Johannsen, M. (2016). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. ResearchGate. [Link]

Sources

The Gold Standard in Methylphenidate Bioanalysis: A Comparative Guide to Deuterated L-threo-Ritalinic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the accuracy of quantitative data is paramount. When developing and validating methods for the quantification of methylphenidate (MPH) and its primary metabolite, ritalinic acid (RA), the choice of an internal standard (IS) is a critical decision that directly impacts data reliability. This guide provides an in-depth technical comparison of deuterated L-threo-Ritalinic Acid as an internal standard against common alternatives, supported by experimental data and established protocols. As Senior Application Scientists, we aim to provide not just a methodology, but a comprehensive understanding of the principles that ensure robust and defensible bioanalytical results.

The Critical Role of the Internal Standard in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis due to its high sensitivity and selectivity. However, the technique is susceptible to variability introduced during sample preparation and analysis. The primary role of an internal standard is to compensate for these variations, which include:

  • Sample Loss During Extraction: An ideal IS, added at the beginning of the sample preparation process, will be lost at the same rate as the analyte, ensuring the analyte-to-IS ratio remains constant.

  • Matrix Effects: Co-eluting endogenous components in biological matrices like plasma, urine, or oral fluid can suppress or enhance the ionization of the analyte in the mass spectrometer's source. A well-chosen IS will experience the same matrix effects as the analyte, providing effective normalization.[1]

  • Instrumental Variability: Fluctuations in injection volume and detector response can introduce errors. An IS helps to correct for this variability.

Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for LC-MS/MS bioanalysis because their physicochemical properties are nearly identical to the analyte.[1][2] This ensures they co-elute chromatographically and experience the same ionization efficiencies and matrix effects.[2]

Deuterated this compound: The Superior Choice

For the analysis of ritalinic acid, its deuterated analog, this compound-d10, stands out as the optimal internal standard. Its chemical structure is identical to the analyte, with the only difference being the substitution of ten hydrogen atoms with deuterium. This mass difference allows for its differentiation by the mass spectrometer, while its identical chemical behavior ensures the most accurate correction for analytical variability.

Performance Comparison: Deuterated this compound vs. Alternatives

The true test of an internal standard lies in its performance during method validation. Here, we compare the expected performance of deuterated this compound with two common alternatives: a structural analog (d₆-amphetamine) and a different class of compound (mefruside).

Parameter Deuterated this compound (RA-d10) Structural Analog (d₆-amphetamine) Unrelated Compound (Mefruside)
Chemical Structure Identical to Ritalinic AcidStructurally similar (phenethylamine core)Structurally dissimilar
Chromatographic Retention Co-elutes with Ritalinic AcidDifferent retention timeDifferent retention time
Matrix Effect Compensation ExcellentVariable, potential for differential matrix effectsPoor
Extraction Recovery Tracking ExcellentMay differ from Ritalinic AcidLikely to differ significantly
Accuracy & Precision HighModerate to HighLow to Moderate
Regulatory Acceptance Highly preferred by agencies like the EMA[1]Acceptable, but may require more extensive validationGenerally not acceptable for pivotal studies

Data-Driven Insights:

  • Deuterated this compound (RA-d10): A study by Josefsson et al. (2012) on the enantioselective determination of methylphenidate and ritalinic acid in whole blood utilized rac-threo-RA-d10 as the internal standard. They reported that the matrix effect was within ±10% for the analytes, indicating excellent compensation by the deuterated internal standard. The extraction recovery for ritalinic acid was between 45-59%, and the use of the deuterated internal standard with similar recovery rates ensured the accuracy of the results.[2] Another study analyzing methylphenidate and ritalinic acid in oral fluid also successfully used (±)-threo-RA-d10, noting that matrix effects were minimized through the use of the internal standard.[3]

  • Structural Analog (d₆-amphetamine): Hamby et al. (2012) developed a method for the determination of methylphenidate and ritalinic acid in urine using d₆-amphetamine as the internal standard. While the method was validated and used successfully, the authors noted that matrix effects were up to 140%, although these were accounted for by the internal standard.[4] This highlights a key difference: while a structural analog can compensate for matrix effects to some extent, the significant difference in matrix effect values suggests that it does not track the analyte as closely as a deuterated analog would. Any slight variation in chromatographic conditions could lead to a divergence in how the analyte and the internal standard are affected by the matrix.

  • Unrelated Compound (Mefruside): Van Ginkel et al. (2007) described a screening method for ritalinic acid in urine using mefruside, a diuretic, as the internal standard.[5] While this may be suitable for a screening assay, the significant structural and chemical differences between mefruside and ritalinic acid make it a poor choice for a quantitative validation that needs to meet stringent regulatory requirements. The extraction recovery, chromatographic behavior, and ionization response are all likely to be vastly different from ritalinic acid, leading to poor correction for analytical variability and a higher risk of inaccurate results.

Experimental Protocols

To provide a practical framework, we present a detailed, step-by-step methodology for the analysis of ritalinic acid using deuterated this compound as the internal standard, based on established and validated methods.

I. Sample Preparation (Based on Josefsson et al., 2012)

This protocol is for the extraction of ritalinic acid from whole blood.

  • Aliquoting: To 200 µL of whole blood sample, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (rac-threo-RA-d10).

  • Protein Precipitation: Add 400 µL of acetonitrile, vortex for 10 seconds, and centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

II. LC-MS/MS Parameters
Parameter Condition
LC System Agilent 1200 series or equivalent
Column Chirobiotic V2, 150 x 2.1 mm, 5 µm
Mobile Phase Isocratic: 0.1% formic acid in methanol
Flow Rate 0.2 mL/min
Column Temperature 25°C
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ritalinic Acid: m/z 220 -> 84; RA-d10: m/z 230 -> 93
Collision Energy Optimized for each transition

Note: These parameters should be optimized for the specific instrumentation used in your laboratory.

Visualizing the Workflow and Rationale

To better illustrate the analytical process and the underlying logic, the following diagrams are provided.

Diagram 1: Bioanalytical Workflow for Ritalinic Acid

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Result Result Sample Biological Sample (e.g., Whole Blood) Add_IS Spike with RA-d10 IS Sample->Add_IS Initial Step Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection Analysis LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Final_Concentration Accurate Quantification of Ritalinic Acid Data_Processing->Final_Concentration

Caption: Bioanalytical workflow for the quantification of ritalinic acid.

Diagram 2: The Principle of Co-elution and Matrix Effect Compensation

Matrix_Effect_Compensation cluster_MS Mass Spectrometer Ion Source Analyte Ritalinic Acid Ionization_Zone Ionization Suppression/Enhancement Analyte->Ionization_Zone Co-elution IS RA-d10 IS->Ionization_Zone Matrix Matrix Components Matrix->Ionization_Zone Interference

Caption: Co-elution of RA and RA-d10 ensures identical matrix effects.

Conclusion and Recommendations

The evidence strongly supports the use of deuterated this compound as the internal standard of choice for the quantitative bioanalysis of ritalinic acid. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for matrix effects and other sources of variability, leading to highly accurate and precise data.

While structural analogs like d₆-amphetamine can be used, they carry a higher risk of differential matrix effects and may require more extensive validation to prove their suitability. The use of structurally unrelated compounds is not recommended for regulated bioanalysis.

For laboratories engaged in drug development and clinical research, investing in a stable isotope-labeled internal standard like this compound-d10 is a critical step in ensuring the integrity and reliability of bioanalytical data, ultimately contributing to the successful and timely progression of research programs.

References

  • BenchChem. (2025). Navigating the Matrix: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards in Bioanalysis. BenchChem Technical Note.
  • DeCaprio, A. P., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B, 1092, 313-319. [Link]

  • Josefsson, M., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(8), 560-568. [Link]

  • Hamby, C., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 881-882, 20-26. [Link]

  • Van Ginkel, A. M. L., et al. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent Advances in Doping Analysis (15). Sport und Buch Strauß.
  • KCAS Bioanalytical and Biomarker Services. (2017). The Value of Deuterated Internal Standards. [Link]

  • Wikipedia. (n.d.). Ritalinic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A novel process for the preparation of (d,l) threo ritalinic acid.
  • Google Patents. (n.d.). Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof.
  • Zhang, C., et al. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of Chromatography B, 1011, 45-52. [Link]

  • Doerge, D. R., et al. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(8), 619-623.
  • Patrick, K. S., et al. (1981). Synthesis and pharmacology of hydroxylated metabolites of methylphenidate. Journal of Medicinal Chemistry, 24(10), 1237-1240. [Link]

  • Gjerde, H., et al. (2016). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations.
  • Bunch, D. R., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. Clinica Chimica Acta, 429, 4-5.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • Wieling, J. (2002). LC-MS-MS experiences with internal standards.
  • Matuszewski, B. K., et al. (2003). Stable-isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Analytical Chemistry, 75(13), 3019-3030.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development.
  • U.S. Food and Drug Administration. (2022).
  • European Medicines Agency. (2011).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ovid. (n.d.). The importance of choosing the appropriate matrix to validate a bioanalytical method according to the study needs.
  • PubMed Central. (2024).
  • ResearchGate. (n.d.).
  • AIR Unimi. (n.d.). Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding.
  • gtfch.org. (n.d.).
  • PubMed Central. (2011).
  • International Conference on Harmonisation. (2024).

Sources

A Comparative Analysis of Ritalinic Acid Detection in Urine vs. Oral Fluid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of therapeutic drug monitoring and forensic toxicology, the choice of biological matrix is a critical determinant of analytical sensitivity, detection window, and clinical utility. This guide provides an in-depth comparative analysis of two common matrices, urine and oral fluid, for the detection of ritalinic acid, the primary metabolite of methylphenidate (Ritalin®). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these sample types and to select the most appropriate matrix for their analytical needs.

Introduction: The Central Role of Ritalinic Acid in Methylphenidate Monitoring

Methylphenidate (MPH) is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Following administration, MPH undergoes rapid and extensive metabolism, primarily through de-esterification by carboxylesterase CES1A1, to its major, pharmacologically inactive metabolite, α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA).[3]

The vast majority of an administered dose of methylphenidate, approximately 60-86%, is excreted in the urine as ritalinic acid.[1][3] Less than 1% of the parent drug is excreted unchanged in urine.[3][4] This metabolic profile makes ritalinic acid the preferred and more reliable biomarker for assessing compliance and detecting MPH use in urine samples.[4][5]

Pharmacokinetic Profiles: A Tale of Two Matrices

The distribution and concentration of ritalinic acid differ significantly between urine and oral fluid, a direct consequence of their distinct physiological properties and mechanisms of drug excretion.

Urine: As the primary route of elimination for ritalinic acid, urine boasts substantially higher concentrations of the metabolite compared to the parent drug.[4][6] The half-life of ritalinic acid is approximately 3 to 4 hours.[1][3] This leads to a detection window for ritalinic acid in urine of typically 1 to 2 days after the last administration.[1][7]

Oral Fluid: In contrast, oral fluid is not a primary excretion route for ritalinic acid. Its presence in oral fluid is significantly lower than that of the parent compound, methylphenidate.[5][8] Studies have shown that ritalinic acid concentrations in oral fluid can be about 25-fold lower than in blood.[8] Conversely, methylphenidate concentrations are found to be three to fourfold higher in oral fluid compared to blood.[8] Therefore, for oral fluid analysis, methylphenidate itself is the primary target analyte.[5][9] The detection window for methylphenidate in oral fluid is approximately 36 hours.[5][10]

The following diagram illustrates the metabolic pathway of methylphenidate and the preferential detection of its metabolites in different biological matrices.

Methylphenidate Methylphenidate (MPH) Metabolism Hepatic Metabolism (Carboxylesterase CES1A1) Methylphenidate->Metabolism Oral_Fluid Oral Fluid (Primary Matrix for MPH) Methylphenidate->Oral_Fluid Higher Concentration Shorter Detection Window Ritalinic_Acid Ritalinic Acid (RA) (Inactive Metabolite) Metabolism->Ritalinic_Acid Urine Urine (Primary Matrix for RA) Ritalinic_Acid->Urine High Concentration Longer Detection Window Ritalinic_Acid->Oral_Fluid Low Concentration

Caption: Metabolism of Methylphenidate and its detection in Urine vs. Oral Fluid.

Comparative Data Summary

The following table summarizes the key analytical parameters for the detection of ritalinic acid in urine versus oral fluid, based on findings from various scientific studies.

ParameterUrineOral Fluid
Primary Analyte Ritalinic Acid Methylphenidate
Relative Concentration HighLow (approx. 25-fold lower than blood)[8]
Detection Window 1-2 days[1][7]~36 hours (for MPH)[5][10]
Half-life of RA ~3-4 hours[1][3]Not a primary elimination route
Clinical Utility Compliance monitoring, detection of past useMonitoring recent use, less invasive collection
Typical Cutoff Conc. 50 ng/mL - 500 ng/mL[1][10]0.2 ng/mL - 0.5 ng/mL (for RA)[11]

Experimental Protocols: Best Practices for Sample Analysis

The accurate quantification of ritalinic acid in both urine and oral fluid necessitates robust and validated analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.[11][12][13]

Urine Sample Analysis Workflow

The analysis of ritalinic acid in urine is often streamlined due to its high concentration, sometimes allowing for a simple "dilute-and-shoot" approach.

cluster_urine Urine Sample Workflow Urine_Sample Urine Sample Collection Dilution Dilution with Water/ Methanol & IS Spiking Urine_Sample->Dilution LC_MSMS LC-MS/MS Analysis Dilution->LC_MSMS Data_Analysis Data Analysis & Reporting LC_MSMS->Data_Analysis

Caption: A simplified workflow for the analysis of ritalinic acid in urine.

Detailed Protocol for Urine Analysis (LC-MS/MS):

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 3000 rpm for 5 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of a solution containing the internal standard (e.g., ritalinic acid-d10) in a suitable solvent like methanol or water.[12][13]

  • LC-MS/MS Analysis:

    • Chromatography: Inject a small volume (e.g., 5-10 µL) of the diluted sample onto a suitable LC column (e.g., a PFP propyl or C18 column).[12]

    • Employ a gradient elution program using mobile phases such as 0.1% formic acid in water and acetonitrile to achieve chromatographic separation.

    • Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor for specific precursor-to-product ion transitions for ritalinic acid and its internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using certified reference standards.

    • Quantify the concentration of ritalinic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Oral Fluid Sample Analysis Workflow

Due to the lower concentrations of ritalinic acid and the presence of proteins and other interfering substances, oral fluid analysis typically requires a more extensive sample preparation procedure, often involving protein precipitation and/or solid-phase extraction (SPE).

cluster_oral_fluid Oral Fluid Sample Workflow Oral_Fluid_Sample Oral Fluid Collection (e.g., Quantisal™) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Zinc Sulfate) Oral_Fluid_Sample->Protein_Precipitation SPE Solid-Phase Extraction (Optional Clean-up) Protein_Precipitation->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis & Reporting LC_MSMS->Data_Analysis

Caption: A typical workflow for the analysis of ritalinic acid in oral fluid.

Detailed Protocol for Oral Fluid Analysis (LC-MS/MS):

  • Sample Collection and Pre-treatment:

    • Collect oral fluid using a specialized device such as a Quantisal™ or Salivette® to ensure a known sample volume and stabilization.[11]

    • Transfer the oral fluid sample to a microcentrifuge tube.

  • Sample Preparation:

    • Protein Precipitation: Add a precipitating agent, such as three volumes of ice-cold acetonitrile or a zinc sulfate solution in methanol, to the oral fluid sample.[8]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new tube for analysis or further clean-up.

    • Solid-Phase Extraction (Optional): For enhanced sensitivity and removal of matrix interferences, the supernatant can be further purified using a suitable SPE cartridge (e.g., mixed-mode cation exchange).

  • LC-MS/MS Analysis:

    • The LC-MS/MS parameters will be similar to those used for urine analysis, but may require optimization for the lower expected concentrations.

  • Data Analysis:

    • Quantification is performed as described for urine analysis.

Discussion: Choosing the Right Matrix for Your Application

The decision to use urine or oral fluid for ritalinic acid analysis hinges on the specific objectives of the study or monitoring program.

Urine is the matrix of choice for:

  • Compliance Monitoring: Its longer detection window and high concentration of ritalinic acid make it ideal for verifying if a patient has taken their prescribed methylphenidate within the last 1-2 days.[1][12]

  • Abuse Detection: The longer window of detection increases the probability of identifying illicit or non-prescribed use.[13]

Oral Fluid offers advantages for:

  • Recent Use Detection: The focus on the parent drug, methylphenidate, provides a snapshot of more recent drug administration.

  • Non-invasive Collection: Sample collection is simple, non-invasive, and can be performed under direct observation, reducing the risk of sample adulteration or substitution.[11] This is particularly beneficial when working with pediatric populations.[11]

  • Impairment Assessment: While a direct correlation is complex, the presence of the parent drug in oral fluid may be more indicative of recent exposure and potential for pharmacological effects compared to the inactive metabolite in urine.

Conclusion

References

  • Barrett, E. S., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci., 881-882, 20-6. [Link]

  • Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent advances in doping analysis (15). Sport und Buch Strauß. [Link]

  • Mulet, C. T., Arroyo-Moro, L. E., Leon, L. A., Gnagy, E., & DeCaprio, A. P. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). J Chromatogr B Analyt Technol Biomed Life Sci., 1092, 313-319. [Link]

  • Novartis. (2015). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. accessdata.fda.gov. [Link]

  • Arvidsson, M., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(3), 355-365. [Link]

  • Josefsson, M., & Rydberg, I. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. J Pharm Biomed Anal., 55(5), 1050-9. [Link]

  • Marchei, E., et al. (2010). Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. Clinical Chemistry, 56(4), 643-650. [Link]

  • Paterson, S. M., Moore, G. A., Florkowski, C. M., & George, P. M. (2012). Determination of methylphenidate and its metabolite in urine by liquid chromatography/tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci., 881-882, 20-6. [Link]

  • Arvidsson, M., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. ResearchGate. [Link]

  • American Academy of Forensic Sciences. (n.d.). Quantitative Analysis of Methylphenidate (Ritalin®) and Ritalinic Acid in Oral Fluid by Liquid Chromatography/Triple Quadrupole/Mass Spectrometry (LC/QqQ/MS). aafs.org. [Link]

  • Lewis, J. H., et al. (2004). Urinary screening for methylphenidate (Ritalin) abuse: A comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. ResearchGate. [Link]

  • Josefsson, M., & Rydberg, I. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Semantic Scholar. [Link]

  • Marchei, E., et al. (2010). Correlation Between Methylphenidate and Ritalinic Acid Concentrations in Oral Fluid and Plasma. ResearchGate. [Link]

  • Øiestad, E. L., et al. (2024). Drug detection in oral fluid and urine after single therapeutic doses of dexamphetamine, lisdexamphetamine, and methylphenidate in healthy volunteers. Journal of Analytical Toxicology. [Link]

  • Mayo Clinic Laboratories. (n.d.). Methylphenidate and Metabolite, Random, Urine. mayocliniclabs.com. [Link]

  • Pichini, S., et al. (2010). Pharmacokinetics of methylphenidate in oral fluid and sweat of a pediatric subject. Forensic Science International, 196(1-3), 55-59. [Link]

  • Lewis, J. H., et al. (2004). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Clinical Chemistry, 50(3), 573-577. [Link]

  • Øiestad, E. L., et al. (2025). Drug detection in oral fluid and urine after single therapeutic doses of dexamphetamine, lisdexamphetamine, and methylphenidate in healthy volunteers. PubMed. [Link]

  • Coulter, C., et al. (2017). Ritalinic acid in urine: Impact of age and dose. Journal of analytical toxicology, 41(8), 691-697. [Link]

  • Thorsson, M., et al. (2025). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations. ResearchGate. [Link]

  • Alina Lodge. (2022). How Long Does Ritalin Stay in Your System. alinalodge.org. [Link]

  • cmu.edu.jm. (2025). Easy Ways: Test for Methylphenidate in Urine. cmu.edu.jm. [Link]

  • Øiestad, E. L., et al. (2025). (PDF) Drug detection in oral fluid and urine after single therapeutic doses of dexamphetamine, lisdexamphetamine, and methylphenidate in healthy volunteers. ResearchGate. [Link]

  • Quick Answer: How Long Does Ritalin Show on a Drug Test?. (2025). quickanswer.org. [Link]

  • Quest Diagnostics. (2023). Drug Monitoring, Methylphenidate Metabolite, Quantitative, Urine. questdiagnostics.com. [Link]

  • Marchei, E., et al. (2010). Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. PubMed. [Link]

  • R Discovery. (n.d.). Drug Concentrations In Oral Fluid Research Articles - Page 1. rdiscovery.io. [Link]

  • NMS Labs. (2023). LABORATORY REPORT Referral Testing Methylphenidate and Metabolite, Urine. nmslabs.com. [Link]

  • Marchei, E., et al. (2010). Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. Semantic Scholar. [Link]

  • Hodgkins, P., et al. (2012). Methylphenidate. StatPearls. [Link]

  • Medscape. (n.d.). Ritalin, Concerta (methylphenidate) dosing, indications, interactions, adverse effects, and more. reference.medscape.com. [Link]

  • Drugs.com. (2024). Methylphenidate Dosage Guide + Max Dose, Adjustments. drugs.com. [Link]

  • Labtests Online NZ. (n.d.). Ritalinic Acid Screen. labtestsonline.org.nz. [Link]

  • OUCI. (n.d.). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). ouci.com. [Link]

  • Doret, S. (2017). Comparison of Urine and Oral Fluid for Workplace Drug Testing. Substance abuse: research and treatment, 11, 1178221817715444. [Link]

Sources

A Senior Application Scientist's Guide to Accuracy and Precision in L-threo-Ritalinic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic, toxicokinetic, and clinical monitoring studies. L-threo-Ritalinic Acid, the primary metabolite of methylphenidate (Ritalin®), serves as a key biomarker for assessing compliance, metabolism, and potential abuse of this widely prescribed central nervous system stimulant. This guide provides an in-depth comparison of the analytical methodologies available for the quantification of this compound, with a focus on accuracy and precision, supported by experimental data and validated protocols.

Introduction: The Significance of this compound Quantification

Methylphenidate undergoes rapid and extensive metabolism in the body, with approximately 80% being hydrolyzed to this compound.[1] Consequently, the concentration of the parent drug in biological matrices such as urine and plasma is often low and transient. This compound, with its longer half-life and higher concentrations, provides a more reliable and extended window for detection and quantification.[1][2] The stereospecific analysis of this compound is also crucial, as the pharmacological activity of methylphenidate resides primarily in the d-threo-enantiomer.[3] Therefore, robust and validated analytical methods are paramount for obtaining high-quality data to support regulatory submissions and clinical decision-making.

The validation of bioanalytical methods is strictly governed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies provide comprehensive guidelines on the parameters that must be assessed, including accuracy, precision, selectivity, sensitivity, reproducibility, and stability. This guide will delve into the performance characteristics of the most commonly employed techniques for this compound quantification, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassay.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and the specific goals of the study. Here, we compare the performance of LC-MS/MS, GC-MS, and Immunoassay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and versatility.

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The sample is first injected into an LC system where this compound is separated from other matrix components on a chromatographic column. The analyte then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides exceptional selectivity, minimizing interferences from the biological matrix.

Numerous studies have demonstrated the excellent accuracy and precision of LC-MS/MS for the quantification of this compound in various biological fluids.

ParameterUrinePlasma/BloodOral FluidHair
Linearity (r²) >0.997[4]>0.99[5]>0.99[6]>0.99[7]
Accuracy (% Bias) ≤ ±20%[4]85-115%[5]±12%[6]85-115%[7]
Precision (% CV) <8%[4]<10%[5]<12%[6]<15%[7]
LLOQ 100 µg/L[4]1-500 ng/mL[5]0.5 ng/mL[6]1 pg/mg[7]

Causality Behind Experimental Choices in LC-MS/MS Method Development:

  • Sample Preparation: The choice of sample preparation is critical for removing matrix interferences and concentrating the analyte. For this compound, which is a polar compound, various techniques are employed.

    • Dilute-and-Shoot: This is the simplest approach, often used for urine samples where the analyte concentration is high.[4] It involves diluting the sample with a solvent and directly injecting it into the LC-MS/MS system. This method is high-throughput but may suffer from matrix effects.

    • Protein Precipitation (PPT): Commonly used for plasma and blood samples, PPT involves adding a solvent like acetonitrile or methanol to precipitate proteins.[5] It is a simple and fast technique but may not provide the cleanest extracts.

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte between two immiscible liquids. The choice of solvent and pH is crucial for efficient extraction of the polar this compound.[5]

    • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for significant pre-concentration of the analyte. It is particularly useful for complex matrices or when very low detection limits are required.

  • Chromatography: Reversed-phase chromatography is typically used for the separation of this compound. The choice of column (e.g., C18, PFP) and mobile phase composition is optimized to achieve good peak shape and resolution from potential interferences. Chiral columns are necessary for the enantioselective quantification of d- and this compound.[3][5]

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of this compound. The selection of precursor and product ions for MRM is a critical step to ensure selectivity and sensitivity.

Experimental Workflow for LC-MS/MS Quantification of this compound in Urine:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample dilute Dilution with Internal Standard urine->dilute lc Liquid Chromatography (Separation) dilute->lc Injection msms Tandem Mass Spectrometry (Detection) lc->msms quant Quantification (Peak Area Ratio) msms->quant report Result Reporting quant->report

Caption: A simplified workflow for the LC-MS/MS analysis of this compound in urine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of analytes in biological matrices. However, its application to polar and non-volatile compounds like this compound presents some challenges.

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of a gas chromatographic column. The separated components then enter the mass spectrometer for detection. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.

Data on the accuracy and precision of GC-MS for the specific quantification of this compound is less abundant in the literature compared to LC-MS/MS. Most studies focus on the parent drug, methylphenidate.[8][9] The derivatization step can introduce variability and potentially affect the accuracy and precision of the method.

A study comparing LC-MS/MS and GC-MS for the analysis of pharmaceuticals in water samples found that LC-MS/MS generally yielded lower detection limits.[10][11] While this is not a direct comparison for this compound in biological matrices, it highlights a general trend.

ParameterPerformance
Linearity Data not readily available for this compound.
Accuracy Dependent on the efficiency and reproducibility of the derivatization step.
Precision Potentially higher variability due to the additional derivatization step.
LLOQ Generally higher than LC-MS/MS for polar compounds.

Causality Behind Experimental Choices in GC-MS Method Development:

  • Derivatization: This is the most critical step for the analysis of this compound by GC-MS. The carboxylic acid and secondary amine groups make the molecule polar and non-volatile. Derivatizing agents such as silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) are used to mask these polar functional groups. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.

  • Sample Preparation: Prior to derivatization, a clean sample extract is required. LLE or SPE are typically employed to isolate this compound from the biological matrix.

Experimental Workflow for GC-MS Quantification of this compound:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample extract Extraction (LLE or SPE) sample->extract derivatize Derivatization extract->derivatize gc Gas Chromatography (Separation) derivatize->gc Injection ms Mass Spectrometry (Detection) gc->ms quant Quantification ms->quant report Result Reporting quant->report

Caption: A general workflow for the GC-MS analysis of this compound, highlighting the essential derivatization step.

Immunoassay

Immunoassays are widely used for the rapid screening of drugs of abuse in urine. They are based on the principle of antigen-antibody recognition.

In a competitive immunoassay for this compound, a known amount of labeled this compound competes with the this compound in the sample for a limited number of antibody binding sites. The amount of bound labeled analyte is inversely proportional to the concentration of the analyte in the sample. Various detection methods can be used, such as enzyme-linked immunosorbent assay (ELISA) where a colorimetric reaction is measured.

Immunoassays are primarily used as a qualitative or semi-quantitative screening tool.[1] They are known for their high throughput and ease of use. However, they can be susceptible to cross-reactivity with structurally related compounds, leading to false-positive results. Therefore, all positive results from an immunoassay should be confirmed by a more specific method like LC-MS/MS or GC-MS.

A commercially available enzyme immunoassay, the ARK™ Methylphenidate Metabolite Assay, is intended for the qualitative and/or semi-quantitative determination of ritalinic acid in human urine at a cutoff concentration of 100 ng/mL.[1] While this provides a valuable screening tool, detailed public data on its accuracy and precision are limited. A patent for a ritalinic acid immunoassay describes the development of specific antibodies, but does not provide a full validation report.[4]

ParameterPerformance
Linearity Typically used for screening at a cutoff, not for precise quantification over a wide range.
Accuracy Prone to cross-reactivity, which can affect accuracy. Confirmatory testing is essential.
Precision Generally good for qualitative results (positive/negative).
LLOQ Defined by the cutoff concentration for screening assays.

Logical Relationship in Drug Testing using Immunoassay:

Immunoassay_Logic Urine Urine Sample IA Immunoassay Screen Urine->IA Neg Negative Result IA->Neg Below Cutoff Pos Presumptive Positive IA->Pos Above Cutoff ReportNeg Report as Negative Neg->ReportNeg Confirm Confirmatory Analysis (LC-MS/MS or GC-MS) Pos->Confirm Confirm->ReportNeg Not Confirmed ReportPos Report as Positive Confirm->ReportPos Confirmed

Caption: The logical flow of a typical drug testing workflow utilizing an initial immunoassay screen followed by confirmatory analysis.

Detailed Experimental Protocols

To ensure the reproducibility and validity of results, detailed and well-documented experimental protocols are essential. Below is a representative protocol for the quantification of this compound in human plasma using LC-MS/MS, based on established methodologies.[5]

LC-MS/MS Protocol for this compound in Human Plasma

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d10 (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

2. Stock and Working Solutions Preparation:

  • Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to create calibration standards.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in drug-free human plasma.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1200 Series or equivalent

  • Column: Chirobiotic V2 column (5µm, 250×2.1mm)[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: AB Sciex API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: m/z 220.1 → 84.1

    • This compound-d10 (IS): m/z 230.1 → 94.1

5. Data Analysis:

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression.

  • Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.

6. Acceptance Criteria (based on FDA/EMA Guidelines):

  • Accuracy: The mean concentration of the QC samples should be within ±15% of the nominal value (±20% for the LLOQ).

  • Precision: The coefficient of variation (%CV) of the replicate QC samples should not exceed 15% (20% for the LLOQ).

Conclusion and Recommendations

The accurate and precise quantification of this compound is indispensable for a comprehensive understanding of the pharmacokinetics and disposition of methylphenidate. This guide has provided a comparative overview of the primary analytical techniques employed for this purpose.

  • LC-MS/MS stands out as the most robust, sensitive, and specific method for the quantitative analysis of this compound in various biological matrices. Its high degree of accuracy and precision makes it the preferred method for regulatory submissions and clinical trials.

  • GC-MS can be a viable alternative, but the requirement for derivatization adds complexity and potential for variability. For polar analytes like this compound, LC-MS/MS generally offers superior performance.

  • Immunoassay serves as a valuable high-throughput screening tool, particularly in clinical and forensic settings. However, its semi-quantitative nature and potential for cross-reactivity necessitate confirmation of all positive results by a more specific method like LC-MS/MS.

For researchers and scientists embarking on studies involving this compound quantification, a thorough method validation in accordance with regulatory guidelines is non-negotiable. The choice of methodology should be driven by the specific requirements of the study, with LC-MS/MS being the recommended approach for achieving the highest level of accuracy and precision.

References

  • Chan, Y. M., Soldin, S. J., Swanson, J. M., Deber, C. M., Thiessen, J. J., & MacLeod, S. (1980). Gas chromatographic/mass spectrometric analysis of methylphenidate (Ritalin) in serum. Clinical Biochemistry, 13(6), 266–272. [Link]

  • Deventer, K., Van Eenoo, P., & Delbeke, F. T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent advances in doping analysis (15). Sport und Buch Strauß.
  • Kim, J., Lee, J., Lee, S., & In, S. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic science international, 294, 183-188. [Link]

  • Lewis, J. G., Moore, C., & O'Connor, J. (2003). An enzyme-linked immunosorbent assay (ELISA) for methylphenidate (Ritalin) in urine. Journal of analytical toxicology, 27(5), 342–345. [Link]

  • Mayo Clinic Laboratories. Test Definition: MPHNU. [Link]

  • Patel, K., & Tanna, S. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 881-882, 20–26. [Link]

  • Ramos, L., Bakhtiar, R., Majumdar, T., Hayes, M., & Tse, F. (1999). Liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry enantiomeric separation of dl-threo-methylphenidate,(Ritalin) using a macrocyclic antibiotic as the chiral selector. Rapid communications in mass spectrometry, 13(19), 1945-1954.
  • Rojas-Perez, M., Galiana-Garrigos, A., & Ade-Almedia, M. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 313–319. [Link]

  • Thomsen, R., Rasmussen, H. B., & Linnet, K. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(8), 560–568. [Link]

  • Tuvblad, C., Villard, L., & Rane, A. (2007). Urinary screening for methylphenidate (Ritalin) abuse: a comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Clinical biochemistry, 40(3-4), 213–218. [Link]

  • Zhang, C., Luo, H., Wu, Y., Zhang, J., Zhang, F., Lin, G., & Wang, H. (2016). Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d, l-thero-methylphenidate, d, l-thero-ethylphenidate and d, l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1011, 45–52. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Smith, C. R. (2021). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices (Doctoral dissertation, Sam Houston State University). [Link]

  • Josefsson, M., & Zackrisson, A. L. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of pharmaceutical and biomedical analysis, 55(5), 1050–1059. [Link]

  • Fuh, M. R., Chia, Y. H., & Lin, C. H. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC North America, 34(7), 512-521. [Link]

  • Combs, C. C., Hankins, E., Copeland, C., Brown, S. D., & Pond, B. (2013). Quantitative determination of d- and l-threo enantiomers of methylphenidate in brain tissue by liquid chromatography-mass spectrometry. Biomedical chromatography, 27(12), 1587–1589. [Link]

  • Soldin, S. J., Chan, Y. M., Hill, J. G., & Swanson, J. M. (1979). A liquid-chromatographic analysis for ritalinic acid [alpha-phenyl-alpha-(2-piperidyl) acetic acid] in serum. Clinical chemistry, 25(3), 401–404. [Link]

  • ARK Diagnostics, Inc. (2014). Ritalinic acid immunoassay.
  • Fuh, M. R., & Lin, C. H. (2017). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy, 32(1), 34-41. [Link]

  • Combs, C. C., Hankins, E., Copeland, C., Brown, S. D., & Pond, B. (2013). Quantitative determination of d- and l-threo enantiomers of methylphenidate in brain tissue by liquid chromatography-mass spectrometry. Biomedical chromatography, 27(12), 1587–1589. [Link]

Sources

A Guide to Inter-Laboratory Comparison of L-threo-Ritalinic Acid Measurements: Ensuring Analytical Harmony in Therapeutic and Forensic Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of L-threo-Ritalinic Acid, the primary metabolite of methylphenidate (Ritalin®), is of paramount importance. As the therapeutic use and illicit abuse of methylphenidate continue to be areas of intense study and monitoring, the ability to generate comparable and reliable data across different laboratories is not just a matter of good scientific practice—it is a necessity for ensuring patient safety, upholding the integrity of clinical trials, and delivering justice in forensic investigations.

This guide provides a comprehensive framework for establishing and participating in inter-laboratory comparisons for this compound analysis. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind methodological choices and the principles of designing a self-validating comparison study. Our objective is to equip you with the expertise to not only generate accurate data within your own laboratory but also to confidently compare your results with those of your peers.

The Analytical Imperative: Why this compound Demands Precision

Methylphenidate is a chiral stimulant, with the d-threo-enantiomer being the pharmacologically active component[1]. It is extensively metabolized, primarily through de-esterification, to this compound, which is pharmacologically inactive[2][3][4][5]. The detection and quantification of this metabolite in biological matrices such as urine, blood, plasma, and oral fluid serve as a reliable indicator of methylphenidate ingestion[1][6][7]. In clinical settings, monitoring this compound levels helps in assessing patient compliance with prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy[1][7]. In forensic toxicology, its presence can be crucial evidence in cases of suspected drug abuse, drug-facilitated crimes, or in postmortem investigations[6][8][9].

Given that analytical results can have significant clinical and legal ramifications, it is essential that the methods used for quantification are not only accurate and precise within a single laboratory but also comparable across different analytical platforms and institutions. An inter-laboratory comparison, also known as a proficiency testing (PT) program, is the gold standard for assessing and ensuring this comparability.

Current Methodologies for this compound Quantification

The consensus in the scientific community points towards Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the preferred method for the sensitive and specific quantification of this compound.[6][10][11] This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of the analyte in complex biological matrices. While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) exist, LC-MS/MS generally requires less sample derivatization and offers better performance for this polar and non-volatile compound. Immunoassays are also available for screening purposes but often lack the specificity for confirmatory analysis and may not distinguish between methylphenidate and its metabolite.

A typical LC-MS/MS workflow for this compound analysis is depicted in the following diagram:

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Urine, Blood, Plasma, Oral Fluid) extraction Protein Precipitation or Solid-Phase Extraction (SPE) sample->extraction lc_separation Liquid Chromatography (LC Separation) extraction->lc_separation ms_detection Tandem Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection quantification Quantification using Deuterated Internal Standard ms_detection->quantification review Data Review and Reporting quantification->review

Caption: A generalized workflow for the quantification of this compound using LC-MS/MS.

Designing a Robust Inter-Laboratory Comparison Study

An effective inter-laboratory comparison study is more than just sending out a few samples. It is a meticulously planned exercise designed to challenge participating laboratories and provide meaningful insights into their performance. The principles outlined in guidelines from the Clinical and Laboratory Standards Institute (CLSI), such as EP09, EP19, and EP31, provide a solid foundation for designing such studies.[2][3][6][8][9][10][12][13][14][15][16][17][18][19][20]

The following diagram illustrates the key phases of an inter-laboratory comparison for this compound:

interlab_comparison cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation and Reporting coordinator Appoint a Study Coordinator participants Recruit Participating Laboratories coordinator->participants protocol Develop a Detailed Study Protocol participants->protocol samples Prepare and Validate Homogeneous Study Samples protocol->samples distribution Distribute Samples to Participants samples->distribution analysis Laboratories Perform Analysis distribution->analysis reporting Submit Results to Coordinator analysis->reporting statistical_analysis Statistical Analysis of Results reporting->statistical_analysis performance_assessment Assess Laboratory Performance (e.g., Z-scores) statistical_analysis->performance_assessment final_report Issue a Comprehensive Report performance_assessment->final_report

Caption: The three key phases of a structured inter-laboratory comparison study.

Experimental Protocol for an Inter-Laboratory Comparison of this compound

1. Preparation of Study Samples:

  • Matrix Selection: Human urine is a suitable and readily available matrix. It should be sourced from donors who have not been exposed to methylphenidate.

  • Spiking: Prepare a series of pooled urine samples spiked with certified reference material of this compound at clinically and forensically relevant concentrations. A minimum of three concentration levels is recommended (low, medium, and high).

  • Homogeneity and Stability Testing: Before distribution, the study coordinator must rigorously test the homogeneity and stability of the prepared samples to ensure that all participants receive identical material.

2. Study Protocol for Participating Laboratories:

  • Sample Analysis: Participants should analyze the samples using their routine, validated analytical method for this compound.

  • Replicates: Each sample should be analyzed in replicate (e.g., n=3) to assess intra-laboratory precision.

  • Reporting: Results should be reported in a standardized format, including the mean concentration, standard deviation, and the units of measurement.

3. Data Analysis and Performance Evaluation:

  • Statistical Analysis: The study coordinator will perform a statistical analysis of the submitted data. Robust statistical methods are often preferred to minimize the influence of outliers.[21]

  • Consensus Value: A consensus value (assigned value) for each sample is determined from the participants' results.

  • Performance Scoring: Each laboratory's performance is typically assessed using a Z-score, which indicates how far a laboratory's result deviates from the consensus value. A common interpretation of Z-scores is:

    • |Z| ≤ 2: Satisfactory

    • 2 < |Z| < 3: Questionable

    • |Z| ≥ 3: Unsatisfactory

Comparative Performance of Analytical Methods

While LC-MS/MS is the gold standard, the specific parameters of the method can influence its performance. The following table summarizes typical performance characteristics that should be validated for an LC-MS/MS method for this compound, based on guidelines from the Scientific Working Group for Forensic Toxicology (SWGTOX).[12][13][15][17]

Validation Parameter Typical Acceptance Criteria (SWGTOX) Rationale
Linearity (Calibration Model) Correlation coefficient (r²) > 0.99Ensures a proportional relationship between instrument response and analyte concentration.
Limit of Detection (LOD) The lowest concentration at which the analyte can be reliably detected.Defines the lower boundary of detection for the method.
Limit of Quantitation (LOQ) The lowest concentration at which the analyte can be accurately and precisely quantified.Establishes the lower limit for reliable quantitative reporting.
Bias and Precision Within ±20% of the target concentration.Demonstrates the accuracy and reproducibility of the method.
Selectivity/Interference No significant interfering peaks at the retention time of the analyte.Ensures that other compounds in the matrix do not affect the quantification of this compound.
Matrix Effects Assessed to ensure that the sample matrix does not suppress or enhance the analyte signal.Crucial for accuracy in different biological matrices.
Carryover No significant analyte signal in a blank sample analyzed after a high-concentration sample.Prevents false-positive results in subsequent analyses.
Stability Analyte stability should be demonstrated under various storage conditions.Ensures the integrity of the analyte from sample collection to analysis.

Conclusion: A Commitment to Analytical Excellence

The inter-laboratory comparison of this compound measurements is not merely a quality control exercise; it is a cornerstone of ensuring the reliability and comparability of data that can have profound impacts on individuals' lives and the advancement of scientific knowledge. By embracing a culture of collaboration and adhering to rigorous scientific principles, the analytical community can achieve a state of harmony where data generated in one laboratory can be confidently compared to data from any other, ultimately leading to improved patient care and a more just application of forensic science.

References

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. J Pharm Biomed Anal. 2011 Jul 15;55(5):1050-9. [Link]

  • Methylphenidate/Ritalinic Acid (RTU) Forensic Kit: An Essential Tool for Forensic Toxicology. (2024-12-03). [Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design. [Link]

  • Quantitative Analysis of Methylphenidate (Ritalin®) and Ritalinic Acid in Oral Fluid by Liquid Chromatography/Triple Quadrupole/Mass Spectrometry (LC/QqQ/MS). American Academy of Forensic Sciences. [Link]

  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. PMC. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Semantic Scholar. [Link]

  • Simultaneous determination of methylphenidate and ritalinic acid in hair using LC-MS/MS. Forensic Science International. [Link]

  • How Long Does Methylphenidate Stay in Your System?. Verywell Mind. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • CLSI: Clinical & Laboratory Standards Institute. [Link]

  • ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. ResearchGate. [Link]

  • Methylphenidate Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Methylphenidate – Mechanism of Action, Dosage & Side Effects. Psych Scene Hub. [Link]

  • Methylphenidate. StatPearls. [Link]

  • Clinical and Laboratory Standards Institute. Wikipedia. [Link]

  • Chromatogram showing d,l-threo-methylphenidate and residual peaks for the erythro enantiomers of MPH (A). ResearchGate. [Link]

  • Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal. [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology. [Link]

  • Comparison of different statistical methods for evaluation of proficiency test data. Analytical and Bioanalytical Chemistry. [Link]

  • Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain. Psychopharmacology. [Link]

  • Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug Testing and Analysis. [Link]

  • Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmaceutical Research. [Link]

  • A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Quick Company. [Link]

  • CLSI: Clinical And Laboratory Standards Institute. ANSI Webstore. [Link]

  • Measurement Procedure Comparison in the Clinical Lab. CLSI. [Link]

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of Chromatography B. [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research. [Link]

  • Development and validation of an UFLC-MS/MS method for enantioselectivity determination of d,l-thero-methylphenidate, d,l-thero-ethylphenidate and d,l-thero-ritalinic acid in rat plasma and its application to pharmacokinetic study. Semantic Scholar. [Link]

  • Methylphenidate Metabolites Quantitative Urine. Quest Diagnostics. [Link]

  • Drug Monitoring, Methylphenidate Metabolite, Quantitative, Urine. Quest Diagnostics. [Link]

Sources

The Superior Specificity of L-threo-Ritalinic Acid as a Definitive Biomarker for Methylphenidate Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Metabolic Fate of Methylphenidate: A Pathway to Biomarker Identification

Methylphenidate, a chiral compound, is administered as a racemic mixture of d-threo and l-threo enantiomers. The therapeutic effects are primarily attributed to the d-threo isomer.[1] The primary metabolic route for MPH is de-esterification, a reaction catalyzed by the carboxylesterase 1 (CES1) enzyme, predominantly in the liver.[2][3][4] This process leads to the formation of α-phenyl-2-piperidine acetic acid, commonly known as ritalinic acid (RA).[2][3]

The metabolism of methylphenidate is stereoselective, with the l-isomer being hydrolyzed more rapidly than the d-isomer.[2][3] This results in higher plasma concentrations of the pharmacologically active d-MPH.[2][3]

Methylphenidate_Metabolism cluster_0 Methylphenidate Administration cluster_1 Primary Metabolic Pathway (Liver) cluster_2 Alternative Metabolic Pathways cluster_3 Urinary Excretion Racemic Methylphenidate (d,l-threo-MPH) Racemic Methylphenidate (d,l-threo-MPH) d-threo-Methylphenidate d-threo-Methylphenidate Racemic Methylphenidate (d,l-threo-MPH)->d-threo-Methylphenidate l-threo-Methylphenidate l-threo-Methylphenidate Racemic Methylphenidate (d,l-threo-MPH)->l-threo-Methylphenidate Unchanged MPH (<1%) Unchanged MPH (<1%) Racemic Methylphenidate (d,l-threo-MPH)->Unchanged MPH (<1%) d-threo-Ritalinic Acid d-threo-Ritalinic Acid d-threo-Methylphenidate->d-threo-Ritalinic Acid CES1 l-threo-Ritalinic Acid This compound l-threo-Methylphenidate->this compound CES1 (Faster) Ritalinic Acid (60-86%) Ritalinic Acid (60-86%) d-threo-Ritalinic Acid->Ritalinic Acid (60-86%) This compound->Ritalinic Acid (60-86%) p-Hydroxymethylphenidate p-Hydroxymethylphenidate Other Metabolites Other Metabolites p-Hydroxymethylphenidate->Other Metabolites 6-Oxo-methylphenidate 6-Oxo-methylphenidate 6-Oxo-methylphenidate->Other Metabolites Ethylphenidate (with Ethanol) Ethylphenidate (with Ethanol) Ethylphenidate (with Ethanol)->Other Metabolites d,l-threo-MPH d,l-threo-MPH d,l-threo-MPH->p-Hydroxymethylphenidate Aromatic Hydroxylation d,l-threo-MPH->6-Oxo-methylphenidate Microsomal Oxidation d,l-threo-MPH->Ethylphenidate (with Ethanol) Transesterification

Caption: Metabolic pathways of methylphenidate.

While ritalinic acid is the major metabolite, other minor metabolites are formed through oxidation and hydroxylation, including p-hydroxymethylphenidate and 6-oxo-methylphenidate.[2][3] In the presence of ethanol, a transesterification reaction can occur, leading to the formation of ethylphenidate.[2][5]

Comparative Analysis of Methylphenidate Biomarkers

The suitability of a metabolite as a biomarker is determined by several key factors: its abundance in biological matrices, the duration for which it can be detected after drug administration (window of detection), and its specificity to the parent compound.

BiomarkerAbundance in UrineWindow of Detection (Urine)SpecificityKey Considerations
This compound High (major component of total RA)~41 hours[6]HighDirectly indicates MPH metabolism. The l-enantiomer is rapidly metabolized, making its metabolite a robust indicator of recent use.
d-threo-Ritalinic Acid High~41 hours[6]HighIndicates metabolism of the pharmacologically active enantiomer.
Unchanged Methylphenidate Very Low (<1%)[7][8]Shorter than RAHighLow concentration makes it a less reliable primary biomarker.
Ethylphenidate Variable (dependent on ethanol co-ingestion)Dependent on ethanol and MPH intakeSpecific to concomitant MPH and ethanol useA valuable biomarker for detecting co-abuse, but not for general MPH use.[5][9]
p-Hydroxymethylphenidate Low (up to 2.5% of total dose)[2]Likely shorter than RAModerateAlso a metabolite of other compounds, potentially leading to false positives. Appears to be a more significant metabolite in rats than in humans.[10]
6-Oxo-ritalinic acid Low (up to 1.5% of total dose)[2]Likely shorter than RAModerateLower abundance makes it a less sensitive biomarker.

Expertise & Experience: From an analytical standpoint, the high concentration of ritalinic acid in urine makes it an ideal target for detection.[7][8] The fact that 60-86% of an administered dose of methylphenidate is excreted as ritalinic acid within 48-96 hours provides a wide window for detection and a strong signal-to-noise ratio in analytical assays.[7] The stereospecific analysis of this compound offers an additional layer of confirmation, as the rapid metabolism of the l-MPH enantiomer leads to a significant presence of its corresponding metabolite.

The Case for this compound: A Self-Validating System

The choice of this compound as the primary biomarker for methylphenidate use is a self-validating one due to the inherent pharmacokinetics of the parent drug.

  • High Abundance: As the major metabolite, its concentration in urine is significantly higher than the parent drug and other minor metabolites, simplifying detection and quantification.[7][8]

  • Longer Detection Window: The half-life of ritalinic acid is approximately 3-4 hours, which is comparable to or slightly longer than that of methylphenidate (2-3 hours).[7][11] However, due to its high excretion rate, it remains detectable in urine for a longer period.[6]

  • High Specificity: Ritalinic acid is a direct and unique metabolite of methylphenidate, minimizing the risk of false positives from other substances. While ethylphenidate is also specific, its formation is conditional on alcohol co-ingestion.[5][9]

Trustworthiness: A robust analytical protocol targeting this compound provides a high degree of confidence in the results. The presence of this specific enantiomer of the major metabolite is unequivocal proof of methylphenidate administration and subsequent metabolism in the body.

Experimental Protocol: Quantification of Methylphenidate and its Metabolites in Urine by LC-MS/MS

The following protocol outlines a standard and reliable method for the simultaneous quantification of methylphenidate, ritalinic acid, and ethylphenidate in urine samples.

1. Sample Preparation

  • Objective: To extract the analytes from the urine matrix and remove potential interferences.

  • Procedure:

    • To 100 µL of urine, add 10 µL of an internal standard solution (containing deuterated analogs of methylphenidate, ritalinic acid, and ethylphenidate).

    • Add 500 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis

  • Objective: To separate the analytes chromatographically and detect them with high sensitivity and specificity using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Methylphenidate234.184.1
Ritalinic Acid220.184.1
Ethylphenidate248.284.1
Methylphenidate-d10244.291.1
Ritalinic Acid-d5225.189.1
Ethylphenidate-d5253.289.1

3. Data Analysis

  • Objective: To quantify the concentration of each analyte in the samples.

  • Procedure:

    • Generate a calibration curve by analyzing standards of known concentrations.

    • Calculate the peak area ratio of each analyte to its corresponding internal standard.

    • Determine the concentration of the analytes in the unknown samples by interpolating from the calibration curve.

LCMSMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Urine Sample Urine Sample Add Internal Standard Add Internal Standard Urine Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation Mass Spectrometry Detection (MRM) Mass Spectrometry Detection (MRM) HPLC Separation->Mass Spectrometry Detection (MRM) Calibration Curve Calibration Curve Mass Spectrometry Detection (MRM)->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: LC-MS/MS workflow for methylphenidate metabolite analysis.

Conclusion

While several metabolites of methylphenidate can be detected, this compound stands out as the most robust and reliable biomarker for confirming methylphenidate use. Its high abundance in urine, extended detection window, and direct link to the metabolism of the administered drug provide a scientifically sound basis for its use in both clinical and forensic settings. The use of highly sensitive and specific analytical techniques like LC-MS/MS further strengthens the certainty of detection. For researchers and professionals in drug development and toxicology, focusing on this compound as the primary endpoint for methylphenidate consumption ensures the highest level of accuracy and confidence in their findings.

References

  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Methylphenidate Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information - accessdata.fda.gov. (n.d.). Retrieved from [Link]

  • Methylphenidate - Wikipedia. (n.d.). Retrieved from [Link]

  • Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed. (n.d.). Retrieved from [Link]

  • Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker - PubMed. (n.d.). Retrieved from [Link]

  • Methylphenidate - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • Pharmacokinetics of Methylphenidate After Oral Administration of Two Modified-Release Formulations in Healthy Adults - Ovid. (n.d.). Retrieved from [Link]

  • Methylphenidate and Its Impact on Redox Balance and Behavior - MDPI. (n.d.). Retrieved from [Link]

  • Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • Can methylphenidate (Ritalin) be detected on a urine drug screen (UDS)? - Dr.Oracle. (2025, September 26). Retrieved from [Link]

  • Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker - PMC - PubMed Central. (2014, October 9). Retrieved from [Link]

  • Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection - Semantic Scholar. (n.d.). Retrieved from [Link]

  • MPHNU - Overview: Methylphenidate and Metabolite, Random, Urine. (n.d.). Retrieved from [Link]

  • Ethylphenidate: From biomarker to designer drug - Mental Health Clinician. (n.d.). Retrieved from [Link]

  • How Long Does Ritalin Stay in Your System? - American Addiction Centers. (2024, November 14). Retrieved from [Link]

  • HPLC determination of methylphenidate and its metabolite, ritalinic acid, by high-performance liquid chromatography with peroxyoxalate chemiluminescence detection - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Ritalinic acid in urine: Impact of age and dose - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in. (2019, November 30). Retrieved from [Link]

  • Ethylphenidate as a Selective Dopaminergic Agagonist and Methylphenidate–Ethanol Transesterification Biomarker | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • How Long Does Ritalin Stay In Your System? - Relevance Recovery. (n.d.). Retrieved from [Link]

  • How Long Does Methylphenidate Stay in Your System? - Verywell Mind. (2025, September 2). Retrieved from [Link]

  • Ritalinic acid – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - PubMed. (n.d.). Retrieved from [Link]

  • -Synthetic route for ethylphenidate. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Methylphenidate, Urine, Quantitative Testing Services at Drexel Medicine Diagnostics. (2023, August 28). Retrieved from [Link]

  • Gas chromatographic-mass spectrometric analysis of methylphenidate and p-hydroxymethylphenidate using deuterated internal standards - PubMed. (n.d.). Retrieved from [Link]

  • Brian kinetics of methylphenidate (Ritalin) enantiomers after oral adminstration | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers - ResearchGate. (n.d.). Retrieved from [Link]

  • Correlation Between Methylphenidate and Ritalinic Acid Concentrations in Oral Fluid and Plasma - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Correlation between methylphenidate and ritalinic acid concentrations in oral fluid and plasma. - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and L-threo-methylphenidate in the human and baboon brain - PubMed. (n.d.). Retrieved from [Link]

  • Distribution of methylphenidate and p-hydroxymethylphenidate in rats - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Methylphenidate Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS) - PubMed. (2018, August 15). Retrieved from [Link]

  • Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Confirmation of L-threo-Ritalinic Acid Using Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the unequivocal confirmation of L-threo-Ritalinic Acid, the primary metabolite of methylphenidate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer field-proven insights into experimental design, data interpretation, and the critical role of certified reference standards in achieving analytical certainty.

The Analytical Imperative: Why Stereoselective Confirmation Matters

Methylphenidate, the active ingredient in medications for Attention-Deficit/Hyperactivity Disorder (ADHD), is a chiral compound with four stereoisomers. The therapeutic effects are primarily attributed to the d-threo-enantiomer.[1] Consequently, understanding the stereoselective metabolism to its main inactive metabolite, ritalinic acid, is paramount in pharmacokinetic, toxicological, and forensic investigations. The l-threo enantiomer is metabolized preferentially, leading to differing plasma concentrations of the enantiomers.[2][3] The accurate identification and quantification of this compound, therefore, requires robust and specific analytical methods. The use of certified reference standards is not merely a recommendation but a foundational requirement for method validation and the generation of legally and scientifically defensible data.

The Cornerstone of Confidence: Certified Reference Materials

The unequivocal identification of a specific enantiomer like this compound is impossible without a well-characterized reference standard. These standards serve multiple critical functions:

  • Positive Identification: By comparing the retention time and mass spectral data of the analyte in a sample to that of a certified reference standard analyzed under identical conditions, an unambiguous identification can be made.

  • Method Validation: Reference standards are essential for validating key analytical method parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

  • Quantification: Accurate quantification is achieved by creating a calibration curve using known concentrations of the reference standard.

  • System Suitability: Regular analysis of the reference standard ensures the analytical system is performing correctly.

Several reputable suppliers provide certified reference materials for ritalinic acid, often as a racemic mixture (d,this compound) or as isotopically labeled internal standards (e.g., d,this compound-D10).[6][7] These standards typically come with a certificate of analysis detailing their purity and concentration.

Comparative Analysis of Key Methodologies

Two of the most powerful and widely used techniques for the analysis of ritalinic acid are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both can provide the necessary selectivity and sensitivity, they differ significantly in their workflows, advantages, and limitations.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that has become the gold standard for the analysis of many small molecules in complex matrices.[8][9] For chiral separations, specialized columns are employed to resolve the enantiomers.

Caption: Chiral LC-MS/MS workflow for this compound analysis.

  • Standard Preparation: Prepare a stock solution of d,this compound certified reference material in methanol. A corresponding deuterated internal standard, such as (±)-threo-Ritalinic acid-D10 HCl, should be used.[7] Prepare a series of calibration standards by spiking the reference standard into a blank matrix (e.g., drug-free urine or plasma).

  • Sample Preparation:

    • To 100 µL of urine or plasma, add 200 µL of a protein precipitation solution (e.g., methanol with 1% zinc sulfate).[8]

    • Add the internal standard solution.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: A chiral column, such as an α1-acid glycoprotein (AGP) column, is required for enantiomeric separation.[10]

    • Mobile Phase: A typical mobile phase would consist of a gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 25-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard. For ritalinic acid (protonated molecule [M+H]+ at m/z 220), a common product ion is m/z 84.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique, though it often requires derivatization for polar and non-volatile compounds like ritalinic acid to improve their chromatographic properties.

Caption: GC-MS workflow for Ritalinic Acid analysis including derivatization.

  • Standard Preparation: Similar to the LC-MS/MS method, prepare calibration standards using a certified reference material of d,this compound and an appropriate internal standard.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Acidify the urine sample and apply it to a C18 SPE cartridge.

    • Wash the cartridge with water and a mild organic solvent to remove interferences.

    • Elute the ritalinic acid with a more polar organic solvent (e.g., methanol or ethyl acetate).[6]

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) to convert the polar carboxylic acid and amine groups into more volatile derivatives.[6]

    • Heat the mixture to ensure complete derivatization.

    • Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized ritalinic acid.

Performance Comparison

The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the laboratory, including available instrumentation, desired sensitivity, and sample throughput.

ParameterChiral LC-MS/MSGC-MS
Specificity Very High (with chiral separation)High (with derivatization)
Sensitivity (LOQ) Low pg/mL to low ng/mL range[7]ng/mL range
Sample Preparation Simpler (often "dilute and shoot")[9]More complex (requires extraction and derivatization)[6]
Chiral Separation Direct (with chiral column)[1]Indirect (requires chiral derivatizing agent)[5]
Throughput HigherLower
Instrumentation Cost HigherLower

Conclusion: Ensuring Analytical Rigor

The confirmation of this compound is a critical analytical task in various scientific and regulatory settings. While both chiral LC-MS/MS and GC-MS are powerful techniques capable of providing reliable results, LC-MS/MS generally offers higher sensitivity, simpler sample preparation, and direct chiral separation. The cornerstone of any of these methods is the proper use of certified reference standards. By incorporating these materials into a well-validated analytical workflow, researchers can ensure the accuracy, precision, and legal defensibility of their findings. The protocols and comparative data presented in this guide provide a framework for developing and implementing robust methods for the analysis of this important metabolite.

References

  • Deventer, K., Pozo, O.J., Van Thuyne, W., Van Eenoo, P., Delbeke, F.T. (2007). Screening and confirmation of ritalinic acid in urine by LC-MSn. In: Schänzer, W., Geyer, H., Gotzmann, A., Mareck, U. (eds.) Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln. [Link]

  • East, C. E., Point-Machine, K. L., & Felgate, C. (2023). Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. Drug testing and analysis, 15(5), 579–585. [Link]

  • Srinivas, N. R. (2000). Chiral analysis of d- and 1-ritalinic acids in biological samples and the stereoselective metabolism of d- and 1-methylphenidate. HARVEST, University of Saskatchewan. [Link]

  • Lee, H., Lee, S., Choi, H., & Chung, H. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. Forensic science international, 290, 193–199. [Link]

  • Srinivas, N. R. (2000). Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d- and l-Methylphenidate. University of Saskatchewan. [Link]

  • ResearchGate. (n.d.). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. [Link]

  • Agilent Technologies. (2015). Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. [Link]

  • Lee, H., Lee, S., Choi, H., & Chung, H. (2018). Simultaneous determination of methylphenidate and ritalinic acid in hair using LC–MS/MS. ResearchGate. [Link]

  • Wan Raihana, W. A., Gan, S. H., & Tan, S. C. (2011). Stereoselective method development and validation for determination of concentrations of amphetamine-type stimulants and metabolites in human urine using a simultaneous extraction-chiral derivatization approach. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(1), 8–16. [Link]

  • International Forensic Research Institute. (n.d.). Chiral Separation and Quantitation of Methylphenidate, Ethylphenidate, and Ritalinic Acid Using Supercritical Fluid Chromatography. [Link]

  • Jacob, P., 3rd, & Shulgin, A. T. (1984). Detection of ritalinic acid in urine by thin-layer chromatography and gas chromatography. Journal of analytical toxicology, 8(2), 61–62. [Link]

  • Dahn, T., Dafters, R., & O'Rourke, D. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 881-882, 71–76. [Link]

  • Sam Houston State University. (2021). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices. [Link]

  • ResearchGate. (n.d.). Validation of an analytical method for the simultaneous determination of 16 drugs and metabolites in hair in the context of driving license granting. [Link]

  • Semantic Scholar. (n.d.). Stereoselective method development and validation for determination of concentrations of amphetamine-type stimulants and metabolites in human urine using a simultaneous extraction-chiral derivatization approach. [Link]

  • de Andrade, C. H. S., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Chilean Chemical Society, 62(2), 3505-3509. [Link]

  • ResearchGate. (n.d.). Urinary screening for methylphenidate (Ritalin) abuse: A comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. [Link]

  • ResearchGate. (n.d.). Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography. [Link]

  • ResearchGate. (n.d.). Chromatogram showing d,l-threo-methylphenidate and residual peaks for the erythro enantiomers of MPH (A). [Link]

  • DeCaprio, A. P., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1092, 439–446. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of L-threo-Ritalinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of L-threo-Ritalinic Acid. As the primary metabolite of methylphenidate, a compound with significant regulatory oversight, this compound demands a rigorous and compliant disposal strategy.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste safely, ensuring personnel safety and environmental protection.

Core Principles: Regulatory & Safety Imperatives

The disposal of any laboratory chemical is governed by a framework of regulations designed to protect both individuals and the environment. For this compound, this is particularly crucial due to its classification as a hazardous chemical and its origin as a metabolite of a controlled substance.[3]

  • Hazardous Waste Regulations: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), defines and regulates hazardous waste.[4][5] Laboratory personnel must treat all waste chemical solids and liquids as hazardous unless specifically confirmed otherwise by an institution's Environmental Health and Safety (EHS) office.[4] Disposal must adhere to all applicable local, state, and national laws.[6]

  • Controlled Substance Considerations: While this compound itself is not explicitly scheduled as a controlled substance, its direct relationship to methylphenidate necessitates a cautious approach. The Drug Enforcement Administration (DEA) mandates that controlled substances be rendered "non-retrievable" upon disposal, a standard achieved by permanently altering the substance's physical or chemical state through irreversible means.[7][8] Incineration is a common method that meets this standard.[9] Given this context, co-mingling this compound waste with other hazardous chemical waste destined for incineration is a prudent and compliant strategy.

  • Prohibition of Sewer Disposal: Under no circumstances should this compound be disposed of via sink or floor drains.[4] Studies have shown that ritalinic acid is stable and persistent in the aquatic environment, with low removal rates in wastewater treatment plants.[1] This reinforces the critical importance of preventing its release into sewer systems to avoid environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The Safety Data Sheet (SDS) identifies it as a hazardous chemical under the OSHA Hazard Communication Standard.[3]

Hazard CategoryDescriptionRecommended PPE
Physical State Solid powder.Engineering controls (fume hood), NIOSH/MSHA approved respirator if dust is generated.[3]
Acute Health Hazards Causes serious eye irritation.[3][10] May be harmful if swallowed.[6][11] May cause skin, and respiratory irritation.[12]Wear safety glasses with side shields or goggles.[3] Wear protective gloves and clothing.[3]
Chemical Hazards Incompatible with strong oxidizing agents.[3]Segregate from incompatible materials during storage and waste accumulation.[13]
Combustion Products Hazardous decomposition products upon burning include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3]Firefighting requires self-contained breathing apparatus and full protective gear.

Causality of PPE Choices: The requirement for eye protection is a direct response to the known risk of serious eye irritation.[3] Impervious gloves and protective clothing prevent skin contact, which can cause irritation.[12] Using a fume hood or approved respirator mitigates the risk of inhaling the powder, which could lead to respiratory tract irritation.[10][12]

On-Site Waste Management: Accumulation and Storage

Proper management of this compound waste begins at the point of generation. Adherence to established laboratory hazardous waste protocols is mandatory.

Step-by-Step Waste Accumulation Protocol
  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in the laboratory where the waste is generated. This area must be under the direct control of laboratory personnel and clearly marked with "Hazardous Waste" signage.[5][13][14]

  • Select an Appropriate Waste Container:

    • Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are suitable. Do not use metal containers for acidic compounds.[5]

    • The container must be in good condition, with no leaks, and must have a secure, tight-fitting lid.

  • Label the Waste Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific hazard(s) associated with the waste (e.g., "Irritant").[14]

    • The date when the first drop of waste is added.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a dedicated, labeled solid waste container.

    • Liquid Waste: If this compound is dissolved in a solvent, collect it in a separate, labeled liquid waste container. Do not mix incompatible waste streams. For example, acidic solutions should not be mixed with bases or cyanides.[13]

  • Maintain the SAA:

    • Keep waste containers closed at all times, except when adding waste.[13]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in the SAA.[4]

    • Once a container is full, it must be moved to the facility's central accumulation area (CAA) within three days for pickup by a licensed disposal vendor.[13]

Spill Management and Emergency Procedures

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

Immediate Steps for Spill Cleanup
  • Alert Personnel: Immediately notify all personnel in the area of the spill.

  • Evacuate if Necessary: For large spills or if significant dust is generated, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting cleanup, don the required PPE: safety goggles, gloves, lab coat, and a NIOSH-approved respirator if the material is a powder.[10]

  • Contain the Spill:

    • For solid spills, gently cover the powder with a plastic sheet or tarp to minimize the generation of airborne dust.

    • For liquid spills, use an appropriate absorbent material (e.g., chemical sorbent pads, vermiculite) to contain the liquid.

  • Clean the Spill:

    • Carefully sweep or scoop the solid material (or the absorbent material for a liquid spill) into a designated hazardous waste container.[3]

    • Avoid actions that create dust.

  • Decontaminate the Area: Thoroughly clean the contaminated surface with soap and water or an appropriate laboratory detergent.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated wipes, absorbents, and PPE, must be placed in the hazardous waste container.

  • Report the Incident: Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with facility policy.

Formal Disposal Protocol

The final disposal of this compound must be conducted through a licensed and certified hazardous waste management company. Laboratory personnel are responsible for ensuring the waste is properly characterized, packaged, and prepared for pickup.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Laboratory Activities cluster_1 Institutional EHS & Waste Vendor gen Waste Generation (Unused chemical, contaminated labware) saa Store in Labeled Container in Satellite Accumulation Area (SAA) gen->saa Segregate waste full Container Full saa->full request Request Waste Pickup (via EHS Office) full->request pickup Waste Pickup by Licensed Vendor request->pickup transport Transport to TSDF (Treatment, Storage, and Disposal Facility) pickup->transport dispose Final Disposal (High-Temperature Incineration) transport->dispose end End (Compliant Disposal) dispose->end start Start start->gen

Caption: Workflow for compliant disposal of this compound.

Step-by-Step Disposal Procedure
  • Waste Characterization: Confirm the classification of the waste stream with your EHS office. Based on available SDS, this compound waste should be managed as a hazardous chemical waste.[3]

  • Request Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (e.g., one year for partially filled containers), submit a hazardous waste collection request through your institution's EHS department.[4][13]

  • Consolidation by EHS: The EHS department will collect the waste from the laboratory SAA and move it to a central accumulation area (CAA) to await pickup by the disposal vendor.[14]

  • Manifesting and Transport: A certified hazardous waste hauler will transport the waste, accompanied by a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal site ("cradle to grave").[14]

  • Final Disposition: The recommended and most common method for final disposal of this type of chemical waste is high-temperature incineration .[14] This method is effective for destroying organic compounds and aligns with the DEA's "non-retrievable" standard, ensuring the complete destruction of the chemical structure.[9]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.

References

  • Dthis compound HCl | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
  • Dthis compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
  • SAFETY DATA SHEET for Dthis compound Hydrochloride (SC-477239). (2017, August 30). Santa Cruz Biotechnology, Inc.
  • How To Safely Dispose of Controlled Substances. (2024, January 25). Daniels Health.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • Best practices for disposal of controlled substances. (n.d.). Practice Greenhealth.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • This compound. (n.d.). BioOrganics.
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021, June 9). ACTenviro.
  • SAFETY DATA SHEET for Ritalinic acid. (2017, April 4). Fisher Scientific.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA.
  • Rule 4729:6-3-01 | Disposal of controlled substances. (2024, August 31). Ohio Laws and Administrative Rules.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • Dthis compound Hydrochloride. (n.d.). PubChem.
  • Disposal of Controlled Substances. (2014, September 9). Federal Register.
  • Safety Data Sheet for Threo-methyl α-Phenyl-2-piperidineacetate hydrochloride. (2017, July 18). Tocris Bioscience.
  • SAFETY DATA SHEET for Dthis compound Hydrochloride. (2017, August 30). Santa Cruz Biotechnology, Inc.
  • Safety Data Sheet for (±)-threo-Methylphenidate (hydrochloride). (2025, January 29). Cayman Chemical.
  • Disposal Q&A. (n.d.). DEA Diversion Control Division.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Safety Data Sheet for (±)-threo-Ethylphenidate (hydrochloride). (2025, January 13). Cayman Chemical.
  • SAFETY DATA SHEET for Dthis compound Hydrochloride. (n.d.). Aladdin Scientific Corporation.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Safety Data Sheet for Ritalinic Acid (hydrochloride) (CRM). (2024, March 18). Cayman Chemical.
  • Dthis compound | CAS No: 54631-24-2. (n.d.). Cleanchem.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Household Hazardous Waste (HHW) & Pharmaceuticals. (n.d.). Rochester Institute of Technology.
  • Safety Data Sheet for D-threo-Ritalinic Acid. (2021, February 19). LGC Standards.
  • Occurrence and fate of the human pharmaceutical metabolite ritalinic acid in the aquatic system. (2010). PubMed.
  • NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Methylphenidate. (n.d.). National Toxicology Program.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-threo-Ritalinic Acid
Reactant of Route 2
L-threo-Ritalinic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.